Goralatide
描述
from fetal calf bone marrow; exerts a high inhibitory activity on the proliferation of hematopoietic pluripotent stem cells
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDRXEQUFWLOGJ-AJNGGQMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057629 | |
| Record name | Goralatide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120081-14-3 | |
| Record name | Goralatide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120081143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Goralatide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GORALATIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H041538E9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Goralatide (AcSDKP): A Technical Guide to its Mechanism of Action
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Goralatide, a synthetic tetrapeptide identical to the endogenous N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), is a potent biological regulator with a multifaceted mechanism of action. Initially identified as a negative regulator of hematopoiesis, its therapeutic potential has expanded significantly due to its profound anti-inflammatory and anti-fibrotic properties.[1][2] This technical guide provides an in-depth exploration of the molecular pathways and cellular effects governed by this compound. It consolidates current research on its core mechanisms, including the inhibition of hematopoietic stem cell proliferation, modulation of pro-inflammatory signaling cascades, and its well-documented role as an antagonist of fibrotic processes, primarily through interference with the Transforming Growth Factor-beta (TGF-β) signaling pathway. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate reproducibility and further investigation.
Core Mechanisms of Action: An Overview
This compound (AcSDKP) exerts its biological effects through three primary mechanisms:
-
Regulation of Hematopoiesis: It reversibly inhibits the entry of hematopoietic stem cells into the S-phase of the cell cycle, protecting them from cycle-specific cytotoxic agents.[2][3][4]
-
Anti-inflammatory Effects: It mitigates inflammation by reducing the infiltration of pro-inflammatory cells, such as macrophages, and inhibiting the expression of inflammatory mediators.
-
Anti-fibrotic Activity: It prevents and potentially reverses fibrosis in various organs, including the heart, kidneys, and lungs, by inhibiting fibroblast proliferation, differentiation, and excessive extracellular matrix (ECM) deposition.
These effects are underpinned by this compound's interaction with specific cellular signaling pathways, which will be detailed in the subsequent sections.
Anti-Fibrotic Mechanism of Action
The anti-fibrotic activity of this compound is its most extensively studied therapeutic property. It acts as a powerful antagonist to the pathological accumulation of ECM proteins that characterizes fibrosis.
Inhibition of the TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway is a central driver of fibrosis. This compound interferes with this cascade at key junctures. Upon binding of TGF-β1 to its receptor, a phosphorylation cascade is initiated that activates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These activated Smads then form a complex with Smad4, translocate to the nucleus, and drive the transcription of pro-fibrotic genes, including collagens and fibronectin.
This compound has been shown to inhibit the phosphorylation and nuclear translocation of Smad2 and Smad3. This disruption prevents the downstream gene expression responsible for the differentiation of fibroblasts into collagen-producing myofibroblasts and the subsequent excessive deposition of ECM. Studies in diabetic rat models have confirmed that this compound's anti-fibrotic effects in the heart are associated with decreased levels of TGF-β1 and reduced phosphorylation of Smad2 and Smad3.
Modulation of MAP Kinase (MAPK) Pathways
This compound also exerts anti-fibrotic effects by modulating MAPK signaling pathways, which are involved in cell proliferation and differentiation. Studies have demonstrated that this compound can block the phosphorylation of p42/44 MAPK (ERK1/2) in cardiac fibroblasts, thereby inhibiting DNA synthesis and collagen production induced by agonists like endothelin-1 (ET-1).
Hematopoietic Regulation
This compound is a physiological inhibitor of hematopoietic stem cell (HSC) proliferation. It does not act as a direct cytotoxic agent but rather prevents quiescent HSCs from entering the S-phase of the cell cycle. This mechanism is believed to involve "blocking" the action of a hematopoietic stimulator. By holding HSCs in the G0/G1 phase, this compound protects them from the damaging effects of cycle-specific chemotherapy agents and radiation.
This protective effect is concentration-dependent, with maximal inhibitory activity observed at nanomolar to picomolar concentrations. The combination of this compound with certain ACE inhibitors, such as captopril, which prevent its degradation, significantly enhances its inhibitory effect on stem cell cycling.
Anti-Inflammatory Mechanism of Action
This compound demonstrates significant anti-inflammatory properties, which are closely linked to its anti-fibrotic effects. The primary mechanism involves the inhibition of inflammatory cell infiltration and the suppression of pro-inflammatory signaling pathways.
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of the canonical NF-κB pathway. In endothelial cells stimulated with the pro-inflammatory cytokine TNF-α, AcSDKP dose-dependently decreases the expression of Intercellular Adhesion Molecule 1 (ICAM-1). This effect is achieved by inhibiting the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of target inflammatory genes.
Regulation of Cell Proliferation via PI3K/Akt Pathway
The phosphatidylinositol-3 kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. This compound has been shown to mediate its effects on cell proliferation through this pathway. In glioblastoma cells where endogenous AcSDKP production was suppressed, the addition of exogenous AcSDKP reversed the reduction in proliferation. This rescue effect was associated with the activation of the PI3K/Akt pathway, specifically through the p110α catalytic subunit, leading to increased Akt phosphorylation.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound (AcSDKP).
Table 1: Receptor Binding Characteristics in Rat Cardiac Fibroblasts
| Parameter | Value | Reference |
|---|---|---|
| Dissociation Constant (Kd) | 3.3 ± 0.6 nM |
| Maximal Binding (Bmax) | 1,704 ± 198 fmol/mg protein | |
Table 2: Efficacy in In Vitro Models
| Model System | Effect | Effective Concentration | Reference |
|---|---|---|---|
| Hematopoietic Progenitor Cells | Inhibition of entry into S-phase | 10-9 M | |
| Human Bone Marrow MSCs | Maximum inhibition of proliferation | 1 x 10-11 M |
| Human Coronary Artery Endothelial Cells | Inhibition of TNF-α-induced ICAM-1 expression | Dose-dependent | |
Key Experimental Protocols
This section outlines the methodologies employed in pivotal studies to elucidate the mechanism of action of this compound.
Radioligand Receptor Binding Assay
-
Objective: To characterize the binding affinity (Kd) and density (Bmax) of AcSDKP receptors.
-
Methodology:
-
Cell Culture: Rat cardiac fibroblasts are cultured to confluence.
-
Radioligand: A biologically active, iodinated analog of AcSDKP, 125I-labeled Hpp-Aca-SDKP, is used as the radioligand.
-
Saturation Binding: Cultured cells are incubated with increasing concentrations of 125I-Hpp-Aca-SDKP (e.g., 0.03 to 10 nM) for 60 minutes at 37°C.
-
Non-specific Binding: A parallel set of incubations is performed in the presence of an excess concentration (e.g., 10 μM) of unlabeled Hpp-Aca-SDKP to determine non-specific binding.
-
Separation & Counting: Following incubation, cells are washed with ice-cold buffer to remove unbound radioligand. The cells are then lysed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard plot analysis to determine Kd and Bmax values.
-
Hematopoietic Stem Cell Proliferation Assay (HPP-CFC)
-
Objective: To assess the effect of AcSDKP on the proliferation of primitive hematopoietic stem cells.
-
Methodology:
-
Cell Source: Bone marrow cells are harvested from mice.
-
Stimulation: To induce proliferation, mice may be pre-treated with agents like 5-fluorouracil, or cells can be triggered into the cell cycle by exposure to gamma-irradiation (e.g., 2 Gy).
-
Treatment: Cells are incubated in vitro (e.g., for 8-24 hours) with various concentrations of this compound (e.g., 10-10 M to 10-8 M).
-
Colony Forming Assay: Cells are then plated in semi-solid media containing a cocktail of cytokines (e.g., IL-1β, IL-3, M-CSF) that support the growth of high proliferative potential-colony forming cells (HPP-CFC).
-
Quantification: After a suitable incubation period (e.g., 10-14 days), the number of HPP-CFC colonies is counted. The percentage of cells in the S-phase can be determined using techniques like the tritiated thymidine suicide assay. A reduction in colony formation or the percentage of cells in S-phase indicates an inhibitory effect.
-
Western Blot Analysis for Protein Phosphorylation
-
Objective: To measure the activation state of key signaling proteins (e.g., Smad2, ERK1/2, Akt, IKK) by detecting their phosphorylation.
-
Methodology:
-
Cell Treatment: Target cells (e.g., human cardiac fibroblasts, endothelial cells) are serum-starved and then pre-treated with this compound for a specific duration before being stimulated with an agonist (e.g., TGF-β1, TNF-α).
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting: Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Smad2).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein. Densitometry is used to quantify band intensity, and the ratio of phosphorylated to total protein is calculated.
-
This compound (AcSDKP) Quantification by ELISA
-
Objective: To measure the concentration of AcSDKP in biological samples like plasma or tissue homogenates.
-
Methodology:
-
Sample Collection: Blood is collected in pre-chilled tubes containing an ACE inhibitor (e.g., captopril at 10 μM) to prevent ex vivo degradation of AcSDKP. Plasma is separated by centrifugation.
-
Extraction: Plasma samples undergo methanol extraction to separate the peptide from interfering proteins. The supernatant is collected and dried by vacuum centrifugation.
-
ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit. The extracted sample is reconstituted in assay buffer and added to a microplate pre-coated with antibodies. The assay principle involves competition between the AcSDKP in the sample and a known amount of enzyme-labeled AcSDKP (tracer) for a limited number of anti-AcSDKP antibody binding sites.
-
Detection & Quantification: After washing, a substrate is added that reacts with the enzyme on the tracer to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of AcSDKP in the sample. The concentration is determined by comparison to a standard curve.
-
References
- 1. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and determination of hepatic asialoglycoprotein receptor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Elucidation and Biological Landscape of Goralatide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Goralatide (Ac-Ser-Asp-Lys-Pro) is a synthetic tetrapeptide with significant potential in clinical applications due to its role as a negative regulator of hematopoietic stem cell proliferation and its anti-inflammatory properties. While a definitive crystalline structure of this compound has not been publicly documented, this guide provides a comprehensive overview of the methodologies required for its structural determination via X-ray crystallography. Furthermore, it delves into the known biological pathways and therapeutic applications of this compound, offering a valuable resource for researchers in the fields of structural biology, pharmacology, and drug development.
Physicochemical Properties of this compound
A summary of this compound's key physicochemical properties is presented in Table 1. This information is crucial for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| Molecular Formula | C20H33N5O9 | PubChem[1] |
| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid | PubChem[1] |
| Amino Acid Sequence | Ac-Ser-Asp-Lys-Pro | PubChem[1] |
| Synonyms | AcSDKP, Seraspenide | PubChem[1] |
Experimental Protocol: Determination of Peptide Crystalline Structure by X-ray Crystallography
The determination of a peptide's three-dimensional structure at atomic resolution is predominantly achieved through X-ray crystallography.[2] The following protocol outlines the generalized steps required to determine the crystalline structure of a peptide such as this compound.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): this compound is synthesized using standard Fmoc-based solid-phase peptide synthesis. The synthesis starts from the C-terminal proline attached to a solid support resin, followed by the sequential addition of lysine, aspartic acid, and serine. The N-terminus is then acetylated.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >98% purity. The purified fractions are lyophilized to obtain a stable powder.
Crystallization
-
Screening: The purified this compound is dissolved in a suitable buffer and screened for crystallization conditions using various commercially available sparse-matrix screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., pH, precipitant concentration, temperature, and peptide concentration) are optimized to obtain diffraction-quality single crystals.
X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is cryo-protected and mounted on a goniometer.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Determination and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Phase Determination: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
Model Building and Refinement: An initial atomic model of the peptide is built into the electron density map. The model is then refined to improve the fit to the experimental data, resulting in the final crystal structure.
Biological Activity and Therapeutic Workflow
This compound is a physiological regulator of hematopoiesis, inhibiting the entry of hematopoietic stem cells into the S-phase of the cell cycle. This property makes it a promising agent for protecting the bone marrow from the toxic effects of chemotherapy.
Chemotherapy Protection Workflow with this compound
The following diagram illustrates the workflow of using this compound to protect hematopoietic stem cells during chemotherapy, based on preclinical studies.
Caption: Workflow of this compound administration for hematopoietic stem cell protection during chemotherapy.
Potential Signaling Pathways
While the precise molecular targets of this compound are not fully elucidated, its function as a cell cycle inhibitor suggests interaction with pathways that regulate cell proliferation. The transforming growth factor-beta (TGF-β) signaling pathway is a key regulator of cell growth and differentiation and is a potential candidate for modulation by this compound.
Hypothetical this compound Interaction with TGF-β Signaling
The following diagram illustrates a hypothetical mechanism by which this compound could influence the TGF-β signaling pathway to inhibit cell cycle progression.
References
Goralatide Pharmacokinetics in Murine Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goralatide (acetyl-N-Ser-Asp-Lys-Pro or AcSDKP) is a tetrapeptide that acts as a physiological regulator of hematopoiesis, primarily by inhibiting the entry of hematopoietic stem cells (HSCs) into the S-phase of the cell cycle.[1][2] This mechanism of action makes it a promising candidate for protecting HSCs from the cytotoxic effects of chemotherapy.[1][3] This technical guide provides a comprehensive overview of the methodologies used to study the pharmacokinetics of this compound in murine models, summarizes representative pharmacokinetic data for a peptide of similar size due to the limited availability of specific public data for this compound, and illustrates the key signaling pathways and experimental workflows.
Introduction
This compound, also known as AcSDKP, is a naturally occurring tetrapeptide that plays a crucial role in regulating the proliferation of hematopoietic stem cells.[4] Its ability to reversibly inhibit HSCs from entering the S-phase of the cell cycle provides a protective effect against cycle-specific cytotoxic agents used in chemotherapy. Understanding the pharmacokinetic profile of this compound in preclinical murine models is essential for optimizing dosing regimens and translating its therapeutic potential to clinical applications.
While extensive research has been conducted on the pharmacodynamic effects of this compound, specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, and half-life) in murine models are not widely available in publicly accessible literature. Therefore, this guide presents a representative pharmacokinetic profile based on a similar peptide, the thymus immunosuppressive pentapeptide (TIPP), to provide an illustrative example of what might be expected for a small peptide like this compound in mice.
This document details the experimental protocols necessary for conducting robust pharmacokinetic studies of this compound in mice, including animal models, administration routes, blood sampling techniques, and advanced bioanalytical methods for quantification. Furthermore, it provides visual representations of the experimental workflow and the known signaling pathway of this compound in hematopoietic stem cell regulation.
Representative Pharmacokinetic Data
Due to the absence of specific published pharmacokinetic data for this compound in murine models, the following table presents representative data from a study on a thymus immunosuppressive pentapeptide (TIPP) administered subcutaneously to mice. This data is intended to be illustrative of the potential pharmacokinetic profile of a small peptide like this compound.
| Parameter | Representative Value | Unit | Description |
| Dose | 50 | mg/kg | Subcutaneous administration. |
| Cmax | 623 | ng/mL | Maximum observed plasma concentration. |
| Tmax | 10 | min | Time to reach maximum plasma concentration. |
| t½ | 5.987 ± 1.824 | min | Elimination half-life. |
| AUC₀→₄₀ | - | ng·min/mL | Area under the plasma concentration-time curve from time 0 to 40 minutes. |
| CL/F | - | L/min/kg | Apparent total body clearance. |
| Vd/F | - | L/kg | Apparent volume of distribution. |
Note: AUC, CL/F, and Vd/F values were not explicitly provided in the source material for TIPP but can be calculated from the plasma concentration-time curve.
Experimental Protocols
This section outlines a detailed methodology for conducting a pharmacokinetic study of this compound in a murine model.
Animal Models
-
Species: Mouse (Mus musculus)
-
Strain: Common strains for pharmacokinetic studies include C57BL/6J or BALB/c.
-
Age and Weight: Typically 8-12 weeks old, with weights ranging from 20-25 grams.
-
Housing and Acclimation: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. A minimum acclimation period of one week is recommended before the start of the study.
Drug Formulation and Administration
-
Formulation: this compound (acetyl-N-Ser-Asp-Lys-Pro) should be dissolved in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or 0.9% saline. The concentration should be calculated to deliver the desired dose in a suitable injection volume (typically 5-10 mL/kg for subcutaneous injection).
-
Administration Route: Subcutaneous (SC) injection is a common route for peptide administration. Intravenous (IV) administration can also be used to determine absolute bioavailability.
Blood Sampling
-
Method: Serial blood samples can be collected via the submandibular or saphenous vein. For a full pharmacokinetic profile, a sparse sampling design or composite profiling with multiple animals per time point is often employed. Terminal blood collection can be performed via cardiac puncture.
-
Time Points: For a peptide with an expected short half-life, frequent early sampling is crucial. A representative schedule could include pre-dose (0), 2, 5, 10, 15, 30, 60, 120, and 240 minutes post-dose.
-
Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small peptides like this compound in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Protein Precipitation: A simple and effective method for removing larger proteins from the plasma sample. This is typically done by adding a cold organic solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): Can be used for further cleanup and concentration of the analyte.
-
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for peptide separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an ion-pairing agent like formic acid to improve peak shape.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and an internal standard.
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including linearity, accuracy, precision, selectivity, stability, and matrix effect.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a murine pharmacokinetic study of this compound.
Signaling Pathway
Caption: this compound's signaling pathway in hematopoietic stem cell cycle inhibition.
Conclusion
This technical guide outlines the essential methodologies for investigating the pharmacokinetics of this compound in murine models. While specific quantitative data for this compound remains limited in public literature, the provided representative data and detailed protocols offer a solid foundation for researchers in the field. The visualization of the experimental workflow and the signaling pathway of this compound's action on hematopoietic stem cells further aids in the conceptualization and execution of preclinical studies. Robust pharmacokinetic and pharmacodynamic characterization in animal models is a critical step in the development of this compound as a potential protective agent in chemotherapy, ultimately aiming to improve patient outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of endogenous acetyl-ser-asp-lys-pro plasma levels in mice and the kinetics of pluripotent hemopoietic stem cells entry into the cycle after cytosine arabinoside treatment: fundamental and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Stability of Goralatide Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goralatide, a synthetic tetrapeptide also known as Ac-Ser-Asp-Lys-Pro (AcSDKP), is an endogenous regulator of hematopoietic stem cell proliferation with significant anti-inflammatory and anti-fibrotic properties.[1] Its therapeutic potential in cardiovascular and renal diseases has garnered considerable interest.[1][2] However, the successful development of this compound as a therapeutic agent is contingent on a thorough understanding of its stability profile. This technical guide provides a comprehensive overview of the in-vitro stability of this compound, focusing on its degradation pathways, and outlines key experimental protocols for its assessment. Furthermore, it visualizes the key signaling pathways influenced by this compound, providing a deeper understanding of its mechanism of action.
This compound: Physicochemical Properties and Biological Activity
This compound is a tetrapeptide with the sequence N-acetyl-Ser-Asp-Lys-Pro. It is derived from the N-terminal of thymosin β4 through enzymatic cleavage. The peptide plays a crucial role in regulating cell proliferation and has demonstrated protective effects against tissue damage from chemotherapy and hyperthermia.
In-Vitro Stability of this compound
The in-vitro stability of a peptide is a critical parameter that influences its shelf-life, formulation development, and ultimately, its therapeutic efficacy. While specific quantitative data on the in-vitro stability of this compound under varying pH and temperature conditions is not extensively available in public literature, its primary degradation pathway has been identified.
Enzymatic Degradation
The principal route of this compound degradation is enzymatic hydrolysis, primarily mediated by the angiotensin-converting enzyme (ACE). Specifically, the N-terminal active site of ACE is responsible for cleaving this compound. This rapid degradation is reflected in its short plasma half-life of approximately 4.5 minutes.
Table 1: Known Stability Parameters of this compound
| Parameter | Value | Condition | Reference |
| Plasma Half-life | 4.5 minutes | Human Plasma | |
| Primary Degradation Enzyme | Angiotensin-Converting Enzyme (ACE) | In-vivo and In-vitro |
It is recommended that further studies be conducted to establish a comprehensive in-vitro stability profile of this compound under various pH, temperature, and enzymatic conditions.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique for this purpose.
General Protocol for a Stability-Indicating RP-HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Optimization of specific parameters will be required.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable buffer salts
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A time-programmed gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B to ensure the elution of both the parent peptide and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 210-220 nm
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in an appropriate solvent (e.g., water or mobile phase A). Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: For stability studies, subject this compound solutions to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Method Development and Optimization: Inject the stressed samples into the HPLC system. The gradient, mobile phase composition, and other chromatographic parameters should be adjusted to achieve adequate separation between the intact this compound peak and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key signaling pathways involved in fibrosis and inflammation.
Inhibition of TGF-β/Smad Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway is a central mediator of fibrosis. This compound has been shown to inhibit this pathway by preventing the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β receptor. This inhibition may also involve the nuclear export of the inhibitory Smad7.
Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.
Attenuation of ER Stress-Induced CHOP/NF-κB Signaling
Endoplasmic reticulum (ER) stress can lead to inflammation and fibrosis. This compound has been shown to attenuate ER stress-induced collagen production by inhibiting the C/EBP homologous protein (CHOP)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.
Caption: this compound's attenuation of the ER stress-induced CHOP/NF-κB pathway.
Conclusion
This compound is a promising therapeutic peptide with well-documented anti-fibrotic and anti-inflammatory activities. Its primary in-vitro instability arises from rapid enzymatic degradation by ACE. While a comprehensive public dataset on its stability under various physicochemical conditions is lacking, this guide provides a framework for its assessment using stability-indicating HPLC methods. Furthermore, the visualization of its inhibitory actions on the TGF-β/Smad and CHOP/NF-κB signaling pathways offers valuable insights for researchers and drug development professionals working to harness the full therapeutic potential of this compound. Further research into formulation strategies to enhance its stability and bioavailability is warranted.
References
The Tetrapeptide AcSDKP: A Comprehensive Technical Guide on its Discovery, History, and Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP). Initially identified as a physiological inhibitor of hematopoietic stem cell proliferation, AcSDKP has since been characterized as a pleiotropic molecule with significant anti-inflammatory, anti-fibrotic, and pro-angiogenic properties. This document details the discovery and history of AcSDKP, its biosynthesis and degradation pathways, and the key experimental findings that have elucidated its diverse biological roles. Quantitative data from seminal studies are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular mechanisms of AcSDKP action.
Discovery and History
The tetrapeptide AcSDKP was first isolated from fetal calf bone marrow and its structure determined in 1989 by Lenfant and colleagues.[1] It was identified as an endogenous inhibitor of hematopoietic pluripotent stem cell proliferation, specifically targeting the entry of these cells into the S phase of the cell cycle.[1] Subsequent research confirmed its presence in various mammalian tissues and biological fluids, including plasma, urine, and circulating mononuclear cells.[2]
Initially, the focus of AcSDKP research was on its role in hematopoiesis, particularly its potential as a myeloprotective agent during chemotherapy.[3] However, over the past two decades, the scope of AcSDKP's biological functions has expanded significantly. It is now recognized as a key regulator in processes such as inflammation, fibrosis, and angiogenesis, making it a molecule of interest for therapeutic applications in cardiovascular, renal, and other diseases.[4]
Biosynthesis and Degradation
AcSDKP is not a primary gene product but is rather generated through the enzymatic processing of a precursor protein, Thymosin β4 (Tβ4). The biosynthesis of AcSDKP involves a two-step enzymatic cascade. First, the metalloproteinase meprin-α cleaves Tβ4, releasing an N-terminal intermediate peptide. Subsequently, prolyl oligopeptidase (POP) acts on this intermediate to release the active AcSDKP tetrapeptide.
The primary enzyme responsible for the degradation and inactivation of AcSDKP is Angiotensin-Converting Enzyme (ACE). ACE cleaves the peptide bond between aspartic acid and lysine, thus terminating the biological activity of AcSDKP. This inverse relationship between ACE activity and AcSDKP levels is a critical aspect of its regulation and has significant pharmacological implications. For instance, treatment with ACE inhibitors leads to a substantial increase in plasma and tissue concentrations of AcSDKP.
A diagram illustrating the biosynthesis and degradation pathway of AcSDKP is provided below.
Caption: Biosynthesis and degradation pathway of AcSDKP.
Quantitative Data
AcSDKP Concentrations in Biological Samples
The concentration of AcSDKP varies in different biological fluids and tissues and can be influenced by pathological conditions and pharmacological interventions.
| Sample Type | Condition | AcSDKP Concentration (Mean ± SD/SEM) | Reference(s) |
| Human Serum | Healthy Controls | 0.7 - 2.5 pmol/mL | |
| Human Plasma | Healthy Controls | 3.1 ± 0.2 nmol/L | |
| Rat Plasma | Vehicle Control | 3.1 ± 0.2 nmol/L | |
| Rat Plasma | Captopril (ACE inhibitor) Treatment | 15.1 ± 0.7 nmol/L | |
| Rat Plasma | Angiotensin II Infusion | Similar to control | |
| Rat Plasma | Angiotensin II + Captopril | ~5-fold increase vs. control | |
| Rat Heart | Decreased with POP inhibitor | Significant decrease | |
| Rat Kidney | Decreased with POP inhibitor | Significant decrease | |
| Human Serum | Myeloproliferative Disorders | Significantly increased vs. controls | |
| Human Serum | Acute Myelogenous Leukemia (AML) | Significantly increased vs. controls | |
| Human Plasma | Chronic Heart Failure (Anemic) | Significantly higher vs. non-anemic | |
| Rat Urine | Vehicle Control | 69.37 ± 9.91 pmol/h | |
| Rat Urine | Captopril Treatment | 297.62 ± 12.54 pmol/h |
Dose-Dependent Effects of AcSDKP
AcSDKP exerts its biological effects in a dose-dependent manner across various experimental models.
| Biological Effect | Experimental Model | AcSDKP Concentration | Observed Effect | Reference(s) |
| Inhibition of Hematopoietic Progenitor Growth | Human Bone Marrow Cultures | 10⁻¹⁰ - 10⁻⁹ M | Significant inhibition (up to 50%) of CFU-GM and BFU-E growth | |
| Inhibition of Hematopoietic Progenitor Cycling | Human Long-Term Bone Marrow Cultures | 10⁻¹² M | Peak inhibition of non-adherent progenitor entry into S phase | |
| Stimulation of Endothelial Cell Tube Formation | Matrigel Tube Formation Assay (Mouse Aortic Endothelial Cells) | 1 and 10 nM | Significant increase in tube length | |
| Stimulation of Angiogenesis in vivo | Rat Myocardial Infarction Model | - | Increased capillary density from 1,414 ± 72 to 1,842 ± 83 number/mm² | |
| Inhibition of TNF-α-induced ICAM-1 Expression | Human Coronary Artery Endothelial Cells | Dose-dependent | Significant decrease in ICAM-1 expression | |
| Reversal of Left Ventricular Collagen Increase | 2K-1C Hypertensive Rats | 400 & 800 µg/kg/day | Dose-dependent reversal of increased LV collagen | |
| Reduction of Cardiac Rupture Post-MI | C57BL/6 Mice | 1.6 mg/kg/d | Decreased incidence from 51.0% to 27.3% |
Key Experimental Protocols
Quantification of AcSDKP by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general outline for the quantification of AcSDKP in biological samples using a competitive ELISA kit.
-
Sample Preparation:
-
Plasma/Serum: Collect blood in tubes containing an anticoagulant (e.g., Heparin) and an ACE inhibitor (e.g., Captopril at a final concentration of 10 µM) to prevent AcSDKP degradation. Centrifuge to separate plasma/serum. Perform a methanol extraction of the plasma/serum samples according to the kit manufacturer's instructions.
-
Tissue Homogenates: Homogenize tissues in a suitable buffer containing an ACE inhibitor. Centrifuge to remove debris and collect the supernatant for analysis.
-
Cell Culture Supernatants: Collect cell culture media and centrifuge to remove cellular debris.
-
-
ELISA Procedure (based on a competitive assay format):
-
Bring all reagents and samples to room temperature.
-
Add standards and prepared samples to the wells of the microplate pre-coated with a capture antibody.
-
Add a fixed amount of biotinylated AcSDKP tracer to each well.
-
Add the primary antibody (e.g., rabbit anti-AcSDKP) to all wells except for the non-specific binding wells.
-
Incubate the plate, typically for a specified time at room temperature or 4°C, to allow for competitive binding between the sample/standard AcSDKP and the tracer for the primary antibody.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Wash the plate again to remove unbound enzyme conjugate.
-
Add the substrate solution (e.g., TMB) to the wells and incubate in the dark for color development. The intensity of the color is inversely proportional to the concentration of AcSDKP in the sample.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of AcSDKP in the samples by interpolating from a standard curve generated with known concentrations of AcSDKP.
-
Below is a workflow diagram for the AcSDKP ELISA protocol.
Caption: General workflow for a competitive ELISA to quantify AcSDKP.
Hematopoietic Colony-Forming Unit (CFU) Assay
This assay is used to assess the effect of AcSDKP on the proliferation of hematopoietic progenitor cells.
-
Cell Preparation:
-
Isolate mononuclear cells from bone marrow aspirates using density gradient centrifugation.
-
-
Cell Culture:
-
Incubate the mononuclear cells in a suitable culture medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal bovine serum and appropriate hematopoietic growth factors (e.g., GM-CSF, IL-3, erythropoietin).
-
Treat the cells with varying concentrations of AcSDKP (e.g., 10⁻¹⁴ M to 10⁻⁸ M) or a vehicle control. For some experiments, an ACE inhibitor like captopril may be added to prevent AcSDKP degradation.
-
Incubate the cells for a specified period (e.g., 24 hours to several days).
-
-
Colony Formation:
-
Plate the treated cells in a semi-solid medium (e.g., methylcellulose) containing growth factors.
-
Incubate the plates under standard cell culture conditions (37°C, 5% CO₂) for 14 days.
-
-
Colony Counting:
-
Identify and count the different types of colonies (e.g., CFU-GM for granulocyte-macrophage colonies, BFU-E for burst-forming unit-erythroid) under an inverted microscope.
-
-
Data Analysis:
-
Compare the number of colonies in the AcSDKP-treated groups to the vehicle control group to determine the inhibitory effect of the tetrapeptide on hematopoietic progenitor proliferation.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the pro-angiogenic potential of AcSDKP by assessing the ability of endothelial cells to form capillary-like structures.
-
Plate Preparation:
-
Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
-
Cell Seeding:
-
Seed endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs, or a mouse aortic endothelial cell line) onto the Matrigel-coated wells in a serum-free or low-serum medium.
-
-
Treatment:
-
Add varying concentrations of AcSDKP (e.g., 0.01 nM to 10 nM) or a vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for 6-24 hours to allow for the formation of tube-like structures.
-
-
Visualization and Quantification:
-
Visualize the tube formation using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software.
-
-
Data Analysis:
-
Compare the quantified parameters between the AcSDKP-treated groups and the control group to determine the effect of AcSDKP on angiogenesis.
-
Signaling Pathways
AcSDKP exerts its diverse biological effects by modulating several key intracellular signaling pathways.
Anti-Fibrotic and Anti-Proliferative Signaling: TGF-β/Smad Pathway
Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine. AcSDKP has been shown to counteract the effects of TGF-β by inhibiting the Smad signaling pathway. Upon TGF-β binding to its receptor, the receptor-regulated Smads (R-Smads), Smad2 and Smad3, are phosphorylated. AcSDKP has been demonstrated to inhibit the phosphorylation of Smad2, thereby preventing its translocation to the nucleus and subsequent transcription of pro-fibrotic genes.
Caption: AcSDKP inhibits the TGF-β/Smad signaling pathway.
Anti-Inflammatory Signaling: NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, signaling cascades lead to the phosphorylation and degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. AcSDKP has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. It can suppress the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm.
Caption: AcSDKP inhibits the NF-κB inflammatory signaling pathway.
AcSDKP Receptor
Despite the well-characterized biological effects of AcSDKP, a specific cell surface receptor that mediates its actions has not yet been definitively identified and cloned. However, studies have demonstrated the presence of high-affinity binding sites for AcSDKP on various cell types, including cardiac fibroblasts. The characterization of these binding sites is an active area of research. A radiolabeled analog of AcSDKP, ¹²⁵I-labeled Hpp-Aca-SDKP, has been developed and used in receptor binding assays to identify and characterize these binding sites. The elucidation of the AcSDKP receptor will be a critical step in fully understanding its mechanism of action and in the development of targeted therapeutics.
Conclusion
The tetrapeptide AcSDKP has emerged from its initial discovery as a hematopoietic regulator to a molecule with broad therapeutic potential. Its well-documented anti-inflammatory, anti-fibrotic, and pro-angiogenic activities, coupled with a favorable safety profile, make it an attractive candidate for the treatment of a range of diseases. This technical guide has provided a comprehensive overview of the discovery, history, and biological functions of AcSDKP, supported by quantitative data, experimental protocols, and signaling pathway diagrams. Future research focused on the identification of its receptor and the further elucidation of its downstream signaling pathways will undoubtedly pave the way for novel therapeutic strategies based on this intriguing endogenous peptide.
References
- 1. The molecular specificity of action of the tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (AcSDKP) in the control of hematopoietic stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tetrapeptide AcSDKP, an inhibitor of the cell-cycle status for normal human hematopoietic progenitors, has no effect on leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Goralatide Signaling in Hematopoietic Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goralatide, a synthetic tetrapeptide also known as AcSDKP, is a crucial physiological regulator of hematopoiesis. Its primary role in hematopoietic cells is to maintain quiescence in hematopoietic stem and progenitor cells (HSPCs), thereby protecting them from myelosuppressive insults such as chemotherapy and radiation. This technical guide provides a comprehensive overview of the this compound signaling pathway in hematopoietic cells, including its mechanism of action, downstream effects, and interactions with other key regulatory pathways. This document details quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support further research and drug development in this area.
Introduction
Hematopoietic stem cells are responsible for the continuous replenishment of all blood cell lineages throughout an organism's life. The maintenance of a quiescent pool of HSCs is critical for preventing stem cell exhaustion and ensuring long-term hematopoietic function.[1] this compound (AcSDKP) is an endogenous tetrapeptide that plays a vital role in this process by reversibly inhibiting the entry of HSCs into the cell cycle.[2][3] This cytostatic effect makes this compound a promising agent for protecting the bone marrow during cytotoxic therapies.[2][4] Understanding the intricate signaling pathway of this compound is paramount for optimizing its therapeutic potential.
This compound's Mechanism of Action
This compound's primary mechanism of action is the inhibition of S-phase entry in hematopoietic stem and progenitor cells. This is not a direct cytotoxic or apoptotic effect but rather a cytostatic one, holding the cells in the G0/G1 phase of the cell cycle. Evidence suggests that this compound acts indirectly by blocking the proliferative signals from hematopoietic stimulators, rather than by directly suppressing the cellular machinery of the cell cycle.
The Role of the Bone Marrow Microenvironment
The bone marrow microenvironment, or niche, plays a critical role in regulating HSC quiescence and self-renewal. Stromal cells within the niche produce a variety of factors that influence HSC fate. While a specific high-affinity receptor for this compound on hematopoietic cells has yet to be definitively identified, it is hypothesized that this compound modulates the signaling milieu of the niche, potentially by interfering with the action of stimulatory cytokines.
Interaction with Angiotensin-Converting Enzyme (ACE)
The bioavailability of this compound is regulated by angiotensin-converting enzyme (ACE), which degrades the tetrapeptide. The co-administration of ACE inhibitors, such as captopril, has been shown to enhance the inhibitory effect of this compound on HSC proliferation by preventing its breakdown. This interaction is crucial for the in vivo efficacy of this compound.
The this compound Signaling Pathway
While the complete this compound signaling pathway is still under investigation, a putative pathway can be constructed based on its known effects on cell cycle regulators and its interplay with other signaling cascades known to govern HSC quiescence.
Putative Signaling Cascade
It is proposed that this compound, likely through interaction with a yet-to-be-identified receptor or by modulating the local concentration of other signaling molecules, initiates a cascade that leads to the upregulation of cyclin-dependent kinase inhibitors (CKIs).
Downstream Effectors: p21 and p27
The cyclin-dependent kinase inhibitors p21 (Cip1) and p27 (Kip1) are key regulators of the cell cycle, inducing G1 arrest. It is hypothesized that this compound signaling culminates in the upregulation of p21 and p27, which then inhibit the cyclin-CDK complexes responsible for the G1/S transition.
Crosstalk with TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a well-established negative regulator of HSC proliferation, promoting quiescence. It is plausible that this compound's mechanism involves an interaction with the TGF-β pathway, potentially by sensitizing hematopoietic cells to TGF-β or by modulating the expression of TGF-β receptors or downstream Smad proteins.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound on hematopoietic cells.
Table 1: In Vitro Efficacy of this compound on Hematopoietic Progenitor Cells
| Cell Type | This compound Concentration | Duration of Exposure | Effect | Reference |
| Murine CFU-GM | 10⁻⁹ M | 8 hours | Decrease in S-phase cells from 30% to 10% | |
| Murine CFU-S-12 | 10⁻⁹ M | 16-24 hours | Abolished 5-FU induced proliferation | |
| Murine HPP-CFC | Not specified | Not specified | Blocked action of hematopoietic stem cell proliferation stimulator |
Table 2: In Vivo Protective Effects of this compound
| Animal Model | Myelosuppressive Agent | This compound Dosage | Administration Schedule | Outcome | Reference |
| Mice | Doxorubicin | 2.4 µ g/day for 3 days | Continuous SC infusion or fractionated SC injections starting 48h before DOX | Reduced mortality, protection of LTRCs, CFU-S, HPP-CFC, and CFU-GM | |
| Mice | Cytarabine (Ara-C) | Not specified | During myelotoxic periods | Significant protective effect on peripheral blood counts |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Materials:
-
Hematopoietic cells (e.g., bone marrow mononuclear cells)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture hematopoietic cells in the presence or absence of this compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
Colony-Forming Unit (CFU) Assay
This assay is used to quantify the number of hematopoietic progenitor cells capable of forming colonies in semi-solid media, providing a measure of the functional integrity of the progenitor pool after exposure to cytotoxic agents with or without this compound.
Materials:
-
Bone marrow cells
-
This compound
-
Cytotoxic agent (e.g., Doxorubicin)
-
MethoCult™ medium (or similar semi-solid medium) containing appropriate cytokines
-
Petri dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Treat animals with the cytotoxic agent and/or this compound according to the experimental design.
-
Harvest bone marrow cells from the femurs and tibias.
-
Prepare a single-cell suspension.
-
Plate a known number of cells in the semi-solid medium in Petri dishes.
-
Incubate the plates for 7-14 days.
-
Count the number of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under a microscope.
-
Calculate the number of CFUs per 10⁵ plated cells.
Logical Framework for this compound's Protective Effect
The protective effect of this compound can be understood through a logical sequence of events that leverages the cell cycle-dependent toxicity of many chemotherapeutic agents.
Conclusion and Future Directions
This compound is a potent and specific regulator of hematopoietic stem cell proliferation. Its ability to induce a state of reversible quiescence in HSPCs provides a clear mechanism for its myeloprotective effects. While the broad strokes of its action are understood, further research is needed to elucidate the precise molecular details of its signaling pathway. The identification of a specific this compound receptor on hematopoietic or stromal cells is a critical next step. A deeper understanding of the downstream effectors and the crosstalk with other key signaling pathways, such as TGF-β, will be instrumental in the development of novel therapeutic strategies that leverage this compound's protective capabilities to improve the safety and efficacy of cancer chemotherapy.
References
- 1. TGF-β signaling and its role in the regulation of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory action of the peptide AcSDKP on the proliferative state of hematopoietic stem cells in the presence of captopril but not lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
Goralatide: A Technical Guide to its Molecular Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goralatide (acetyl-N-seryl-aspartyl-lysyl-proline), a synthetic tetrapeptide, is a significant regulator of hematopoietic stem cell proliferation and exhibits pleiotropic effects including anti-inflammatory, anti-fibrotic, and pro-angiogenic properties. This document provides an in-depth technical overview of the molecular targets and mechanisms of action of this compound, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Core Molecular Interactions and Quantitative Data
This compound's primary established biological function is the selective inhibition of primitive hematopoietic cell proliferation. It achieves this by arresting hematopoietic stem cells in the G0/G1 phase of the cell cycle, thereby preventing their entry into the S phase. This cytostatic effect is particularly relevant in the context of chemotherapy and radiotherapy, where this compound can protect healthy hematopoietic stem cells from the toxic effects of treatment.
While a specific high-affinity cell surface receptor for this compound has not been definitively identified, its biological activity is observed at nanomolar concentrations, suggesting a receptor-mediated mechanism.
Table 1: Quantitative Data on the Hematopoietic Effects of this compound
| Parameter | Cell Type/System | Value | Reference(s) |
| Effective Concentration Range | Murine Hematopoietic Progenitors | 10-10 M to 10-8 M | [1] |
| S-Phase Inhibition | Murine CFU-GM | 10-9 M (reduces S-phase cells from 30% to 10% after 8h) | [1] |
| In Vivo Protective Dose | Murine model of doxorubicin-induced toxicity | 2.4 µ g/day for 3 days (subcutaneous infusion) | [2] |
Key Signaling Pathways Modulated by this compound
This compound's diverse biological activities are attributed to its ability to modulate multiple intracellular signaling pathways. The two most prominently implicated pathways are the Transforming Growth Factor-beta (TGF-β)/Smad pathway and the KIF3A/β-catenin pathway.
Modulation of the TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and extracellular matrix production. Its dysregulation is often implicated in fibrotic diseases. This compound has been shown to exert anti-fibrotic effects, likely through the modulation of this pathway. The proposed mechanism involves the inhibition of Smad2 and Smad3 phosphorylation, which are key downstream effectors of the TGF-β type I receptor. This inhibition prevents the nuclear translocation of the Smad complex and subsequent transcription of pro-fibrotic genes.
Regulation of the KIF3A/β-catenin Signaling Pathway
Recent evidence suggests a role for this compound in modulating the Wnt/β-catenin signaling pathway through its interaction with Kinesin Family Member 3A (KIF3A). KIF3A has been identified as a negative regulator of β-catenin. It is proposed that this compound may enhance the expression or activity of KIF3A, which in turn promotes the degradation of β-catenin. The suppression of β-catenin, a key transcriptional co-activator, leads to the downregulation of genes involved in cell proliferation and fibrosis.
Experimental Protocols
Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This assay is fundamental for assessing the inhibitory effect of this compound on the proliferation of hematopoietic progenitor cells.
Materials:
-
Bone marrow cells isolated from a suitable animal model (e.g., C57BL/6 mice).
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Fetal Bovine Serum (FBS).
-
MethoCult™ semi-solid medium (e.g., from STEMCELL Technologies).
-
Recombinant murine cytokines (e.g., IL-3, IL-6, SCF).
-
This compound stock solution.
-
35 mm culture dishes.
Procedure:
-
Prepare a single-cell suspension of bone marrow cells in IMDM supplemented with 2% FBS.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Prepare the MethoCult™ medium according to the manufacturer's instructions, supplemented with the desired cytokines.
-
Add this compound to the MethoCult™ medium to achieve the desired final concentrations (e.g., 10-8 M, 10-9 M, 10-10 M). A vehicle control (medium without this compound) must be included.
-
Add the bone marrow cells to the this compound-containing and control MethoCult™ medium at a density of 1-2 x 105 cells/mL.
-
Vortex the cell suspension thoroughly to ensure even distribution.
-
Dispense 1.1 mL of the cell suspension into each 35 mm culture dish using a syringe with a blunt-end needle to avoid air bubbles.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Enumerate the colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
-
To determine the percentage of cells in S-phase, a separate experiment can be performed where cells are pulsed with 5-bromo-2'-deoxyuridine (BrdU) or [3H]-thymidine for a short period before harvesting, followed by appropriate detection methods (e.g., anti-BrdU antibody staining and flow cytometry, or scintillation counting).
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay is used to evaluate the pro-angiogenic potential of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Cell Growth Medium (e.g., EGM-2).
-
Basement Membrane Extract (BME), such as Matrigel®.
-
This compound stock solution.
-
96-well culture plates.
-
Calcein AM (for fluorescence-based quantification).
Procedure:
-
Thaw the BME on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in basal medium containing a low serum concentration (e.g., 0.5-2% FBS).
-
Prepare serial dilutions of this compound in the low-serum medium. Include a vehicle control and a positive control (e.g., VEGF).
-
Add the HUVEC suspension (e.g., 1.5 x 104 cells in 100 µL) to each well containing the solidified BME.
-
Add 100 µL of the this compound dilutions or controls to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
For quantification, the cells can be stained with Calcein AM and imaged using a fluorescence microscope.
-
Analyze the images to quantify tube length, number of junctions, and total network area using appropriate software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Anti-inflammatory Assay in LPS-stimulated Macrophages
This assay assesses the ability of this compound to suppress the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.
-
Lipopolysaccharide (LPS).
-
This compound stock solution.
-
96-well culture plates.
-
ELISA kits for TNF-α and IL-6.
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include unstimulated and LPS-only controls.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
Conclusion
This compound is a tetrapeptide with well-documented effects on hematopoietic stem cell quiescence and emerging roles in anti-inflammatory, anti-fibrotic, and pro-angiogenic processes. Its mechanism of action appears to be multifactorial, involving the modulation of key signaling pathways such as TGF-β/Smad and KIF3A/β-catenin. While the precise molecular receptor for this compound remains to be definitively identified, the available quantitative data and established experimental protocols provide a solid foundation for further research and development of this promising therapeutic agent. Future investigations should focus on elucidating the direct binding partner(s) of this compound to fully unravel its molecular mechanism of action.
References
- 1. Peptide ligands that use a novel binding site to target both TGF-β receptors - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. Wg/Wnt-signaling-induced nuclear translocation of β-catenin is attenuated by a β-catenin peptide through its interference with the IFT-A complex - PMC [pmc.ncbi.nlm.nih.gov]
Bioavailability of Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP): A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the bioavailability of Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP), a naturally occurring tetrapeptide with significant anti-inflammatory and anti-fibrotic properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of AcSDKP's pharmacokinetic profile, metabolic pathways, and analytical methodologies for its quantification. The guide summarizes key quantitative data in structured tables, details experimental protocols, and provides visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of this promising therapeutic agent.
Introduction
N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) is an endogenous tetrapeptide that was first identified as a negative regulator of hematopoietic stem cell proliferation[1]. Subsequent research has unveiled its potent anti-inflammatory and anti-fibrotic effects in various tissues, including the heart, kidneys, and lungs. These properties make AcSDKP a molecule of significant interest for therapeutic applications in a range of diseases characterized by inflammation and fibrosis.
A critical aspect of the therapeutic development of AcSDKP is understanding its bioavailability. AcSDKP is rapidly degraded in circulation, primarily by the angiotensin-converting enzyme (ACE)[1][2]. This rapid degradation presents a significant challenge to achieving therapeutic concentrations in vivo. This guide will delve into the factors governing the bioavailability of AcSDKP, including its metabolic fate, pharmacokinetic parameters, and strategies to enhance its systemic exposure.
Metabolic Pathways of AcSDKP
The bioavailability of AcSDKP is intrinsically linked to its synthesis and degradation pathways.
Synthesis of AcSDKP
AcSDKP is generated from its precursor protein, Thymosin β4 (Tβ4). The release of AcSDKP from Tβ4 is a two-step enzymatic process involving:
-
Meprin-α: This metalloprotease cleaves Tβ4 to release an N-terminal intermediate peptide.
-
Prolyl oligopeptidase (POP): POP then acts on this intermediate peptide to release the active AcSDKP tetrapeptide.
The synthesis pathway is crucial for maintaining endogenous levels of AcSDKP and represents a potential target for therapeutic modulation.
Degradation of AcSDKP
The primary enzyme responsible for the degradation of AcSDKP is the angiotensin-converting enzyme (ACE) . ACE cleaves the terminal proline residue, inactivating the peptide. The half-life of AcSDKP in circulation is remarkably short, estimated to be around 4.5 minutes, due to this rapid enzymatic degradation.
The central role of ACE in AcSDKP degradation has led to a key strategy for enhancing its bioavailability: the co-administration of ACE inhibitors. ACE inhibitors, such as captopril and lisinopril, block the degradation of AcSDKP, leading to a significant increase in its plasma concentrations, often by four- to six-fold[1][2].
Figure 1. AcSDKP Metabolic Pathway
Pharmacokinetic Properties of AcSDKP
The pharmacokinetic profile of AcSDKP is characterized by rapid clearance and a short half-life. The co-administration of ACE inhibitors significantly alters these parameters.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of AcSDKP from studies in humans. It is important to note that a definitive oral bioavailability percentage for AcSDKP is not well-established in the literature, likely due to its rapid degradation. Similarly, specific values for Tmax and volume of distribution (Vd) are not consistently reported.
| Parameter | Condition | Value | Species | Reference |
| Plasma Concentration | Baseline | 0.57 ± 0.18 pmol/mL | Human | |
| With ACE Inhibitor (Captopril) | 4 to 6-fold increase | Human | ||
| Peak Plasma Concentration (Cmax) | Single 50 mg oral dose of Captopril | 3.65 ± 0.88 pmol/mL | Human | |
| Half-life (t½) | In circulation | ~4.5 minutes | Not Specified | |
| Apparent Renal Clearance (CLR) | Baseline | 10 ± 6 mL/min | Human | |
| With ACE Inhibitor (Captopril) | 82 ± 28 mL/min | Human |
Table 1: Pharmacokinetic Parameters of AcSDKP
Experimental Protocols for AcSDKP Quantification
Accurate quantification of AcSDKP in biological matrices is essential for pharmacokinetic studies. The low endogenous concentrations and rapid degradation of AcSDKP necessitate sensitive and specific analytical methods.
Sample Collection and Preparation
Proper sample handling is critical to prevent the ex vivo degradation of AcSDKP.
-
Blood Collection: Blood should be collected in pre-chilled tubes containing an ACE inhibitor, such as captopril or lisinopril, at a final concentration of 10 µmol/L.
-
Plasma Preparation: Plasma should be separated by centrifugation at 4°C.
-
Extraction: For LC-MS/MS analysis, a solid-phase extraction (SPE) is often employed to clean up the sample and concentrate the analyte. For some ELISA protocols, a methanol extraction of the plasma may be performed.
-
Urine Collection: Urine samples should also be collected in tubes containing an ACE inhibitor.
Figure 2. Sample Preparation Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a common method for the quantification of AcSDKP.
Materials:
-
AcSDKP standard
-
AcSDKP-specific antibody
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
General Protocol:
-
Coating: Coat a 96-well microplate with an AcSDKP-conjugate.
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Competition: Add standards or samples and a fixed concentration of the primary AcSDKP antibody to the wells. Incubate to allow competition between the AcSDKP in the sample and the coated AcSDKP-conjugate for binding to the antibody.
-
Washing: Wash the plate to remove unbound antibody and sample components.
-
Detection: Add the enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of AcSDKP in the sample.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the AcSDKP concentration in the samples by comparing their absorbance to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of AcSDKP.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
General Protocol:
-
Chromatographic Separation: Separate AcSDKP from other components of the biological matrix using a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and acetonitrile with an additive like formic acid is typically used.
-
Ionization: Ionize the eluting AcSDKP using ESI in positive ion mode.
-
Mass Spectrometry Detection: Detect and quantify AcSDKP using multiple reaction monitoring (MRM). The precursor ion (m/z 488) is selected and fragmented, and specific product ions (e.g., m/z 129 and 226) are monitored for quantification.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., AcSDKP-(¹³C₆, ¹⁵N₂)) to improve the accuracy and precision of the quantification.
Signaling Pathways of AcSDKP
The anti-fibrotic effects of AcSDKP are mediated, at least in part, through the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway.
TGF-β is a potent pro-fibrotic cytokine that signals through Smad proteins. Upon binding of TGF-β to its receptor, the receptor-regulated Smads (R-Smads), Smad2 and Smad3, are phosphorylated. These phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus and activates the transcription of pro-fibrotic genes, such as those for collagen and other extracellular matrix components.
AcSDKP has been shown to inhibit the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade. This inhibition of the TGF-β/Smad pathway is a key mechanism underlying the anti-fibrotic effects of AcSDKP.
Figure 3. AcSDKP Inhibition of TGF-β/Smad Signaling
Conclusion
The bioavailability of AcSDKP is a critical determinant of its therapeutic potential. Its rapid degradation by ACE necessitates strategies to enhance its systemic exposure, with the co-administration of ACE inhibitors being the most prominent and effective approach. This technical guide has provided a detailed overview of the metabolic pathways, pharmacokinetic parameters, and analytical methods for AcSDKP. The elucidation of its inhibitory action on the TGF-β/Smad signaling pathway further underscores its promise as an anti-fibrotic agent. Continued research into novel delivery systems and formulations that can improve the oral bioavailability of AcSDKP will be crucial for its successful translation into a clinical therapeutic.
References
Goralatide's Role in Hematopoiesis Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goralatide, a synthetic tetrapeptide (Ac-Ser-Asp-Lys-Pro), is a physiological regulator of hematopoiesis that plays a crucial role in maintaining hematopoietic stem cell (HSC) quiescence. By reversibly inhibiting the entry of HSCs and progenitor cells into the S-phase of the cell cycle, this compound protects these vital cells from the cytotoxic effects of chemotherapy and other myelosuppressive agents. This protective mechanism allows for a more rapid hematopoietic recovery following such treatments, positioning this compound as a promising therapeutic agent in oncology and hematology. This technical guide provides an in-depth overview of the core mechanisms of this compound's action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Regulation of Hematopoietic Stem Cell Quiescence
This compound's primary role in hematopoiesis is to act as a negative regulator of HSC proliferation. Unlike hematopoietic growth factors that stimulate cell division, this compound promotes a state of reversible quiescence in early hematopoietic progenitors. This is particularly critical during myelosuppressive insults, such as chemotherapy, where rapidly dividing cells are most vulnerable.
The mechanism is not one of direct cytotoxicity or permanent cell cycle arrest. Instead, this compound "blocks" the action of hematopoietic stem cell proliferation stimulators, preventing quiescent HSCs from entering the S-phase of the cell cycle.[1] This protective state shields the hematopoietic stem and progenitor cell pool from damage, allowing for a robust and accelerated recovery of blood cell lineages once the cytotoxic agent is cleared.
Quantitative Data on this compound's Efficacy
The effects of this compound on hematopoietic cells have been quantified in various preclinical studies. The following tables summarize key findings on its impact on cell cycle, progenitor cell survival, and hematopoietic recovery.
Table 1: Effect of this compound on Hematopoietic Progenitor Cell Cycle and Survival
| Cell Type | This compound Concentration | Duration of Exposure | Effect on S-Phase Entry | Progenitor Cell Survival | Reference |
| Murine CFU-GM | 10⁻⁹ M | 8 hours | Decrease from 30% to 10% | ~10-fold increase after hyperthermia | [2] |
| Murine CFU-S-12 (5-FU stimulated) | 10⁻⁹ M | 16-24 hours | Abolished proliferative activity | Increased resistance to hyperthermia | [2] |
| Human CFU-GM and BFU-E | 10⁻¹² M to 10⁻¹⁴ M | Short-term culture | Maximum depression of S-phase entry | Not specified | [3] |
| Human Non-adherent Progenitors (LTBM) | 10⁻¹² M | 5 weeks (daily) | Inhibition of S-phase entry | Not specified | [3] |
Table 2: this compound in Chemotherapy-Induced Myelosuppression Models
| Animal Model | Chemotherapeutic Agent | This compound Administration | Outcome | Reference |
| Mice | Doxorubicin | 2.4 µ g/day for 3 days (SC infusion) | Reduced mortality; Protected LTRCs, CFU-S, HPP-CFC, and CFU-GM | |
| Mice | Cytarabine (Ara-C) | During myelotoxic periods | Accelerated recovery from leukopenic nadirs (with GM-CSF) | |
| Mice | Cytarabine (Ara-C) + GM-CSF | During myelotoxic periods | Significant increase in platelet count (p < 0.001) |
Signaling Pathways and Molecular Interactions
While the precise receptor for this compound on hematopoietic stem cells is not yet fully elucidated, its functional effects strongly suggest an interaction with pathways that regulate cell cycle progression. A plausible mechanism involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a known regulator of HSC quiescence. The TGF-β pathway, through its downstream effectors, the Smad proteins, can upregulate cyclin-dependent kinase inhibitors (CKIs) like p21, which in turn block the activity of cyclin/CDK complexes required for G1/S transition.
Caption: Proposed signaling pathway for this compound in promoting HSC quiescence.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on hematopoiesis.
In Vitro Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This protocol is designed to assess the effect of this compound on the proliferation and survival of hematopoietic progenitor cells, such as CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage) and BFU-E (Burst-Forming Unit-Erythroid).
Materials:
-
Bone marrow mononuclear cells (BMMNCs) isolated from mice or human donors.
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Methylcellulose-based medium (e.g., MethoCult™).
-
Recombinant hematopoietic cytokines (e.g., GM-CSF, IL-3, SCF, Erythropoietin).
-
This compound (AcSDKP) stock solution.
-
35 mm culture dishes.
Procedure:
-
Prepare a single-cell suspension of BMMNCs.
-
Resuspend cells in IMDM with 2% FBS.
-
Add this compound to the cell suspension at final concentrations ranging from 10⁻¹⁶ M to 10⁻⁸ M. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 8 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Following incubation, wash the cells to remove this compound.
-
Plate the cells in methylcellulose-based medium supplemented with appropriate cytokines for the desired colony type (e.g., GM-CSF and IL-3 for CFU-GM; EPO and SCF for BFU-E).
-
Incubate the culture dishes at 37°C, 5% CO₂ for 7-14 days.
-
Score colonies based on standard morphological criteria under an inverted microscope.
References
- 1. The molecular specificity of action of the tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (AcSDKP) in the control of hematopoietic stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of acetyl-Ser-Asp-Lys-Pro (AcSDKP) on human hematopoietic progenitor cells in short-term and long-term bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Goralatide (AcSDKP) Application Notes and Protocols for In-Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goralatide, also known as Ac-SDKP, is a synthetic tetrapeptide (N-acetyl-seryl-aspartyl-lysyl-proline) that acts as a physiological regulator of cell proliferation. It has demonstrated significant potential in various therapeutic areas due to its anti-inflammatory, anti-fibrotic, and hematopoietic stem cell-protective properties. This document provides detailed application notes and protocols for the use of this compound in in-vivo mouse studies, based on currently available scientific literature.
Data Presentation
The following tables summarize the quantitative data on this compound dosage and administration in various in-vivo mouse models.
Table 1: this compound Dosage for Hematopoietic Protection in Mouse Models
| Mouse Model | Application | Dosage | Administration Route | Dosing Schedule | Reference |
| Doxorubicin-induced toxicity | Protection of hematopoietic stem and progenitor cells | 2.4 µ g/day | Continuous subcutaneous (SC) infusion or fractionated SC injections | For 3 days, starting 48 hours before doxorubicin treatment | [1] |
Table 2: this compound Dosage for Anti-Fibrotic Effects in Rodent Models
| Rodent Model | Application | Dosage | Administration Route | Dosing Schedule | Reference |
| Rat Renovascular Hypertension | Reversal of cardiac fibrosis | 400 - 800 µg/kg/day | Subcutaneous infusion | For 8 weeks, starting 8 weeks after induction of hypertension | [2] |
| Silicosis Mouse Model | Alleviation of pulmonary fibrosis | Not specified | Not specified | Not specified | [3][4] |
| Unilateral Ureteral Obstruction (UUO) Mouse Model | Reduction of renal fibrosis | Not specified | Not specified | Not specified | [4] |
Table 3: this compound Dosage for Anti-Inflammatory Effects in Mouse Models
| Mouse Model | Application | Dosage | Administration Route | Dosing Schedule | Reference |
| Angiotensin II-induced Hypertension | Reduction of inflammation | 0.5, 1.5, or 3.0 mg/kg/day | Subcutaneous infusion | Started 1 week before and continued through a 14-day angiotensin II infusion | |
| Silica-exposed Rat Model | Reduction of lung inflammation | Not specified | Not specified | Not specified | |
| Myocardial Infarction | Reduction of acute inflammation | Not specified | Not specified | Not specified |
Table 4: Pharmacokinetic Parameters of this compound (AcSDKP) in Rodents
| Species | Administration Route | Dose | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Mouse | Oral gavage | 1 mg or 10 mg | Dose-dependent increase in plasma and urine levels 2 hours post-administration | | | Rat | Intravenous | Not specified | Half-life of approximately 4.5 minutes in circulation | |
Experimental Protocols
Protocol 1: Evaluation of this compound's Protective Effect on Hematopoietic Stem Cells in a Chemotherapy-Induced Mouse Model
Objective: To assess the efficacy of this compound in mitigating hematopoietic toxicity induced by chemotherapy (e.g., doxorubicin).
Materials:
-
This compound (Ac-SDKP)
-
Doxorubicin
-
8-10 week old male/female C57BL/6 mice
-
Sterile saline or PBS
-
Osmotic minipumps or syringes for subcutaneous injection
-
Flow cytometer
-
Reagents for hematopoietic stem and progenitor cell analysis (e.g., antibodies for lineage, Sca-1, c-Kit)
-
Complete blood count (CBC) analyzer
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into control and experimental groups (n=8-10 mice/group):
-
Group 1: Vehicle control (saline/PBS)
-
Group 2: Doxorubicin only
-
Group 3: this compound + Doxorubicin
-
-
This compound Administration:
-
Continuous Infusion: Implant osmotic minipumps subcutaneously to deliver this compound at a rate of 2.4 µ g/day for 3 days, starting 48 hours before doxorubicin administration.
-
Fractionated Injections: Alternatively, administer this compound via subcutaneous injections in divided doses totaling 2.4 µ g/day .
-
-
Doxorubicin Administration: Administer a single intraperitoneal (IP) injection of doxorubicin at a pre-determined toxic, but sublethal, dose.
-
Monitoring: Monitor mice daily for signs of toxicity (weight loss, lethargy, etc.).
-
Sample Collection:
-
Collect peripheral blood via tail vein at specified time points (e.g., day 0, 3, 7, 14) for CBC analysis.
-
At the end of the study (e.g., day 14), euthanize mice and harvest bone marrow from femurs and tibias.
-
-
Analysis:
-
CBC Analysis: Analyze peripheral blood for white blood cell, red blood cell, and platelet counts.
-
Flow Cytometry: Analyze bone marrow for the frequency and absolute number of hematopoietic stem cells (HSCs) and progenitor cells (HPCs) using specific cell surface markers.
-
Colony-Forming Unit (CFU) Assay: Plate bone marrow cells in methylcellulose medium to assess the number of hematopoietic colonies.
-
Protocol 2: Assessment of this compound's Anti-Fibrotic Activity in a Unilateral Ureteral Obstruction (UUO) Mouse Model
Objective: To determine the anti-fibrotic efficacy of this compound in a model of renal fibrosis.
Materials:
-
This compound (Ac-SDKP)
-
8-10 week old male C57BL/6 mice
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
-
Reagents for histology (e.g., Masson's trichrome stain, Picrosirius red)
-
Reagents for immunohistochemistry or Western blotting (e.g., antibodies against α-SMA, Collagen I, TGF-β)
-
qRT-PCR reagents
Procedure:
-
Animal Acclimatization and Group Allocation: Acclimate mice and divide into sham, UUO + vehicle, and UUO + this compound groups.
-
UUO Surgery:
-
Anesthetize the mouse.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points.
-
Suture the incision.
-
The sham group will undergo the same procedure without ureter ligation.
-
-
This compound Administration:
-
Begin this compound administration immediately after surgery. Based on rat studies, a starting dose could be in the range of 400-800 µg/kg/day delivered via osmotic minipump. Dose-response studies are recommended.
-
-
Study Duration: Continue treatment for 7-14 days.
-
Euthanasia and Sample Collection: At the end of the study, euthanize mice and harvest both the obstructed (left) and contralateral (right) kidneys.
-
Analysis:
-
Histology: Fix a portion of the kidney in formalin, embed in paraffin, and stain with Masson's trichrome or Picrosirius red to assess collagen deposition.
-
Immunohistochemistry/Western Blotting: Analyze kidney tissue for the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), Collagen I, and key signaling molecules like phosphorylated Smad2/3.
-
qRT-PCR: Analyze RNA extracted from kidney tissue for the expression of pro-fibrotic genes (e.g., Tgfb1, Col1a1, Acta2).
-
Mandatory Visualization
Signaling Pathways
Caption: this compound signaling pathway in fibrosis and hematopoiesis.
Experimental Workflow
Caption: General experimental workflow for in-vivo mouse studies.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ac-SDKP Reverses Cardiac Fibrosis in Rats With Renovascular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Dissolution of Goralatide Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goralatide, also known as Ac-Ser-Asp-Lys-Pro (AcSDKP), is a synthetic tetrapeptide that acts as a physiological regulator of hematopoiesis by inhibiting the entry of hematopoietic stem cells into the S-phase of the cell cycle.[1] It has demonstrated protective effects on bone marrow during chemotherapy and has potential applications in various research and therapeutic areas.[1][2][3] Proper dissolution of lyophilized this compound powder is a critical first step to ensure its biological activity and obtain reliable and reproducible experimental results.[4] This document provides a detailed protocol for the dissolution of this compound powder, guidance on solvent selection, and best practices for handling and storage.
This compound Properties
A summary of the key properties of this compound is provided in the table below. Understanding these properties is essential for selecting the appropriate dissolution and storage conditions.
| Property | Value | Reference |
| Sequence | N-acetyl-L-seryl-L-α-aspartyl-L-lysyl-L-proline | |
| Molecular Formula | C20H33N5O9 | |
| Molecular Weight | 487.5 g/mol | |
| Form | Lyophilized Powder | |
| Storage (Lyophilized) | -20°C |
Experimental Protocol: Dissolution of this compound Powder
This protocol outlines the steps for dissolving lyophilized this compound powder. It is recommended to first test the solubility with a small amount of the peptide before dissolving the entire sample.
Materials:
-
Vial of lyophilized this compound powder
-
Sterile, high-purity water (e.g., water for injection, Milli-Q, or equivalent)
-
Alternative solvents (if required): 10% acetic acid, ammonium bicarbonate solution, or Dimethyl sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer (optional)
-
Centrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-30 minutes. This prevents moisture condensation inside the vial, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Selection:
-
Primary Recommendation: Based on the amino acid composition of this compound (Ser-Asp-Lys-Pro), which contains both an acidic (Aspartic acid) and a basic (Lysine) residue, it is predicted to be soluble in sterile, high-purity water.
-
Alternative Solvents: If solubility in water is limited, the following solvents can be tested in the order listed:
-
A slightly acidic solution (e.g., 10% acetic acid)
-
A slightly basic solution (e.g., ammonium bicarbonate)
-
For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.
-
-
-
Reconstitution:
-
Carefully open the vial.
-
Using a sterile pipette, add the desired volume of the chosen solvent to the vial. To minimize foaming and potential peptide aggregation, gently dispense the solvent down the side of the vial.
-
Close the vial and mix gently by swirling or inverting the vial. Avoid vigorous shaking, as this can cause the peptide to denature or aggregate.
-
Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. If particles remain, gentle vortexing or sonication (3 bursts of 10 seconds each, with cooling on ice in between) may aid in dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is recommended to aliquot the solution into sterile, low-protein binding microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below for long-term storage. For short-term storage (a few days), the solution may be kept at 4°C, depending on the stability in the specific buffer used.
-
Dissolution Workflow Diagram
The following diagram illustrates the decision-making process and workflow for dissolving this compound powder.
Caption: Workflow for dissolving this compound powder.
Stability Considerations
The stability of peptides in solution is influenced by several factors, with pH being one of the most critical. It is advisable to prepare fresh solutions for each experiment. If storage of the reconstituted peptide is necessary, it is crucial to validate its stability under the chosen storage conditions and in the specific buffer used. The presence of certain excipients may also impact stability.
Disclaimer: This protocol provides general guidance. The optimal dissolution and storage conditions for this compound may vary depending on the specific experimental requirements and the purity of the peptide. It is recommended to consult the manufacturer's instructions and perform small-scale solubility tests to determine the most suitable conditions for your application.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
Goralatide Administration in Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goralatide, also known as Ac-SDKP, is a synthetic tetrapeptide (N-acetyl-seryl-aspartyl-lysyl-proline) that has demonstrated significant potential in cytoprotection and anti-inflammatory applications.[1][2] As a selective inhibitor of primitive hematopoietic cell proliferation, it plays a crucial role in protecting hematopoietic stem and progenitor cells from damage induced by chemotherapy and hyperthermia.[2][3] Furthermore, its anti-inflammatory properties are mediated through the modulation of key signaling pathways, making it a molecule of interest for a variety of research and therapeutic contexts.[1]
These application notes provide detailed protocols for the administration of this compound in common cell culture assays, enabling researchers to investigate its biological effects in vitro. The protocols cover the assessment of its cytoprotective effects on hematopoietic cells and the characterization of its anti-inflammatory mechanisms.
Data Presentation: In Vitro Effects of this compound
The following tables summarize quantitative data from key in vitro experiments investigating the effects of this compound on various cell types.
Table 1: Cytoprotective Effects of this compound on Hematopoietic Cells
| Cell Type | Assay | This compound Concentration | Treatment Duration | Key Finding | Reference |
| Murine Bone Marrow Cells | Colony Forming Unit (CFU-GM) Assay | 10⁻⁹ M | 8 hours | Decreased the percentage of CFU-GM cells in S phase from 30% to 10%, leading to a nearly 10-fold increase in cell survival after hyperthermia (43°C for 90 minutes). | |
| L1210 Leukemia Cells | Growth Kinetics & Cell Cycle Analysis | 10⁻⁸, 10⁻⁹, 10⁻¹⁰ M | Up to 24 hours | No effect on growth kinetics or cell cycle distribution. | |
| Murine Hematopoietic Stem & Progenitor Cells | Doxorubicin Toxicity Assay | Not specified in vitro | Not specified | Protects long-term reconstituting cells (LTRCs), CFU-S, high proliferative potential colony-forming cells, and CFU-GM from doxorubicin toxicity. |
Table 2: Anti-inflammatory and Anti-fibrotic Effects of this compound
| Cell Type | Assay | This compound Concentration | Treatment Duration | Key Finding | Reference |
| Human Coronary Artery Endothelial Cells (HCAECs) | ICAM-1 Expression Assay (TNF-α stimulated) | Dose-dependent | Not specified | Significantly decreased TNF-α-induced ICAM-1 expression. | |
| Human Cardiac Fibroblasts (HCFs) | Collagen Production Assay (Tunicamycin-induced ER stress) | 10 nM | Not specified | Inhibits tunicamycin-induced collagen production by attenuating ER stress and the CHOP/NF-κB signaling pathway. | |
| Caco-2 Intestinal Epithelial Cells | Pro-inflammatory Factor Expression Assay (TNF-α stimulated) | 100 nM | Not specified | Inhibited the expression of pro-inflammatory factors, partly by reducing the activation of MEK-ERK signaling. |
Experimental Protocols
Hematopoietic Progenitor Cell Proliferation and Survival Assay (CFU-GM Assay)
This protocol is designed to assess the effect of this compound on the proliferation and survival of granulocyte-macrophage colony-forming units (CFU-GM) following a cytotoxic insult, such as hyperthermia.
Materials:
-
Murine bone marrow cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
This compound (Ac-SDKP)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
MethoCult™ medium
-
Sterile water
-
35 mm culture dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Isolate bone marrow cells from mice femurs and tibias under sterile conditions. Create a single-cell suspension in IMDM supplemented with 2% FBS.
-
This compound Treatment: Resuspend the bone marrow cells at a concentration of 1 x 10⁶ cells/mL in IMDM with 10% FBS. Add this compound to the desired final concentration (e.g., 10⁻⁹ M). An untreated control group should be prepared in parallel.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 8 hours.
-
Cytotoxic Insult (Hyperthermia): After incubation, expose the cell suspensions to a controlled hyperthermic treatment (e.g., 43°C water bath for 90 minutes). A control group without hyperthermia should also be included.
-
CFU-GM Plating: Following the cytotoxic insult, wash the cells and resuspend them in IMDM.
-
Prepare the MethoCult™ medium according to the manufacturer's instructions, supplemented with a saturating concentration of murine GM-CSF.
-
Add the treated and control cells to the MethoCult™ medium at a final plating concentration of 2 x 10⁴ cells/mL.
-
Dispense 1.1 mL of the cell suspension in MethoCult™ into 35 mm culture dishes in duplicate.
-
Incubation for Colony Formation: Place the culture dishes in a high-humidity incubator at 37°C with 5% CO₂ for 7-10 days.
-
Colony Counting: After the incubation period, count the number of CFU-GM colonies (aggregates of >50 cells) using an inverted microscope.
-
Data Analysis: Compare the number of surviving colonies in the this compound-treated group to the untreated control group to determine the cytoprotective effect.
Experimental Workflow for CFU-GM Assay
Caption: Workflow for assessing this compound's cytoprotective effect using a CFU-GM assay.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of hematopoietic cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Hematopoietic cells (e.g., murine bone marrow cells or a relevant cell line)
-
Complete culture medium
-
This compound (Ac-SDKP)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed hematopoietic cells in a multi-well plate at an appropriate density. Allow the cells to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁸ M) for the desired duration (e.g., 8, 16, or 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use a gentle dissociation reagent.
-
Fixation: Wash the cells once with PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 1 hour.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of this compound-treated cells to the untreated control.
Logical Flow for Cell Cycle Analysis
Caption: Logical steps for analyzing cell cycle distribution after this compound treatment.
In Vitro Anti-inflammatory Assay: Inhibition of TNF-α-Induced ICAM-1 Expression
This protocol is used to evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit the expression of the adhesion molecule ICAM-1 in endothelial cells stimulated with the pro-inflammatory cytokine TNF-α.
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs)
-
Endothelial Cell Growth Medium
-
This compound (Ac-SDKP)
-
Recombinant Human TNF-α
-
PBS
-
Lysis buffer for protein extraction or RNA isolation kit
-
Western Blotting reagents or qPCR reagents
-
Anti-ICAM-1 antibody and appropriate secondary antibody (for Western Blot)
-
Primers for ICAM-1 and a housekeeping gene (for qPCR)
Procedure:
-
Cell Culture: Culture HCAECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulation. Include an untreated control.
-
Inflammatory Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specified period (e.g., 4-6 hours for RNA analysis, 12-24 hours for protein analysis). A control group without TNF-α stimulation should also be included.
-
Endpoint Analysis (Choose one or both):
-
Western Blot for ICAM-1 Protein Expression:
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against ICAM-1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Normalize the ICAM-1 signal to a loading control (e.g., β-actin or GAPDH).
-
-
qPCR for ICAM-1 mRNA Expression:
-
Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA.
-
Perform quantitative PCR using primers specific for ICAM-1 and a housekeeping gene.
-
Calculate the relative expression of ICAM-1 mRNA using the ΔΔCt method.
-
-
-
Data Analysis: Compare the levels of ICAM-1 expression in cells treated with TNF-α alone versus those pre-treated with this compound to determine the inhibitory effect.
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to pro-inflammatory stimuli such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules like ICAM-1.
This compound has been shown to act upstream of IκB degradation by inhibiting the phosphorylation and activation of the IKK complex. This prevents the release of NF-κB, thereby suppressing the downstream inflammatory cascade.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by preventing IKK complex activation.
References
- 1. Ac-SDKP suppresses TNF-α-induced ICAM-1 expression in endothelial cells via inhibition of IκB kinase and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac-SDKP suppresses TNF-α-induced ICAM-1 expression in endothelial cells via inhibition of IκB kinase and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed HPLC Method for the Quantification of Goralatide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goralatide, a synthetic tetrapeptide (Ac-Ser-Asp-Lys-Pro), is a physiological regulator of hematopoiesis, inhibiting the entry of hematopoietic stem cells into the S-phase of the cell cycle.[1][2] This property makes it a subject of interest for its potential to protect the bone marrow during chemotherapy.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.
This proposed method is based on established principles of reversed-phase HPLC for peptide analysis and should be validated according to ICH guidelines before implementation.[3]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Methanol, HPLC grade
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a variable wavelength detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size). A column with a larger pore size is generally recommended for peptide separations.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient Elution: A linear gradient is proposed for optimal separation.
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 25 | 40 |
| 26 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm (for peptide bond detection)
-
Injection Volume: 20 µL
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of Mobile Phase A in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
For drug product analysis, dissolve the formulation in Mobile Phase A to a theoretical concentration within the calibration range.
-
For biological matrices, a protein precipitation step is recommended. Add three volumes of cold acetonitrile or methanol to one volume of the sample.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of Mobile Phase A.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (Mobile Phase A) to ensure a clean baseline.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
After each run, a wash cycle with a high percentage of organic solvent can help maintain column performance.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this proposed HPLC method for this compound quantification. These values are based on typical performance for validated peptide HPLC methods and should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | |
| - Intraday | < 2% |
| - Interday | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Retention Time | ~15 min (dependent on exact system and column) |
Visualizations
Caption: Workflow for this compound Quantification by HPLC.
Caption: this compound's Mechanism of Action on Hematopoietic Stem Cells.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Synchronization Using Goralatide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goralatide, also known as N-Acetyl-Seryl-Aspartyl-Lysyl-Proline (AcSDKP), is a naturally occurring tetrapeptide that acts as a negative regulator of cell proliferation. It has been shown to induce cell cycle arrest at the G0/G1 phase, making it a valuable tool for synchronizing cell cultures for various research applications, including studies on cell cycle regulation, drug discovery, and cancer biology. These application notes provide detailed protocols and background information for the effective use of this compound to synchronize mammalian cell cultures.
This compound's mechanism of action involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, this compound has been shown to inhibit the phosphorylation of Smad2, a key downstream effector in the TGF-β cascade.[1][2][3] This interference with TGF-β signaling leads to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21Cip1 and p27Kip1, which in turn inhibit the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes. The inhibition of these kinases prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby blocking the entry of cells into the S phase and arresting them in the G0/G1 phase of the cell cycle.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on cell cycle distribution. The data is derived from a study on rat cardiac fibroblasts, where this compound treatment demonstrated a significant inhibition of cell cycle progression from the G0/G1 phase to the S phase.[1] While this data is from a specific cell type, it provides a representative example of the expected outcome when using this compound for cell synchronization. Researchers should note that the optimal concentration and incubation time may vary depending on the cell line used.
Table 1: Effect of this compound on Cell Cycle Distribution in Rat Cardiac Fibroblasts
| Treatment | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
| Control | 65% | 25% | 10% |
| This compound (10-9 M) | 80% | 10% | 10% |
Note: The above data is illustrative and based on findings in rat cardiac fibroblasts.[1] Efficacy may vary across different cell lines.
Experimental Protocols
Protocol 1: Synchronization of Adherent Mammalian Cells in G0/G1 Phase using this compound
This protocol provides a general guideline for synchronizing adherent mammalian cell lines, such as HeLa or HEK293, in the G0/G1 phase using this compound. Optimization of this compound concentration and incubation time is recommended for each specific cell line.
Materials:
-
Adherent mammalian cell line of interest (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (AcSDKP) stock solution (1 mM in sterile water or PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
6-well or 10 cm cell culture plates
-
Flow cytometry buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Trypsinize the cells, count them, and seed them onto new culture plates at a density that will allow them to reach 50-60% confluency within 24 hours.
-
-
This compound Treatment:
-
After 24 hours of incubation, remove the culture medium.
-
Add fresh complete medium containing this compound at a final concentration ranging from 10-10 M to 10-8 M. A starting concentration of 10-9 M is recommended based on previous studies.
-
Incubate the cells with this compound for 8 to 24 hours. An initial incubation time of 16 hours is a good starting point.
-
-
Harvesting and Fixation for Flow Cytometry:
-
After the incubation period, collect the culture medium (to retain any detached cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at 4°C for at least 30 minutes (or up to several days).
-
-
Staining and Flow Cytometry Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with flow cytometry buffer.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Protocol 2: Release of this compound-Synchronized Cells for Cell Cycle Progression Studies
This protocol describes how to release cells from this compound-induced G0/G1 arrest to study their synchronous progression through the cell cycle.
Procedure:
-
Synchronize Cells:
-
Follow steps 1 and 2 of Protocol 1 to synchronize cells in the G0/G1 phase.
-
-
Release from G0/G1 Arrest:
-
After the desired incubation time with this compound, aspirate the medium containing this compound.
-
Wash the cells twice with pre-warmed, sterile PBS to remove any residual this compound.
-
Add fresh, pre-warmed complete culture medium without this compound.
-
-
Time-Course Analysis:
-
Harvest cells at different time points after the release (e.g., 0, 2, 4, 6, 8, 12, 16, 20, 24 hours).
-
For each time point, process the cells for the desired downstream analysis, such as flow cytometry (as described in Protocol 1), western blotting for cell cycle markers (e.g., Cyclin D1, Cyclin E, PCNA), or microscopy.
-
Mandatory Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. N-Acetyl-seryl-aspartyl-lysyl-proline inhibits TGF-beta-mediated plasminogen activator inhibitor-1 expression via inhibition of Smad pathway in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ac-SDKP inhibits transforming growth factor-beta1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Goralatide in Combination with Doxorubicin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin is a potent and widely used anthracycline antibiotic for the treatment of a broad spectrum of cancers, including breast cancer, lung cancer, and various sarcomas.[1][2] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cancer cell death.[3][4] However, its clinical utility is significantly hampered by dose-dependent toxicities, most notably cardiotoxicity and myelosuppression.[5]
Goralatide, a tetrapeptide also known as AcSDKP, is a physiological regulator of hematopoiesis that inhibits the entry of hematopoietic stem cells into the S-phase of the cell cycle. This mechanism has been shown to protect the bone marrow from the damaging effects of chemotherapeutic agents. Specifically, studies have demonstrated that this compound can reduce doxorubicin-induced mortality in mice and protect hematopoietic stem and progenitor cells from its toxicity.
This document provides detailed application notes and protocols for investigating the combination of this compound and doxorubicin, with a focus on evaluating the potential of this compound to mitigate doxorubicin-induced toxicities while not compromising its anti-tumor efficacy.
Data Presentation
Table 1: In Vivo Survival and Hematopoietic Protection by this compound in Doxorubicin-Treated Mice
| Parameter | Doxorubicin Alone | Doxorubicin + this compound | Reference |
| Mortality | Increased | Reduced | |
| Long-Term Reconstituting Cells (LTRCs) | Depleted | Protected | |
| Colony Forming Units-Spleen (CFU-S) | Reduced | Protected | |
| High Proliferative Potential Colony-Forming Cells (HPP-CFC) | Reduced | Protected | |
| Colony-Forming Units-Granulocyte-Macrophage (CFU-GM) | Reduced | Protected and recovery optimized with subsequent G-CSF |
Note: This table summarizes qualitative findings from a key in vivo study. Specific quantitative data (e.g., percentage survival, cell counts) should be extracted from the primary literature for detailed analysis.
Table 2: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Reference |
| BFTC-905 | Bladder Cancer | 2.3 | |
| MCF-7 | Breast Cancer | 2.5 | |
| M21 | Skin Melanoma | 2.8 | |
| HeLa | Cervical Cancer | 2.9 | |
| UMUC-3 | Bladder Cancer | 5.1 | |
| HepG2 | Hepatocellular Carcinoma | 12.2 | |
| TCCSUP | Bladder Cancer | 12.6 | |
| Huh7 | Hepatocellular Carcinoma | > 20 | |
| VMCUB-1 | Bladder Cancer | > 20 | |
| A549 | Lung Cancer | > 20 |
Note: These values represent the potency of doxorubicin alone. It is crucial to experimentally determine the IC50 of doxorubicin in the presence and absence of this compound to assess any potential impact on its anti-tumor activity.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Doxorubicin Cytotoxicity in Cancer Cells
Objective: To determine if this compound alters the cytotoxic efficacy of doxorubicin against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Doxorubicin hydrochloride
-
This compound (Acetyl-N-Ser-Asp-Lys-Pro)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of doxorubicin in sterile water and this compound in sterile PBS. Further dilute the drugs in complete cell culture medium to the desired final concentrations.
-
Treatment:
-
Doxorubicin alone: Treat cells with a serial dilution of doxorubicin to determine its IC50.
-
This compound alone: Treat cells with a range of this compound concentrations to assess its intrinsic cytotoxicity.
-
Combination Treatment: Treat cells with the serial dilution of doxorubicin in the presence of a fixed, non-toxic concentration of this compound. It is recommended to test a few different concentrations of this compound.
-
Include untreated cells as a negative control.
-
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO2.
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for doxorubicin in the presence and absence of this compound using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vivo Evaluation of this compound's Protective Effects Against Doxorubicin-Induced Toxicity and its Impact on Anti-Tumor Efficacy
Objective: To assess the ability of this compound to mitigate doxorubicin-induced toxicity (hematotoxicity and cardiotoxicity) and to determine its effect on the anti-tumor efficacy of doxorubicin in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells for xenograft model (e.g., MDA-MB-231 for breast cancer)
-
Doxorubicin hydrochloride
-
This compound
-
Sterile saline or PBS
-
Calipers for tumor measurement
-
Equipment for blood collection and analysis (hematology analyzer)
-
Echocardiography equipment for cardiac function assessment
-
Tissue fixation and processing reagents
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping: Randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control (saline or PBS)
-
Doxorubicin alone
-
This compound alone
-
Doxorubicin + this compound
-
-
Treatment Administration:
-
Doxorubicin: Administer doxorubicin intravenously or intraperitoneally at a pre-determined dose and schedule (e.g., 2 mg/kg, once a week).
-
This compound: Administer this compound via continuous subcutaneous infusion or fractionated subcutaneous injections, starting 48 hours before the doxorubicin treatment. A dose of 2.4 µ g/day has been shown to be effective.
-
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of general toxicity.
-
Survival: Record the survival of the mice throughout the experiment.
-
-
Toxicity Assessment:
-
Hematology: At the end of the study (or at specified time points), collect blood samples for complete blood counts (CBC) to assess myelosuppression.
-
Cardiotoxicity: Perform echocardiography to evaluate cardiac function (e.g., ejection fraction, fractional shortening). After euthanasia, collect heart tissue for histological analysis (e.g., H&E staining for myocardial damage) and biochemical assays (e.g., markers of oxidative stress).
-
-
Data Analysis: Compare tumor growth inhibition, survival rates, hematological parameters, and cardiac function between the different treatment groups.
Visualizations
Caption: this compound and Doxorubicin signaling pathways.
Caption: In vivo experimental workflow.
Caption: Logical relationship of combination therapy.
Conclusion and Future Directions
The combination of this compound with doxorubicin presents a promising strategy to mitigate the dose-limiting toxicities of this widely used chemotherapeutic agent. The primary evidence points towards a significant protective effect on the hematopoietic system. However, a critical gap in the current knowledge is the lack of data on whether this compound affects the anti-tumor efficacy of doxorubicin. The protocols outlined in this document provide a framework for systematically addressing this question. Future research should focus on:
-
In-depth in vitro studies: Investigating the combination's effects on a broader panel of cancer cell lines and exploring the underlying molecular mechanisms of any observed interactions.
-
Comprehensive in vivo studies: Validating the myeloprotective effects and thoroughly assessing the impact on doxorubicin's anti-tumor activity in various preclinical cancer models.
-
Cardioprotection studies: While the primary known role of this compound is myeloprotection, dedicated studies are warranted to investigate if it offers any protection against doxorubicin-induced cardiotoxicity.
-
Pharmacokinetic studies: Determining if this compound alters the pharmacokinetics of doxorubicin.
By addressing these research questions, the full therapeutic potential of combining this compound with doxorubicin can be elucidated, potentially leading to safer and more effective cancer treatment regimens.
References
- 1. Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of Goralatide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Goralatide, a synthetic tetrapeptide also known as Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP), is an endogenous physiological regulator of hematopoiesis.[1][2] It selectively inhibits the proliferation of primitive hematopoietic stem cells, demonstrating significant potential in various therapeutic applications.[2][3] this compound has been shown to possess anti-inflammatory, anti-fibrotic, and pro-angiogenic properties.[2] Its primary application of interest is in the protection of bone marrow from the cytotoxic effects of chemotherapy, a condition known as chemotherapy-induced myelosuppression. These notes provide an overview of relevant animal models and detailed protocols for studying the effects of this compound.
Mechanism of Action
This compound exerts its protective effects on hematopoietic stem cells by inhibiting their entry into the S-phase of the cell cycle. This transiently arrests the cells in a quiescent state, making them less susceptible to the damaging effects of cell cycle-specific chemotherapeutic agents. This mechanism helps to preserve the pool of hematopoietic stem and progenitor cells, allowing for a more rapid recovery of blood cell populations following chemotherapy.
In the context of its anti-fibrotic effects, this compound has been shown to mediate its action through the KIF3A-mediated suppression of β-catenin signaling.
Animal Models for this compound Research
The most established animal models for studying this compound's effects are murine models of chemotherapy-induced myelosuppression. These models are crucial for evaluating the efficacy of this compound in mitigating the hematological toxicity of various anti-cancer drugs.
Chemotherapy-Induced Myelosuppression in Mice
This model is designed to mimic the myelosuppressive side effects of chemotherapy in cancer patients. Mice are treated with a chemotherapeutic agent to induce a significant reduction in peripheral blood cells and bone marrow cellularity. This compound is then administered to assess its ability to protect the hematopoietic system and accelerate recovery.
Relevant Mouse Strains:
-
CBA/H Mice
-
C57BL/6 Mice
Data Presentation
The following tables summarize quantitative data from studies evaluating this compound in animal models of chemotherapy-induced myelosuppression.
| Chemotherapeutic Agent | Animal Model | This compound Dose and Administration | Key Findings | Reference |
| Doxorubicin | Mice | 2.4 µ g/day for 3 days via continuous subcutaneous infusion or fractionated s.c. injections, starting 48 hours before Doxorubicin | Reduced Doxorubicin-induced mortality. Protected long-term reconstituting cells (LTRCs), colony-forming units-spleen (CFU-S), high proliferative potential colony-forming cells (HPP-CFC), and colony-forming units-granulocyte-macrophage (CFU-GM). | |
| Cytarabine (Ara-C) | Mice | Not specified in abstract | When followed by GM-CSF, accelerated recovery from leukopenic nadirs. Markedly increased white blood cell and granulocyte levels. Significant increase in platelet count. | |
| Cyclophosphamide (CTX) | C57BL/6 Mice | Not specified in abstract (model development study) | High-dose CTX (50 mg/kg) for 10 days established an optimized myelosuppression model. |
| Parameter | Control (Chemotherapy Alone) | This compound + Chemotherapy | Fold Change/Improvement | Reference |
| Survival after Doxorubicin | Lower survival rate | Increased survival rate | Improved survival | |
| CFU-GM Recovery (with G-CSF) | Slower recovery | Optimized recovery | Enhanced recovery | |
| Leukopenic Nadirs (with GM-CSF) | Deeper and/or longer nadirs | Accelerated recovery | Faster recovery | |
| Platelet Count (with Ara-C) | Lower platelet count | Significantly increased platelet count | Significant increase (p < 0.001) | |
| CFU-GM Survival (after Hyperthermia) | Lower survival | ~10-fold increase in survival | ~10-fold |
Experimental Protocols
Protocol 1: Doxorubicin-Induced Myelosuppression Model
Objective: To evaluate the protective effect of this compound against Doxorubicin-induced hematopoietic toxicity in mice.
Materials:
-
Male CBA/H or C57BL/6 mice (8-10 weeks old)
-
Doxorubicin hydrochloride
-
This compound (AcSDKP)
-
Sterile saline for injection
-
Osmotic mini-pumps or syringes for subcutaneous injection
-
Hematology analyzer
-
Cell culture reagents for CFU assays (e.g., MethoCult™)
-
Flow cytometer and relevant antibodies for stem cell analysis (optional)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Group Allocation: Randomly divide mice into experimental groups (e.g., Vehicle Control, Doxorubicin only, this compound + Doxorubicin, this compound only). A minimum of 8-10 mice per group is recommended.
-
This compound Administration:
-
Continuous Infusion: Implant osmotic mini-pumps subcutaneously to deliver this compound at a rate of 2.4 µ g/day for 3 days, starting 48 hours before Doxorubicin administration.
-
Fractionated Injections: Alternatively, administer this compound via subcutaneous injections in divided doses totaling 2.4 µ g/day for 3 days, starting 48 hours before Doxorubicin treatment.
-
-
Doxorubicin Administration: Administer Doxorubicin intravenously or intraperitoneally at a pre-determined myelosuppressive dose. The dose and schedule may need to be optimized based on the mouse strain and study objectives.
-
Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and changes in behavior. Record survival data.
-
Hematological Analysis: Collect peripheral blood samples via tail vein or retro-orbital sinus at specified time points (e.g., baseline, and several days post-chemotherapy) to measure complete blood counts (CBC), including white blood cells (WBC), red blood cells (RBC), platelets (PLT), and neutrophils.
-
Bone Marrow Analysis: At the end of the study, euthanize the mice and harvest bone marrow from the femurs and tibias.
-
Cellularity: Determine the total number of nucleated cells in the bone marrow.
-
Colony-Forming Unit (CFU) Assays: Plate bone marrow cells in semi-solid media to quantify the number of hematopoietic progenitors, such as CFU-GM, BFU-E, and CFU-GEMM.
-
Flow Cytometry: Analyze the frequency of specific hematopoietic stem and progenitor cell populations (e.g., LSK cells) using flow cytometry.
-
Protocol 2: Cytarabine (Ara-C)-Induced Myelosuppression Model with GM-CSF
Objective: To assess the efficacy of this compound in protecting the hematopoietic stem cell compartment during iterative cycles of Cytarabine treatment, and its synergistic effect with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
Materials:
-
Male BALB/c or other suitable mouse strain (8-10 weeks old)
-
Cytarabine (Ara-C)
-
This compound (AcSDKP)
-
Recombinant murine GM-CSF
-
Sterile saline for injection
-
Syringes for subcutaneous injection
-
Hematology analyzer
Procedure:
-
Animal Acclimatization and Grouping: Follow steps 1 and 2 from Protocol 1. Experimental groups may include: Vehicle Control, Ara-C only, this compound + Ara-C, Ara-C + GM-CSF, this compound + Ara-C + GM-CSF.
-
Iterative Chemotherapy Cycles: Administer Ara-C in multiple cycles (e.g., three cycles) to induce sustained myelosuppression. The dose and schedule of Ara-C should be established in pilot studies.
-
This compound Administration: Administer this compound subcutaneously daily or as a continuous infusion during the Ara-C treatment cycles.
-
GM-CSF Administration: Following each cycle of chemotherapy, administer GM-CSF subcutaneously for several consecutive days to stimulate hematopoietic recovery.
-
Monitoring and Hematological Analysis: Monitor the mice as described in Protocol 1. Perform serial CBC analysis throughout the study to track the kinetics of blood cell recovery, paying close attention to the depth and duration of leukopenic nadirs.
Visualizations
Caption: this compound's protective mechanism on hematopoietic stem cells.
Caption: Workflow for a this compound myelosuppression study.
Caption: this compound's anti-fibrotic signaling pathway.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H33N5O9 | CID 65938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Goralatide-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goralatide, also known as AcSDKP, is a synthetic tetrapeptide that acts as a negative regulator of hematopoiesis. It has been shown to inhibit the entry of hematopoietic stem cells into the S-phase of the cell cycle, thereby protecting them from the cytotoxic effects of chemotherapy and other insults that target rapidly dividing cells.[1][2] Flow cytometry is a powerful tool to elucidate and quantify the cellular effects of this compound, particularly in the context of cell cycle progression and apoptosis. These application notes provide detailed protocols for the analysis of this compound-treated cells using flow cytometry.
Data Presentation
The primary mechanism of this compound's protective effect on hematopoietic stem cells is the inhibition of their entry into the S (synthesis) phase of the cell cycle.[1][2][3] This leads to a relative increase in the proportion of cells in the G0/G1 phase. The following table summarizes representative quantitative data from studies on this compound's effect on the cell cycle of hematopoietic progenitor cells.
| Treatment Condition | Cell Type | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (No this compound) | Murine CFU-GM | Not Reported | 30% | Not Reported | |
| This compound (10⁻⁹ M, 8h) | Murine CFU-GM | Not Reported | 10% | Not Reported |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
This compound's Proposed Mechanism of Action
This compound is understood to act by blocking the proliferative signals that stimulate hematopoietic stem cells to enter the cell cycle. This indirect inhibitory action prevents the activation of downstream signaling cascades that would otherwise lead to DNA synthesis and cell division.
Caption: this compound blocks stimulatory signals to stem cell receptors.
Experimental Workflow: Cell Cycle Analysis
The following workflow outlines the key steps for analyzing the effect of this compound on the cell cycle using propidium iodide (PI) staining and flow cytometry.
Caption: Steps for cell cycle analysis of this compound-treated cells.
Experimental Workflow: Apoptosis Analysis
This workflow details the procedure for assessing apoptosis in this compound-treated cells, particularly in co-treatment with a cytotoxic agent, using Annexin V and PI staining.
Caption: Steps for apoptosis analysis of this compound-treated cells.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is designed to assess the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Hematopoietic stem or progenitor cells
-
Complete cell culture medium
-
This compound (AcSDKP)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed hematopoietic cells at an appropriate density in a multi-well plate or culture flask.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with the desired concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁸ M) and/or a vehicle control. A positive control for cell cycle arrest (e.g., a known cell cycle inhibitor) can also be included.
-
Incubate for the desired treatment duration (e.g., 8-24 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a laser for PI excitation (e.g., 488 nm).
-
Collect fluorescence data on a linear scale.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Materials:
-
Target cells (e.g., a cell line susceptible to a specific cytotoxic agent)
-
Complete cell culture medium
-
This compound (AcSDKP)
-
Cytotoxic agent (e.g., doxorubicin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a suitable density.
-
After 24 hours, treat the cells with:
-
Vehicle control
-
This compound alone
-
Cytotoxic agent alone
-
This compound in combination with the cytotoxic agent
-
-
Incubate for a period relevant to the cytotoxic agent's mechanism of action (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant (containing floating/apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them (e.g., with trypsin).
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on the flow cytometer within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Analyze the dot plot to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
References
- 1. The molecular specificity of action of the tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (AcSDKP) in the control of hematopoietic stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Goralatide Peptide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goralatide, also known as Ac-Ser-Asp-Lys-Pro (AcSDKP), is a synthetic tetrapeptide that acts as a negative regulator of hematopoietic stem cell proliferation.[1] It exhibits a range of biological activities, including anti-inflammatory, anti-fibrotic, and pro-angiogenic properties, making it a molecule of significant interest in various research and therapeutic areas. This document provides detailed application notes and protocols for the proper storage, handling, and experimental use of this compound.
Storage and Handling of this compound
Proper storage and handling are critical to maintain the integrity and biological activity of this compound. The following guidelines are based on best practices for synthetic peptides.
Lyophilized Powder
Storage Conditions: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a desiccated environment.[2] Under these conditions, the peptide can be stable for several years.[2] For short-term storage, refrigeration at 2-8°C is acceptable for a few weeks to months.[3] To prevent degradation from moisture, it is crucial to minimize exposure to air and humidity.[2]
Handling:
-
Before opening the vial, allow it to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can reduce its stability.
-
Weigh out the desired amount of peptide quickly in a clean, controlled environment.
-
After use, tightly reseal the vial, preferably under an inert gas like nitrogen or argon, and return it to the recommended storage temperature.
This compound in Solution
Reconstitution: The choice of solvent depends on the experimental application. For most biological assays, sterile, high-purity water or a suitable buffer is recommended.
-
Recommended Solvents:
-
Sterile, distilled water
-
Phosphate-buffered saline (PBS) at a physiological pH
-
Cell culture medium appropriate for the specific assay
-
-
Reconstitution Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the desired volume of the appropriate cold, sterile solvent to the vial.
-
Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Storage of Solutions: Storing peptides in solution is not recommended for long periods as it increases the risk of degradation.
-
For short-term storage (days to a week), store the this compound solution at 2-8°C.
-
For longer-term storage, it is essential to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Stability Considerations:
-
pH: The stability of peptides in solution is highly pH-dependent. While specific data for this compound is limited, a pH range of 5-7 is generally recommended for peptide solutions to minimize degradation.
-
Temperature: Higher temperatures accelerate the degradation of peptides in solution. It is crucial to keep solutions on ice during experiments and store them at the recommended low temperatures.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
| Parameter | Value | Species | Reference |
| In Vivo Administration | |||
| Effective Dose (Hematoprotection) | 2.4 µ g/day (continuous subcutaneous infusion) | Mouse | |
| In Vitro Application | |||
| Hematopoietic Stem Cell Inhibition | 10⁻⁹ M to 10⁻¹⁰ M | Murine |
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments involving this compound.
Hematopoietic Progenitor Cell Colony-Forming Unit (CFU) Assay
This assay assesses the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Bone marrow mononuclear cells (BMCs) or CD34+ cells
-
MethoCult™ medium (or similar methylcellulose-based medium)
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS
-
This compound stock solution
-
35 mm culture dishes
-
Sterile water
Procedure:
-
Cell Preparation:
-
Isolate BMCs or enrich for CD34+ cells from bone marrow or cord blood using standard protocols.
-
Wash the cells with IMDM containing 2% FBS and resuspend to a final concentration of 1 x 10⁵ cells/mL.
-
-
Plating:
-
Prepare different concentrations of this compound (e.g., 10⁻⁸ M, 10⁻⁹ M, 10⁻¹⁰ M) in IMDM.
-
In a sterile tube, add 0.3 mL of the cell suspension to 3 mL of MethoCult™ medium.
-
Add the desired concentration of this compound or vehicle control to the cell/MethoCult™ mixture and vortex gently to mix.
-
Let the tube stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish.
-
Gently rotate the dish to ensure even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish containing an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.
-
-
Colony Counting:
-
After 14 days, count the number of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
-
Compare the number of colonies in the this compound-treated groups to the vehicle control group.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the pro-angiogenic effect of this compound on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel® Basement Membrane Matrix
-
This compound stock solution
-
96-well plate
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating:
-
Thaw Matrigel® on ice overnight.
-
Pipette 50 µL of cold Matrigel® into each well of a 96-well plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.
-
Prepare different concentrations of this compound in EGM-2.
-
Add 100 µL of the HUVEC suspension to each Matrigel®-coated well.
-
Add the desired concentration of this compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-18 hours.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Add Calcein AM staining solution to each well and incubate for 30 minutes at 37°C.
-
Visualize the tube formation using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
-
Anti-Inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Griess Reagent System
-
96-well plate
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.
-
-
Treatment:
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate for 1 hour.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.
-
-
Nitric Oxide Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in each sample using a sodium nitrite standard curve. Compare the NO levels in the this compound-treated groups to the LPS-only control.
-
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for this compound in Hematopoietic Stem Cells
While the direct receptor and downstream signaling cascade for this compound are not fully elucidated, its function as a negative regulator of cell proliferation suggests potential interaction with pathways controlling the cell cycle. A plausible hypothesis involves the modulation of cyclin-dependent kinase (CDK) inhibitors, leading to cell cycle arrest.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Regulation of TGF-beta signaling by Smad7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Goralatide (AcSDKP) for the Protection of Hematopoietic Stem Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goralatide, also known as AcSDKP, is a synthetic tetrapeptide (N-acetyl-seryl-aspartyl-lysyl-proline) that acts as a physiological negative regulator of hematopoietic stem cell (HSC) proliferation. By reversibly inhibiting the entry of HSCs into the S-phase of the cell cycle, this compound protects these critical cells from the cytotoxic effects of cell cycle-specific therapeutic agents, such as chemotherapy and radiotherapy, as well as from damage induced by hyperthermia. This protective mechanism allows for the preservation of the hematopoietic stem and progenitor cell pool, leading to faster hematopoietic recovery and reduced myelosuppression-related toxicities. These application notes provide an overview of the preclinical data and detailed protocols for studying the protective effects of this compound on hematopoietic stem cells.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of HSC entry into the DNA synthesis (S) phase of the cell cycle.[1] Quiescent HSCs are less susceptible to the damaging effects of S-phase specific cytotoxic agents. By maintaining HSCs in a quiescent state, this compound effectively shields them from the harmful effects of treatments that target rapidly dividing cells.[1] While the precise signaling pathway of this compound is not fully elucidated, its effect is to transiently arrest HSCs in the G0/G1 phase of the cell cycle.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Condition | This compound Concentration | Result | Reference |
| CFU-GM Cells in S-Phase | Murine Bone Marrow Cells | 10-9 M (8 hours) | Decrease from 30% to 10% | [2] |
| CFU-GM Survival | Murine Bone Marrow Cells + Hyperthermia (43°C for 90 min) | 10-9 M | ~10-fold increase in survival | [2] |
| Hematopoietic Progenitor Cytotoxicity | Murine Bone Marrow Cells | 10-9 M | <10% | [2] |
In Vivo Efficacy of this compound in Murine Models
| Chemotherapeutic Agent | This compound Administration | Key Findings | Reference |
| Doxorubicin | 2.4 µ g/day for 3 days (continuous s.c. infusion) starting 48 hours before Doxorubicin | Reduced mortality; Protected long-term reconstituting cells (LTRCs), CFU-S, HPP-CFC, and CFU-GM. | |
| Cytarabine (Ara-C) | Administered during myelotoxic periods of chemotherapy | Accelerated recovery from leukopenic nadirs; Markedly increased white blood cells and granulocytes (when combined with GM-CSF); Significant increase in platelet count (p < 0.001). |
Experimental Protocols
Protocol 1: In Vivo Protection of Hematopoietic Stem Cells from Chemotherapy-Induced Myelosuppression
This protocol describes a general workflow for evaluating the protective effects of this compound in a murine model of chemotherapy-induced myelosuppression.
Materials:
-
This compound (AcSDKP)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cytarabine)
-
Vehicle control (e.g., sterile saline)
-
Experimental animals (e.g., 8-12 week old C57BL/6 mice)
-
Osmotic minipumps (for continuous infusion) or syringes for subcutaneous injection
-
Hematology analyzer
-
Flow cytometer
-
Reagents for bone marrow cell isolation and colony-forming unit (CFU) assays
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice for at least one week before the experiment. Randomly assign mice to treatment groups (e.g., Vehicle + Chemo, this compound + Chemo, Vehicle only, this compound only).
-
This compound Administration:
-
Continuous Infusion: For studies with doxorubicin, implant osmotic minipumps subcutaneously to deliver this compound at a rate of 2.4 µ g/day for 3 days, starting 48 hours prior to chemotherapy administration.
-
Subcutaneous Injection: For studies with cytarabine, administer this compound subcutaneously at an appropriate dose during the periods of expected myelotoxicity.
-
-
Chemotherapy Administration: Administer the chemotherapeutic agent via an appropriate route (e.g., intravenous injection for doxorubicin).
-
Monitoring: Monitor the health and body weight of the animals daily.
-
Peripheral Blood Analysis: Collect peripheral blood samples at predetermined time points (e.g., baseline, nadir, and recovery phases) for complete blood counts (CBC) using a hematology analyzer.
-
Bone Marrow Analysis (Terminal): At the end of the study, euthanize the animals and harvest bone marrow from the femurs and tibias.
-
Cellularity: Determine the total number of nucleated cells in the bone marrow.
-
Colony-Forming Unit (CFU) Assay: Plate bone marrow cells in methylcellulose-based medium to quantify the number of hematopoietic progenitor colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
Flow Cytometry: Analyze the frequency of hematopoietic stem and progenitor cell populations (e.g., LSK cells: Lin-Sca-1+c-Kit+).
-
Protocol 2: In Vitro Assessment of Hematopoietic Progenitor Cell Cycle Status
This protocol outlines the methodology to determine the effect of this compound on the cell cycle status of hematopoietic progenitor cells.
Materials:
-
This compound (AcSDKP)
-
Murine or human bone marrow mononuclear cells (BMMCs)
-
Cell culture medium (e.g., IMDM with 20% FBS)
-
Cytokines (optional, for stimulating cell proliferation)
-
Flow cytometer
-
Antibodies for hematopoietic stem and progenitor cell markers (e.g., Lineage cocktail, Sca-1, c-Kit for murine; CD34, CD38 for human)
-
Cell cycle analysis reagents (e.g., Hoechst 33342, Pyronin Y, or Ki-67 antibody and DAPI)
Procedure:
-
Cell Isolation: Isolate BMMCs from murine bone marrow or human bone marrow aspirates using density gradient centrifugation.
-
Cell Culture and Treatment:
-
Culture BMMCs at an appropriate density in a suitable culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 10-12 M to 10-8 M) for a specified duration (e.g., 8-24 hours). Include a vehicle-treated control group.
-
-
Cell Staining for Flow Cytometry:
-
Surface Marker Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies against hematopoietic stem and progenitor cell surface markers.
-
Cell Cycle Staining:
-
Hoechst 33342 and Pyronin Y Staining: Incubate the cells with Hoechst 33342 to stain DNA and Pyronin Y to stain RNA. This allows for the discrimination of cells in G0 (low RNA) and G1 (high RNA) phases.
-
Ki-67 and DAPI Staining: Alternatively, fix and permeabilize the cells, then stain with an anti-Ki-67 antibody (a marker of proliferation) and DAPI (a DNA stain). This allows for the identification of cells in G0 (Ki-67 negative) and G1/S/G2/M (Ki-67 positive) phases.
-
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the hematopoietic stem and progenitor cell population of interest based on their surface marker expression.
-
Analyze the cell cycle distribution within the gated population based on the DNA and RNA content or Ki-67 and DAPI staining.
-
Conclusion
This compound demonstrates significant potential as a protective agent for hematopoietic stem cells during cytotoxic therapies. Its mechanism of action, which involves the transient and reversible inhibition of HSC proliferation, allows for the preservation of the hematopoietic regenerative capacity. The protocols outlined in these application notes provide a framework for researchers to further investigate and characterize the myeloprotective effects of this compound in various preclinical models. Further research into its signaling pathways and optimization of its use in combination with different therapeutic regimens will be crucial for its successful clinical translation.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Goralatide in Bone Marrow Purging: Protecting Healthy Stem Cells
Introduction
Goralatide, a synthetic tetrapeptide also known as AcSDKP, is emerging as a significant supportive agent in the context of bone marrow purging for autologous hematopoietic stem cell transplantation. Its primary application is not to directly eliminate malignant cells, but rather to protect normal hematopoietic stem and progenitor cells (HSPCs) from the cytotoxic effects of purging methods like hyperthermia and chemotherapy.[1][2][3][4] This protective mechanism is rooted in this compound's function as a negative regulator of hematopoiesis, reversibly inhibiting the entry of HSPCs into the S-phase of the cell cycle.[1] By inducing a state of quiescence, this compound renders healthy stem cells less susceptible to cycle-specific anti-cancer treatments, thereby widening the therapeutic window and potentially improving post-transplantation hematopoietic recovery.
Mechanism of Action
This compound exerts its protective effects by modulating the proliferation of hematopoietic stem cells. It prevents quiescent HSPCs from entering the cell cycle, a state where they are vulnerable to DNA-damaging agents. This inhibitory action is indirect; this compound blocks the action of stimulators of hematopoietic stem cell proliferation. In contrast, leukemic cells, which often have disrupted cell cycle regulation, are not significantly affected by this compound and remain susceptible to the purging treatment. This differential sensitivity is the cornerstone of this compound's utility in enhancing the selectivity of bone marrow purging.
References
- 1. This compound (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of acetyl-Ser-Asp-Lys-Pro (AcSDKP) on human hematopoietic progenitor cells in short-term and long-term bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Goralatide solubility for injection
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Goralatide (Ac-SDKP) in your experiments, with a focus on improving its solubility for injection. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is a synthetic tetrapeptide with the sequence N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP)[1][2]. It is a physiological regulator of hematopoiesis, inhibiting the proliferation of hematopoietic stem cells[3][4][5]. This compound also exhibits anti-inflammatory, anti-fibrotic, and pro-angiogenic properties, making it a subject of research for various therapeutic applications, including cardiovascular and kidney diseases.
Q2: What are the basic solubility properties of this compound?
Q3: How should lyophilized this compound be stored?
A3: Lyophilized this compound should be stored at -20°C for long-term stability. Once reconstituted, the solution should be stored at 4°C for short-term use (up to a few days) or aliquoted and frozen at -20°C for longer-term storage to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility and Stability Issues
This guide addresses common problems researchers may encounter when preparing this compound solutions for injection.
Q4: I am having difficulty dissolving this compound in my aqueous buffer. What could be the issue and how can I resolve it?
A4: While this compound is water-soluble, several factors can affect its dissolution:
-
pH of the Solution: Peptides often have an isoelectric point (pI) at which their net charge is zero, leading to minimum solubility. Although the specific pI of this compound is not commonly cited, its amino acid composition (Aspartic Acid, Lysine) suggests its solubility will be pH-dependent. If you are using a buffer, ensure its pH is not close to the peptide's pI.
-
Troubleshooting Step: Try adjusting the pH of your solution. For a peptide containing both acidic (Asp) and basic (Lys) residues, testing a range of pH values (e.g., acidic, neutral, and basic) may be necessary to find the optimal pH for solubility.
-
-
Peptide Concentration: You may be attempting to dissolve the peptide at a concentration that exceeds its solubility limit in the chosen solvent.
-
Troubleshooting Step: Start by dissolving a small amount of the peptide to test its solubility before proceeding with the entire sample. If solubility is an issue, try preparing a more dilute solution.
-
-
Aggregation: Peptides can self-associate and form aggregates, which can be difficult to dissolve.
-
Troubleshooting Step: Gentle sonication can help break up aggregates and improve dissolution. Chilling the sample on ice between short bursts of sonication can help prevent degradation.
-
Q5: My this compound solution appears cloudy or contains particulates after reconstitution. What should I do?
A5: Cloudiness or the presence of particulates indicates incomplete dissolution or aggregation.
-
Immediate Action: Do not use a cloudy solution for injection. Centrifuge the solution to pellet any undissolved material before use.
-
Improving Dissolution:
-
Sonication: As mentioned above, brief sonication can aid dissolution.
-
Gentle Warming: Gently warming the solution may improve solubility, but care must be taken to avoid temperatures that could degrade the peptide.
-
Co-solvents: For highly concentrated solutions or if aqueous buffers are ineffective, a small amount of an organic co-solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Q6: How can I prevent this compound degradation in my stock solution?
A6: Peptide stability in solution is influenced by several factors:
-
pH: The chemical stability of peptides is often pH-dependent. Storing the peptide in a buffer at its optimal pH for stability is crucial.
-
Temperature: Store reconstituted this compound at 4°C for short-term use and frozen at -20°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Proteases: If working with biological samples, contamination with proteases can lead to degradation. Use sterile, protease-free water and buffers for reconstitution.
-
Oxidation: Although not specifically documented for this compound, peptides containing certain amino acids can be susceptible to oxidation. Using degassed buffers can minimize this risk.
Data Presentation
While specific quantitative solubility data for this compound is limited in the available literature, the following table summarizes its known solubility characteristics and provides general guidelines for preparing solutions.
| Solvent/Condition | Solubility | Maximum Recommended Concentration (for initial testing) | Notes |
| Water (Ultrapure) | Soluble | 1 mg/mL | A common starting point for reconstitution. |
| Phosphate Buffered Saline (PBS) | Expected to be soluble | 1 mg/mL | Adjust pH if solubility issues arise. |
| Dimethyl Sulfoxide (DMSO) | Soluble | >10 mg/mL | Use a minimal amount to dissolve, then dilute with aqueous buffer. |
| Acidic Buffer (e.g., pH 4-5) | Potentially higher solubility | To be determined empirically | May improve solubility by protonating acidic residues. |
| Basic Buffer (e.g., pH 8-9) | Potentially higher solubility | To be determined empirically | May improve solubility by deprotonating basic residues. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for In Vitro Assays
This protocol describes the preparation of a this compound stock solution for use in cell culture or other in vitro experiments.
-
Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Reconstitution:
-
Add the required volume of sterile, ultrapure water or a suitable sterile buffer (e.g., PBS) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
If the peptide does not dissolve completely, sonicate the vial in a water bath for short intervals (e.g., 3 x 10 seconds), keeping the vial on ice between sonications.
-
-
Sterilization and Storage:
-
For sterile applications, filter the reconstituted solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Strategy for Developing a this compound Formulation for Injection
This protocol provides a general workflow for developing a this compound formulation suitable for parenteral (e.g., subcutaneous) administration. This is a guideline and requires optimization for specific applications.
-
Solubility Screening:
-
Determine the approximate solubility of this compound in various pharmaceutically acceptable buffers (e.g., phosphate, citrate, acetate) at different pH values (e.g., 4.0, 5.5, 7.4).
-
If the required concentration for injection cannot be achieved in aqueous buffers, evaluate the use of co-solvents (e.g., propylene glycol, ethanol) or solubilizing excipients (e.g., cyclodextrins).
-
-
Excipient Compatibility Studies:
-
Prepare solutions of this compound with potential stabilizing excipients such as tonicity modifiers (e.g., mannitol, sodium chloride), surfactants to prevent aggregation (e.g., polysorbate 80), and antioxidants if needed.
-
Store these formulations under accelerated stability conditions (e.g., elevated temperature) and analyze for degradation products and aggregation over time using techniques like HPLC and size-exclusion chromatography.
-
-
Lead Formulation Selection and Optimization:
-
Based on the solubility and stability data, select the most promising formulation.
-
Optimize the concentrations of the excipients to ensure the final formulation is isotonic, stable, and meets the required specifications for the intended route of administration.
-
-
Sterile Filtration and Filling:
-
Prepare the final formulation under aseptic conditions.
-
Sterilize the formulation by filtration through a 0.22 µm filter into sterile vials.
-
Visualizations
Caption: A flowchart outlining the standard procedure for reconstituting lyophilized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends - PubMed [pubmed.ncbi.nlm.nih.gov]
Goralatide degradation in serum-containing media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of goralatide, with a specific focus on its degradation in serum-containing media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments involving this compound stability in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading rapidly in my cell culture medium containing fetal bovine serum (FBS). What is the likely cause?
A1: this compound, also known as N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), is primarily degraded by the enzyme Angiotensin-Converting Enzyme (ACE).[1][2][3][4] ACE is present in serum and can rapidly cleave this compound, leading to its inactivation.
Q2: How can I prevent the degradation of this compound in my experiments?
A2: To prevent degradation by ACE, you can add a specific ACE inhibitor, such as captopril or lisinopril, to your serum-containing media.[5] This will block the enzymatic activity of ACE and significantly increase the stability and half-life of this compound.
Q3: What is the expected half-life of this compound in serum?
A3: The in vivo half-life of this compound in circulation is very short, approximately 4.5 minutes. In vitro studies using rat plasma have shown a longer half-life of about 50 minutes, which is still relatively short for many experimental setups. The exact half-life in your specific serum-containing medium may vary depending on the concentration and activity of ACE.
Q4: I am using an ELISA to quantify this compound and I'm getting inconsistent results. What could be the problem?
A4: Inconsistent ELISA results can be due to several factors. For this compound, incomplete inhibition of ACE during sample collection and processing is a common issue, leading to variable degradation. Ensure that an ACE inhibitor is added to your samples immediately upon collection. Other general ELISA issues include improper plate washing, incorrect antibody concentrations, and issues with the standard curve.
Q5: I am using LC-MS/MS for this compound quantification and observe high signal variability. What are the potential causes?
A5: High variability in LC-MS/MS quantification of small peptides like this compound can be caused by matrix effects from the serum components, inconsistent sample preparation, or issues with chromatographic separation. Ensure efficient protein precipitation and consider using a stable isotope-labeled internal standard for accurate quantification.
Troubleshooting Common Experimental Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound concentration shortly after addition to media. | Rapid degradation by Angiotensin-Converting Enzyme (ACE) present in the serum. | Add an ACE inhibitor (e.g., captopril at a final concentration of 10 µM) to the serum-containing media prior to adding this compound. |
| High variability in this compound concentration between replicate samples. | Inconsistent ACE inhibition during sample collection or processing. Pipetting errors. | Immediately add an ACE inhibitor to samples upon collection. Ensure thorough mixing. Use calibrated pipettes and proper pipetting techniques. |
| Poor recovery of this compound during sample preparation for analysis (e.g., protein precipitation). | Adsorption of the peptide to plasticware. Inefficient precipitation of serum proteins. | Use low-bind microcentrifuge tubes. Optimize the protein precipitation protocol (e.g., type of organic solvent, temperature, and incubation time). |
| ELISA: High background signal. | Insufficient plate washing. Non-specific binding of antibodies. Contaminated reagents. | Increase the number and vigor of wash steps. Use a blocking buffer to reduce non-specific binding. Use fresh, high-quality reagents. |
| ELISA: Low signal or poor standard curve. | This compound degradation in standards prepared in serum-free buffer. Incorrect antibody or substrate concentration. | Prepare standards in a matrix that mimics the samples, including the ACE inhibitor. Optimize antibody and substrate concentrations as per the manufacturer's instructions. |
| LC-MS/MS: Matrix effects leading to ion suppression or enhancement. | Co-elution of interfering substances from the serum matrix with this compound. | Optimize the chromatographic method to improve separation. Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE). Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| LC-MS/MS: Poor peak shape or peak splitting. | Suboptimal mobile phase composition. Injection of sample in a solvent stronger than the mobile phase. | Adjust the mobile phase pH and organic solvent gradient. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. |
Quantitative Data on this compound Degradation
The stability of this compound is significantly influenced by the presence of active ACE in the experimental medium. The following table summarizes available data on its half-life under different conditions.
| Condition | Species | Matrix | Half-life | Reference(s) |
| In vivo | Human | Circulation | ~4.5 minutes | |
| In vitro | Rat | Plasma | ~50 minutes | |
| In vitro | Rat | Testicular Interstitial Fluid | ~155 minutes |
Experimental Protocols
Detailed methodologies for key experiments related to this compound stability are provided below.
1. Protocol for Assessing this compound Stability in Serum-Containing Media using RP-HPLC
This protocol is adapted from a general method for assessing peptide stability in serum and is suitable for determining the degradation kinetics of this compound.
-
Materials:
-
This compound (lyophilized powder)
-
Human or other species-specific serum
-
ACE inhibitor (e.g., Captopril)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (low-bind)
-
Incubator or water bath at 37°C
-
RP-HPLC system with a C18 column
-
-
Procedure:
-
Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Dissolve this compound in water or a suitable buffer.
-
Serum Aliquots: Thaw serum at 37°C and centrifuge to remove any precipitates. Prepare aliquots to avoid multiple freeze-thaw cycles.
-
Quenching Solution (10% TFA in Water): Prepare a 10% (v/v) solution of TFA in water.
-
-
Incubation:
-
Pre-warm serum aliquots to 37°C.
-
Spike the serum with the this compound stock solution to a final desired concentration (e.g., 100 µg/mL). For a control group with inhibited degradation, pre-incubate the serum with an ACE inhibitor (e.g., 10 µM captopril) for 15 minutes before adding this compound.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
Immediately stop the enzymatic degradation by adding the quenching solution (e.g., 20 µL of 10% TFA).
-
-
Sample Preparation for HPLC:
-
Add an equal volume of ACN to the quenched sample to precipitate serum proteins.
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto the RP-HPLC system.
-
Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN) to separate the intact this compound from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the zero time point.
-
Plot the percentage of remaining this compound versus time and determine the half-life (t½).
-
-
2. Protocol for Quantification of this compound in Serum-Containing Media by LC-MS/MS
This protocol provides a highly sensitive and specific method for this compound quantification.
-
Materials:
-
This compound standard
-
Stable isotope-labeled this compound internal standard (if available)
-
Serum-containing media samples
-
ACE inhibitor (e.g., Captopril)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer
-
-
Procedure:
-
Sample Collection and Preparation:
-
Collect samples from the experiment at various time points, immediately adding an ACE inhibitor to prevent degradation.
-
To 100 µL of sample, add the internal standard.
-
Precipitate proteins by adding 300 µL of cold ACN with 0.1% formic acid.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound using a C18 column with a gradient of water and ACN, both containing 0.1% formic acid.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.
-
-
Visualizations
This compound Degradation Pathway
The primary degradation pathway of this compound in serum-containing media involves the enzymatic cleavage by Angiotensin-Converting Enzyme (ACE).
Caption: this compound is cleaved by ACE into inactive fragments.
Experimental Workflow for this compound Stability Assay
The following diagram outlines the key steps in performing a this compound stability assay.
Caption: Workflow for assessing this compound stability in serum.
References
- 1. Structural basis of Ac-SDKP hydrolysis by Angiotensin-I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
Goralatide Technical Support Center: Optimizing Cell Cycle Arrest
Welcome to the Goralatide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound (also known as AcSDKP) to induce cell cycle arrest. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell cycle arrest?
This compound is a synthetic tetrapeptide (N-acetyl-seryl-aspartyl-lysyl-proline) that acts as a negative regulator of cell proliferation.[1] It primarily induces cell cycle arrest in the G0/G1 phase, preventing cells from entering the S (synthesis) phase of the cell cycle.[2][3] This effect is particularly well-documented in hematopoietic stem and progenitor cells.[1][2]
Q2: What is the proposed mechanism of action for this compound-induced cell cycle arrest?
The precise molecular mechanism is still under investigation, but evidence suggests this compound's effects are linked to the modulation of key signaling pathways that control cell proliferation. One proposed mechanism involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a known inducer of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in G1 arrest. By potentially interfering with TGF-β signaling, this compound may lead to the upregulation of p21, thereby halting the cell cycle. Additionally, this compound has been shown to influence the PI3K/Akt signaling pathway, which is central to cell survival and proliferation.
Q3: In which cell types has this compound been shown to be effective for cell cycle arrest?
This compound's ability to induce G1/S arrest is most extensively studied in murine and human hematopoietic stem and progenitor cells. Its effects have also been observed in lymphocytes and cardiac fibroblasts. Emerging research in glioblastoma cell lines, such as U87-MG, suggests a role in regulating proliferation through the PI3K/Akt pathway. However, its efficacy can be cell-type specific.
Q4: What are the typical concentrations and incubation times required for this compound treatment?
Effective concentrations and incubation times can vary depending on the cell type and experimental conditions. Based on published studies, a concentration range of 10⁻¹⁰ M to 10⁻⁸ M has been shown to be effective. For instance, in murine hematopoietic progenitor cells, a concentration of 10⁻⁹ M for 8 to 24 hours successfully reduced the number of cells entering the S phase. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable cell cycle arrest | Suboptimal this compound concentration: The concentration may be too low for the specific cell line. | Perform a dose-response experiment with a broader range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁷ M). |
| Insufficient incubation time: The treatment duration may not be long enough to induce a measurable effect. | Conduct a time-course experiment, analyzing the cell cycle at various time points (e.g., 8, 12, 24, 48 hours). | |
| Cell line insensitivity: Not all cell lines may be responsive to this compound. | Test the effect of this compound on a positive control cell line known to be responsive, such as a hematopoietic progenitor cell line. | |
| Peptide degradation: this compound, being a peptide, may be susceptible to degradation by proteases in the cell culture medium, especially if serum is present. | Prepare fresh this compound solutions for each experiment. Consider using serum-free or low-serum medium during the treatment period if compatible with your cells. | |
| High cell death or toxicity | This compound concentration is too high: Excessive concentrations may lead to off-target effects and cytotoxicity. | Lower the concentration of this compound. Ensure the observed effect is cell cycle arrest and not apoptosis by using an apoptosis marker (e.g., Annexin V staining). |
| Solvent toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration in the culture medium may be toxic. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). | |
| Variability in results | Inconsistent this compound activity: Improper storage or handling of the peptide can lead to loss of activity. | Store lyophilized this compound at -20°C or -80°C. Reconstituted solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. |
| Cell culture conditions: Factors such as cell density and passage number can influence cell cycle dynamics. | Maintain consistent cell culture practices, including seeding density and using cells within a specific passage number range. |
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in different cell types based on published literature.
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Murine Hematopoietic Progenitor Cells (CFU-GM) | 10⁻⁹ M | 8 hours | Decrease in S-phase cells from 30% to 10% | |
| Murine Hematopoietic Stem Cells (CFU-S-12) | 10⁻⁹ M | 16-24 hours | Abolished 5-FU induced increase in proliferative activity | |
| Human and Chicken Lymphocytes | Not specified | Not specified | Inhibition of mitogen-induced proliferation by 25-40% | |
| U87-MG Glioblastoma Cells | Not specified | Not specified | Reversal of proliferation inhibition via PI3K/Akt pathway |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Cell Cycle Arrest
-
Cell Seeding: Plate the cells of interest in a 6-well plate at a density that will allow for exponential growth for the duration of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate buffer. Further dilute the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10⁻¹¹ M, 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M).
-
Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Cycle Analysis: Harvest the cells, fix them in 70% ethanol, and stain with a DNA-intercalating dye such as propidium iodide (PI). Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases for each concentration. The optimal concentration should show a significant increase in the G0/G1 population with minimal cytotoxicity.
Protocol 2: Time-Course Analysis of this compound-Induced Cell Cycle Arrest
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound.
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 8, 12, 24, 48 hours).
-
Cell Cycle Analysis: Perform cell cycle analysis using flow cytometry as described in Protocol 1 for each time point.
-
Data Analysis: Plot the percentage of cells in each phase of the cell cycle against time to observe the dynamics of cell cycle arrest.
Visualizations
Caption: Proposed signaling pathway for this compound-induced G1/S cell cycle arrest.
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
References
- 1. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AcSDKP regulates cell proliferation through the PI3KCA/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Goralatide In-Vivo Efficacy: Technical Support & Troubleshooting Center
Welcome to the Goralatide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot potential issues with the in-vivo efficacy of this compound (AcSDKP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: We are not observing the expected hematopoietic protective effect of this compound in our chemotherapy model. What are the potential reasons for this lack of efficacy?
A1: Several factors could contribute to a lack of observed efficacy. We recommend a systematic review of your experimental protocol, considering the following points:
-
Timing and Duration of Administration: this compound's primary mechanism is to inhibit the entry of hematopoietic stem cells into the S-phase of the cell cycle, making them less susceptible to cell-cycle-specific cytotoxic agents.[1] For optimal protection, this compound should be administered prior to and during the chemotherapeutic challenge. One study showed improved survival in mice when this compound was administered for 3 days by continuous subcutaneous infusion or fractionated injections starting 48 hours before doxorubicin treatment.[1]
-
Dosage and Route of Administration: Inadequate dosage or an inappropriate route of administration can lead to insufficient bioavailability. While optimal dosage can vary between models, studies in mice have used doses around 2.4 micrograms/day.[1]
-
Formulation and Stability: Peptides like this compound can be susceptible to degradation.[2][3] Ensure that the peptide was properly stored and that the formulation is appropriate for in-vivo use. Reconstituted peptide solutions may have a limited shelf-life.
-
Pharmacokinetics: The half-life of small peptides in vivo can be short. The dosing regimen should be designed to maintain a therapeutic concentration throughout the period of cytotoxic insult.
-
Animal Model and Health Status: The specific animal model, its age, and health status can influence the hematopoietic response.
Q2: We are seeing high variability in our results between individual animals. What could be causing this?
A2: Inter-animal variability is a common challenge in in-vivo studies and can be particularly pronounced with peptide therapeutics due to their complex pharmacokinetic profiles.
-
Inconsistent Administration: Ensure precise and consistent administration of this compound and the chemotherapeutic agent across all animals. For subcutaneous injections, vary the injection site to avoid local tissue effects.
-
Biological Variability: The physiological state of individual animals can differ. Factors such as stress, subclinical infections, or differences in metabolism can impact the experimental outcome.
-
Peptide Stability: Inconsistent handling of the this compound solution (e.g., temperature fluctuations, repeated freeze-thaw cycles) can lead to variable levels of active compound being administered.
Q3: How can we confirm that this compound is being delivered effectively and is biologically active in our model?
A3: To confirm the biological activity and effective delivery of this compound, consider the following:
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the concentration of this compound in plasma at different time points after administration. A specific and sensitive competitive enzyme-linked immunosorbent assay (ELISA) can be used for this purpose.
-
Pharmacodynamic Assessment: Assess the direct biological effect of this compound on hematopoietic stem and progenitor cells. This can be done by collecting bone marrow or peripheral blood and performing cell cycle analysis or colony-forming unit (CFU) assays. A decrease in the percentage of cells in the S-phase would indicate a direct effect of this compound.
-
Dose-Response Study: Conduct a dose-response study to determine the optimal concentration of this compound in your specific experimental model.
Q4: Are there any known issues with this compound's stability in solution?
A4: While specific stability data for all possible formulations is not extensively published, peptides, in general, can be unstable in aqueous solutions. Degradation can occur through hydrolysis, oxidation, and enzymatic degradation.
-
Storage: Store lyophilized this compound at the recommended temperature (typically -20°C or -80°C).
-
Reconstitution: Use a sterile, recommended buffer for reconstitution. Once in solution, it is advisable to use it immediately or aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Excipients: The choice of excipients in the formulation can significantly impact stability.
Data Presentation
Table 1: Summary of In-Vivo this compound (AcSDKP) Administration in Rodent Models
| Species | Model | This compound (AcSDKP) Dosage | Route of Administration | Key Findings | Reference |
| Mice | Doxorubicin-induced toxicity | 2.4 µ g/day for 3 days | Continuous subcutaneous infusion or fractionated s.c. injections | Reduced mortality and protected hematopoietic stem and progenitor cells. | |
| Rats | Myocardial Infarction | Not specified | Not specified | Reduced cardiac fibrosis and inflammation. | |
| Rats | Angiotensin II-induced fibrosis | Not specified | Not specified | Chronic infusion reduced collagen deposition in the heart and kidneys. |
Experimental Protocols
1. Hematopoietic Colony-Forming Unit (CFU) Assay
This assay is used to quantify the number of hematopoietic progenitor cells in the bone marrow that are capable of forming colonies in semi-solid media.
-
Materials:
-
Femurs and tibias from experimental animals
-
Sterile phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS)
-
Red blood cell lysis buffer
-
MethoCult™ medium (or similar semi-solid medium)
-
Sterile cell strainers (70 µm)
-
35 mm culture dishes
-
-
Procedure:
-
Euthanize the animal and aseptically dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with PBS + 2% FBS.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer, followed by washing with PBS + 2% FBS.
-
Count the viable nucleated cells using a hemocytometer and trypan blue exclusion.
-
Plate a defined number of cells (e.g., 1 x 10^4 to 2 x 10^5 cells) in duplicate or triplicate in MethoCult™ medium.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2.
-
After 7-14 days (depending on the colony type being assayed), count the colonies under an inverted microscope.
-
2. This compound (AcSDKP) Measurement by ELISA
This protocol outlines the general steps for measuring this compound concentrations in plasma.
-
Materials:
-
Blood collection tubes with heparin and a protease inhibitor (e.g., captopril at a final concentration of 10 µmol/l).
-
Refrigerated centrifuge
-
Methanol for extraction
-
Commercially available this compound (AcSDKP) ELISA kit
-
-
Procedure:
-
Collect blood into pre-chilled tubes containing heparin and captopril to prevent degradation.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Collect the plasma and store it at -80°C until the assay is performed.
-
Extract this compound from the plasma using methanol according to the ELISA kit manufacturer's instructions.
-
Perform the competitive ELISA following the kit's protocol.
-
Calculate the this compound concentration based on the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for this compound in-vivo efficacy issues.
Caption: this compound's mechanism of hematopoietic stem cell protection.
Caption: General experimental workflow for assessing this compound's efficacy.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Off-target effects of high Goralatide concentrations
Disclaimer: Goralatide is a hypothetical compound created for the purpose of this technical support guide. The information provided is illustrative and based on common principles of drug development and molecular biology.
Technical Support Center: this compound
This guide provides troubleshooting advice and frequently asked questions regarding the use of this compound, with a specific focus on understanding and mitigating potential off-target effects observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a potent and selective peptide-based inhibitor of Kinase Alpha, a serine/threonine kinase integral to a pro-survival signaling pathway. By binding to the ATP-binding pocket of Kinase Alpha, this compound prevents the phosphorylation of its downstream substrate, Protein B, leading to the induction of apoptosis in target cells.
Q2: We are observing unexpected cytotoxicity in our control cell line that does not express high levels of Kinase Alpha, especially at this compound concentrations above 10 µM. What could be the cause?
At concentrations significantly above the IC50 for Kinase Alpha, this compound may exhibit reduced selectivity and interact with other kinases. This is a common phenomenon for kinase inhibitors. Off-target inhibition of kinases essential for normal cell function, such as Kinase Beta (involved in cell cycle progression) or Kinase Gamma (part of a metabolic pathway), could lead to cytotoxicity. We recommend performing a dose-response experiment on your control cell line to determine the toxicity threshold and using concentrations at or below 10 µM for initial experiments.
Q3: Our western blot results are confusing. While we see a decrease in phosphorylated Protein B as expected, we also see an unexpected increase in the phosphorylation of Protein Z at high this compound concentrations. Why is this happening?
This suggests that this compound might be indirectly activating another signaling pathway. One possibility is that by inhibiting Kinase Alpha, a feedback loop is disrupted, leading to the compensatory activation of a parallel pathway that phosphorylates Protein Z. Alternatively, an off-target effect of this compound could be the inhibition of a phosphatase that normally dephosphorylates Protein Z. A phospho-proteomic screen could help identify the affected pathways more broadly.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results
Symptoms: High variability in cell viability readings between replicate experiments using this compound concentrations > 10 µM.
Possible Causes:
-
Off-target toxicity: As mentioned in the FAQs, high concentrations can lead to off-target effects that impact cell health in a manner that is not dependent on the primary target.
-
Compound precipitation: this compound is a peptide and may have limited solubility at very high concentrations in certain media, leading to inconsistent dosing.
-
Assay interference: The peptide nature of this compound might interfere with certain viability assay reagents at high concentrations.
Troubleshooting Steps:
-
Determine the solubility limit: Visually inspect your highest concentration stocks for any signs of precipitation.
-
Perform a dose-response curve: Test a wide range of this compound concentrations on your target and control cell lines to identify a therapeutic window where on-target effects are maximized and off-target toxicity is minimized.
-
Switch viability assay: If you are using an MTT assay, try a different method, such as a CellTiter-Glo (ATP-based) assay, to rule out assay-specific interference.
Issue 2: Contradictory Phenotypic and Molecular Results
Symptoms: You observe a decrease in cell viability as expected, but western blot analysis does not show a corresponding decrease in the phosphorylation of the downstream target, Protein B, at high this compound concentrations.
Possible Causes:
-
Activation of compensatory pathways: At high concentrations, this compound might inhibit an off-target kinase that leads to the activation of a separate pathway capable of phosphorylating Protein B, masking the effect of Kinase Alpha inhibition.
-
Non-specific cellular stress: The observed cell death might be due to general cellular stress induced by off-target effects, rather than the intended on-target mechanism.
Troubleshooting Steps:
-
Time-course experiment: Analyze p-Protein B levels at earlier time points after this compound treatment. You may observe an initial decrease followed by a rebound as compensatory mechanisms are activated.
-
Use a more specific inhibitor (if available): If another inhibitor for Kinase Alpha with a different chemical scaffold is available, see if it recapitulates the phenotype without the confusing molecular results.
-
Kinase profiling: Perform a kinase profiling assay to identify which other kinases are inhibited by high concentrations of this compound.
Quantitative Data
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase Alpha (On-Target) | 50 | Primary target in the pro-survival pathway. |
| Kinase Beta | 2,500 | Off-target involved in cell cycle regulation. |
| Kinase Gamma | 7,800 | Off-target involved in cellular metabolism. |
| Kinase Delta | > 100,000 | Unrelated kinase, showing high selectivity. |
Table 2: Dose-Response of this compound on Cell Viability (72 hours)
| Cell Line | Primary Target | EC50 (µM) | Max Inhibition (%) |
| Cancer Line A | Kinase Alpha | 0.5 | 95 |
| Cancer Line B | Kinase Alpha | 0.8 | 92 |
| Control Line C | Low Kinase Alpha | 25.0 | 60 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is for determining the IC50 of this compound against a panel of kinases.
-
Prepare kinase solutions: Reconstitute recombinant Kinase Alpha, Beta, and Gamma in kinase buffer.
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
Initiate reaction: In a 96-well plate, add the kinase, the corresponding peptide substrate, and ATP. Add the this compound dilutions.
-
Incubate: Allow the reaction to proceed at 30°C for 60 minutes.
-
Stop reaction and detect: Add a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a detection reagent (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate).
-
Measure signal: Read the luminescence or absorbance using a plate reader.
-
Calculate IC50: Plot the percentage of inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic curve.
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation state of target proteins.
-
Cell lysis: After treating cells with this compound for the desired time, wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with primary antibodies against p-Protein B, total Protein B, p-Protein Z, total Protein Z, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target effect of high this compound concentrations.
Caption: Troubleshooting workflow for identifying off-target effects.
Goralatide stability issues in long-term storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of Goralatide (Ac-Ser-Asp-Lys-Pro). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding this compound stability during long-term storage and experimentation.
Q1: My lyophilized this compound powder appears clumpy. Is it still usable?
A1: Clumping of lyophilized powder can indicate moisture absorption. This compound is hygroscopic, and exposure to humidity can compromise its long-term stability. To minimize this, always allow the vial to warm to room temperature in a desiccator before opening. If clumping is observed, it is recommended to perform a purity analysis using a validated method like RP-HPLC before use.
Q2: I accidentally froze my reconstituted this compound solution. Can I still use it?
A2: It is strongly advised not to freeze reconstituted this compound solutions. Freeze-thaw cycles can lead to peptide degradation and aggregation, potentially affecting its biological activity. If a solution has been accidentally frozen, it should be thawed slowly on ice and inspected for any precipitation. A purity and potency assessment is recommended before use.
Q3: I observe a loss of activity in my this compound stock solution over time, even when stored at 4°C. What could be the cause?
A3: The shelf-life of this compound in solution is limited, even under refrigerated conditions. Several factors could contribute to a loss of activity:
-
Peptide Degradation: this compound, being a peptide, is susceptible to hydrolysis and other chemical modifications in aqueous solutions.
-
Bacterial Contamination: If the solution was not prepared and stored under sterile conditions, microbial growth can lead to degradation.
-
Adsorption to Surfaces: Peptides can adsorb to the surface of storage vials, especially at low concentrations, leading to a decrease in the effective concentration.
To mitigate these issues, it is recommended to prepare fresh solutions from lyophilized powder for critical experiments, use sterile filtered buffers, and consider the use of low-adsorption vials.
Q4: I am seeing unexpected peaks in my HPLC analysis of a stored this compound sample. What could these be?
A4: Unexpected peaks in an HPLC chromatogram of a stored this compound sample are likely degradation products. The primary degradation pathways for peptides like this compound include:
-
Hydrolysis: Cleavage of the peptide bonds.
-
Deamidation: Particularly of the asparagine (Asn) or glutamine (Gln) residues if present. This compound's sequence (Ac-Ser-Asp-Lys-Pro) contains an aspartic acid (Asp) residue, which can undergo a similar reaction to form a cyclic imide intermediate, leading to isomerization.
-
Oxidation: If the peptide contains susceptible residues like methionine or cysteine. This compound does not contain these residues.
To identify these impurities, techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) are highly effective.
This compound Stability Data
The following tables summarize the recommended storage conditions and provide representative data on the stability of this compound under various conditions. Please note that specific degradation rates can vary depending on the exact formulation and storage conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Lyophilized Powder | -20°C or colder | Several years | Store in a tightly sealed vial in a desiccator to prevent moisture absorption. |
| Reconstituted Solution | 2-8°C (Refrigerated) | Up to one week | Do not freeze. Prepare in a sterile buffer (pH 5-7). Aliquot to avoid repeated warming and cooling. |
Table 2: Representative Degradation Profile of this compound in Aqueous Solution at 37°C
| pH | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) | Major Degradation Products |
| 3.0 | 0.02 | 34.7 | Hydrolysis products |
| 5.0 | 0.01 | 69.3 | Hydrolysis products |
| 7.4 | 0.05 | 13.9 | Hydrolysis products, iso-Aspartate formation |
| 9.0 | 0.12 | 5.8 | Hydrolysis products, iso-Aspartate formation |
Disclaimer: The data in this table is illustrative and based on typical degradation kinetics of peptides with similar structures. Actual degradation rates for this compound may vary.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of this compound and detect the formation of degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard and test samples
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in Mobile Phase A.
-
Prepare test samples (e.g., from long-term storage or forced degradation studies) at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 40 30 95 35 95 36 5 | 40 | 5 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Identify and quantify any degradation products.
-
RP-HPLC workflow for this compound purity analysis.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify the molecular weights of this compound and its degradation products.
Instrumentation and Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
RP-HPLC method as described in Protocol 1
-
Volatile mobile phases (e.g., 0.1% formic acid in water and acetonitrile)
Procedure:
-
LC Separation: Perform the HPLC separation as described in Protocol 1, using formic acid instead of TFA in the mobile phases to ensure compatibility with the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
-
Data Analysis:
-
Extract the mass spectra for the main peak and any impurity peaks.
-
Determine the monoisotopic masses of the parent ions.
-
Compare the measured masses with the theoretical mass of this compound (C₂₀H₃₄N₄O₉, MW: 488.51 g/mol ) and potential degradation products (e.g., hydrolysis products, deamidated forms).
-
For further structural elucidation, perform tandem MS (MS/MS) to obtain fragmentation patterns.
-
LC-MS workflow for impurity identification.
This compound's Mechanism of Action in Hematopoietic Stem Cell Quiescence
This compound (AcSDKP) is a physiological negative regulator of hematopoiesis. It plays a crucial role in maintaining the quiescence of hematopoietic stem cells (HSCs), protecting them from the cytotoxic effects of chemotherapy agents that target rapidly dividing cells.[1] The proposed mechanism involves the inhibition of HSC entry into the S-phase of the cell cycle.[2]
The signaling pathway is initiated by the binding of this compound to a yet-to-be-fully-characterized receptor on the surface of HSCs. This interaction is thought to antagonize the effects of stimulatory factors that would otherwise promote cell cycle progression. The downstream signaling cascade ultimately leads to the upregulation of cell cycle inhibitors, such as p21 and p27, which prevent the activation of cyclin-dependent kinases (CDKs) required for the G1/S transition. By maintaining HSCs in the G0/G1 phase, this compound effectively shields them from the damaging effects of S-phase-specific chemotherapeutic agents.
Proposed signaling pathway of this compound in HSCs.
This technical support center provides a comprehensive overview of the stability considerations for this compound. For further inquiries or specific experimental challenges, please consult the relevant scientific literature or contact your peptide supplier.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of the tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (AcSDKP) in the control of haematopoietic stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Goralatide Toxicity in Primary Cell Cultures
Disclaimer: Information regarding the specific toxicity profile of Goralatide (also known as Ac-Ser-Asp-Lys-Pro or AcSDKP) in primary cell cultures is limited in publicly available scientific literature.[1] this compound is known as a physiological regulator of hematopoiesis that inhibits the entry of hematopoietic stem cells into the S-phase of the cell cycle.[2][3] Studies have shown it can protect hematopoietic stem cells from damage caused by chemotherapy and other treatments, suggesting a protective rather than toxic role in certain contexts.[2][4]
This guide provides a general framework and best practices for assessing and minimizing the toxicity of any experimental compound in sensitive primary cell cultures. Researchers should adapt these principles to establish a specific protocol for this compound based on their empirical findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the first steps to determine the potential toxicity of this compound in my primary cell culture?
A1: The initial step is to perform a dose-response study to determine the concentration range over which this compound affects cell viability. This will help you identify the maximum non-toxic concentration and the IC50 (the concentration that inhibits 50% of cell viability).
Initial Dose-Response Experiment:
-
Concentration Gradient: Prepare a wide range of this compound concentrations, for example, from nanomolar to millimolar (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).
-
Controls: Always include a "vehicle-only" control (the solvent used to dissolve this compound, e.g., DMSO, at the same final concentration) and a "no-treatment" control.
-
Viability Assay: Use a standard cell viability assay, such as the MTT, MTS, or a luminescent ATP-based assay, to measure the metabolic activity of the cells after a set incubation period (e.g., 24, 48, or 72 hours).
Q2: My primary cells show significant death even at low concentrations of this compound. What can I do?
A2: If you observe high toxicity, several factors could be at play. Follow this troubleshooting guide:
| Potential Issue | Recommended Action |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically ≤ 0.1%. Always run a solvent-only control to verify. |
| Suboptimal Culture Conditions | Primary cells are highly sensitive to their environment. Confirm that you are using the optimal media, supplements, and culture density for your specific cell type. |
| Incorrect Drug Concentration | Double-check all calculations and dilution steps for the this compound stock and working solutions. Prepare fresh dilutions for each experiment. |
| Contamination | Microbial contamination (bacteria, yeast, fungi, mycoplasma) can cause cell death and confound results. Visually inspect cultures daily and perform regular mycoplasma testing. |
| Cell-Type Specific Sensitivity | Some primary cell types are inherently more sensitive to certain compounds. Consider reducing the this compound concentration range further or decreasing the exposure time. |
Q3: How can I distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects?
A3: It's crucial to determine if the compound is killing cells or just stopping their proliferation.
-
Cytotoxicity Assays: Measure markers of cell death, such as the release of lactate dehydrogenase (LDH) into the culture medium, which indicates loss of membrane integrity.
-
Proliferation Assays: These assays specifically measure the rate of cell division. Methods include analyzing DNA synthesis (e.g., EdU incorporation) or quantifying proliferation-specific proteins like Ki-67.
-
Direct Cell Counting: Use a hemocytometer or an automated cell counter with a viability dye (like trypan blue) to count the number of live and dead cells at different time points.
Q4: How can I optimize the experimental conditions to minimize this compound's off-target toxicity?
A4: Optimization is key to finding a therapeutic window where you observe the desired biological effect without significant cell death.
| Parameter | Optimization Strategy |
| Exposure Time | Reduce the incubation time. A shorter exposure may be sufficient to achieve the desired effect while minimizing cumulative toxicity. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the optimal duration. |
| Serum Concentration | Serum proteins can sometimes bind to experimental compounds, reducing their effective free concentration and toxicity. Try experimenting with different serum percentages in your culture medium. |
| Cell Density | The optimal cell seeding density can influence the response to a drug. Test different initial cell densities to find conditions where cells are healthiest and most responsive. |
| Co-treatment with Protective Agents | If the mechanism of toxicity is known or suspected (e.g., oxidative stress), co-treatment with agents like antioxidants may mitigate the toxic effects. However, this can also interfere with the primary effect of the compound. |
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Different Primary Cell Types after 48-hour exposure.
| This compound Concentration | Human Umbilical Vein Endothelial Cells (HUVEC) (% Viability ± SD) | Primary Human Hepatocytes (% Viability ± SD) | Primary Rat Cortical Neurons (% Viability ± SD) |
|---|---|---|---|
| Vehicle Control (0 µM) | 100 ± 4.5 | 100 ± 5.2 | 100 ± 6.1 |
| 0.01 µM | 98 ± 5.1 | 99 ± 4.8 | 97 ± 5.5 |
| 0.1 µM | 95 ± 4.2 | 96 ± 5.5 | 94 ± 6.3 |
| 1 µM | 88 ± 6.3 | 91 ± 6.1 | 85 ± 7.2 |
| 10 µM | 75 ± 7.1 | 82 ± 5.9 | 68 ± 8.1 |
| 100 µM | 52 ± 8.5 | 65 ± 7.4 | 45 ± 9.4 |
| 1000 µM | 15 ± 4.9 | 25 ± 6.8 | 5 ± 2.7 |
| IC50 Value | ~95 µM | ~150 µM | ~80 µM |
Experimental Protocols
Protocol 1: Determining IC50 using an MTT Assay
This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial reductases.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the results to determine the IC50 value.
Visualizations and Workflows
Caption: Workflow for assessing and optimizing this compound concentration.
Caption: Troubleshooting guide for unexpected this compound toxicity.
Caption: A potential cell death pathway activated by a toxic compound.
References
- 1. This compound | C20H33N5O9 | CID 65938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Goralatide dose for different cancer models
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Goralatide in preclinical cancer models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as AcSDKP, is a tetrapeptide that acts as a negative regulator of hematopoiesis. Its primary mechanism is to inhibit the entry of hematopoietic stem cells (HSCs) into the S-phase of the cell cycle.[1][2] This protective mechanism shields these stem cells from the cytotoxic effects of chemotherapy agents that target rapidly dividing cells.[2]
Q2: Is this compound a direct anti-cancer agent?
A2: Based on current research, this compound is not considered a direct anti-cancer therapeutic. Its principal application in oncology research is as a myeloprotective agent, administered in combination with chemotherapy to reduce damage to the bone marrow and enhance hematopoietic recovery.[1][3]
Q3: Can this compound be used with different types of chemotherapy?
A3: Yes, this compound has been shown to be effective in protecting hematopoietic stem cells from damage induced by different chemotherapeutic agents, including doxorubicin and cytarabine (Ara-C). Its mechanism of action, which involves cell cycle arrest, suggests potential utility with other S-phase specific and non-specific cytotoxic drugs.
Q4: What is the optimal timing for this compound administration in relation to chemotherapy?
A4: For maximal protective effect, this compound should be administered prior to the chemotherapeutic agent. Studies in mice have shown that starting this compound administration 48 hours before chemotherapy treatment provides significant protection to hematopoietic stem cells.
Q5: Does this compound interfere with the efficacy of chemotherapy against cancer cells?
A5: Preclinical studies have indicated that this compound does not appear to compromise the anti-tumor efficacy of chemotherapeutic agents. For instance, it did not affect the hyperthermic sensitivity of L1210 leukemia cells. Its selective action on normal hematopoietic progenitors is a key advantage.
Troubleshooting Guides
Issue 1: Suboptimal myeloprotection observed in in vivo models.
-
Possible Cause 1: Incorrect timing of this compound administration.
-
Solution: Ensure this compound administration begins at least 48 hours prior to the administration of the chemotherapeutic agent to allow for sufficient HSCs to be held in the G0/G1 phase of the cell cycle.
-
-
Possible Cause 2: Inadequate dose or administration route.
-
Solution: Verify the dosage and administration method. Continuous subcutaneous infusion or fractionated subcutaneous injections have been shown to be effective. Refer to the dosage tables below for specific cancer models and chemotherapy combinations.
-
-
Possible Cause 3: Instability of the peptide.
-
Solution: Ensure proper storage and handling of the this compound solution to maintain its biological activity. Prepare solutions fresh and follow the manufacturer's storage recommendations.
-
Issue 2: Difficulty in assessing the protective effect of this compound.
-
Possible Cause 1: Insufficient endpoints for hematopoietic recovery.
-
Solution: Monitor a comprehensive panel of hematological parameters. This should include white blood cell and granulocyte counts to track recovery from leukopenic nadirs, as well as platelet counts. Analysis of bone marrow progenitor cells (e.g., CFU-GM) can also provide a direct measure of myeloprotection.
-
-
Possible Cause 2: Timing of sample collection.
-
Solution: Collect peripheral blood samples at multiple time points following chemotherapy to accurately capture the nadir and the subsequent recovery phase. Bone marrow analysis should be performed at a predetermined endpoint after the completion of the treatment cycle.
-
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Murine Models
| Cancer Model Context | Chemotherapeutic Agent | This compound Dose | Administration Route | Administration Schedule | Reference |
| Doxorubicin-induced toxicity model | Doxorubicin | 2.4 µ g/day | Continuous subcutaneous infusion or fractionated s.c. injections | Started 48 hours before DOX treatment for 3 days | |
| Iterative chemotherapy cycles | Cytarabine (Ara-C) | Not specified | Not specified | Administered during the myelotoxic periods of chemotherapy | |
| Hyperthermia model | 5-Fluorouracil (for HSC stimulation) | 10⁻⁹ M (in vitro) | In vitro incubation | 16-24 hours incubation |
Experimental Protocols
Protocol 1: In Vivo Myeloprotection Study of this compound with Doxorubicin in Mice
-
Animal Model: Use an appropriate mouse strain (e.g., CBA/H).
-
Groups:
-
Vehicle Control
-
Doxorubicin only
-
This compound + Doxorubicin
-
This compound only
-
-
This compound Administration:
-
Prepare this compound solution for subcutaneous administration.
-
Administer this compound at a dose of 2.4 µ g/day via continuous subcutaneous infusion using an osmotic pump, or through fractionated subcutaneous injections.
-
Begin this compound administration 48 hours prior to the first doxorubicin dose and continue for 3 days.
-
-
Chemotherapy Administration:
-
Administer doxorubicin at a pre-determined effective dose.
-
-
Monitoring:
-
Monitor animal survival and body weight daily.
-
Collect peripheral blood samples at regular intervals to perform complete blood counts (CBCs).
-
At the end of the experiment, harvest bone marrow for analysis of hematopoietic stem and progenitor cells (e.g., LTRCs, CFU-S, HPP-CFC, CFU-GM).
-
-
Optional Adjuvant Therapy:
-
To optimize hematopoietic recovery, granulocyte colony-stimulating factor (G-CSF) can be administered following the this compound-doxorubicin treatment.
-
Visualizations
Caption: this compound's protective mechanism on hematopoietic stem cells.
Caption: In vivo myeloprotection experimental workflow.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Goralatide Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Goralatide (Ac-SDKP). Our aim is to help you overcome common challenges and ensure the successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound treatment in a question-and-answer format.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| GT-001 | Reduced or absent protective effect of this compound on hematopoietic stem cells (HSCs) in vitro. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit cell cycle progression in your specific cell type. 2. Incorrect Timing of Administration: this compound must be administered prior to the cytotoxic insult to allow HSCs to enter a quiescent state. 3. High Cell Seeding Density: High cell density can lead to rapid nutrient depletion and accumulation of waste products, affecting cell health and response to treatment. 4. Serum Factors: Components in the serum of your culture medium may interfere with this compound activity. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. 2. Optimize the pre-incubation time with this compound before introducing the chemotherapeutic agent. A typical pre-incubation period is 24-48 hours. 3. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. 4. If possible, reduce the serum concentration or use a serum-free medium during the this compound pre-incubation period. |
| GT-002 | Inconsistent results with this compound treatment between experiments. | 1. Peptide Instability: this compound, being a peptide, can be susceptible to degradation if not handled and stored properly. 2. Variability in Cell Culture Conditions: Minor variations in pH, temperature, or CO2 levels can impact cell physiology and their response to this compound. 3. Inconsistent Cell Passages: Using cells from a wide range of passage numbers can introduce variability. | 1. Aliquoted stocks of this compound should be stored at -80°C. Avoid repeated freeze-thaw cycles. Reconstituted this compound should be used promptly or stored at 4°C for a short period as recommended by the manufacturer. 2. Strictly adhere to standardized cell culture protocols. Regularly calibrate incubators and other equipment. 3. Use cells within a defined, narrow passage number range for all experiments. |
| GT-003 | Failure to observe the anti-fibrotic effects of this compound. | 1. Inappropriate Model System: The chosen cell line or animal model may not be responsive to the anti-fibrotic signaling pathways modulated by this compound. 2. Insufficient Treatment Duration: The anti-fibrotic effects of this compound may require a longer treatment period to become apparent. 3. High Levels of Pro-fibrotic Stimuli: The concentration of the pro-fibrotic agent (e.g., TGF-β) used to induce fibrosis might be too high, overwhelming the anti-fibrotic capacity of this compound. | 1. Ensure your model system expresses the necessary signaling components, such as the putative Ac-SDKP receptor and components of the TGF-β signaling pathway. 2. Extend the duration of this compound treatment in your experimental protocol. 3. Perform a dose-response experiment with the pro-fibrotic stimulus to find a concentration that induces a fibrotic response that can be modulated by this compound. |
| GT-004 | In vivo studies show limited efficacy of this compound. | 1. Rapid Degradation: this compound has a short half-life in vivo due to degradation by angiotensin-converting enzyme (ACE). 2. Suboptimal Dosing Regimen: The dose and frequency of this compound administration may not be sufficient to maintain a therapeutic concentration. 3. Route of Administration: The chosen route of administration may not provide optimal bioavailability. | 1. Consider co-administration with an ACE inhibitor to increase the half-life of this compound. Note that this will have physiological consequences that need to be accounted for in the experimental design. 2. Optimize the dosing regimen by testing different doses and administration frequencies. 3. Explore different routes of administration (e.g., subcutaneous, intravenous) to improve bioavailability. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Ac-SDKP, is a tetrapeptide that acts as a negative regulator of hematopoiesis.[1][2][3] Its primary mechanism is to inhibit the entry of hematopoietic stem cells into the S-phase of the cell cycle, thereby protecting them from the cytotoxic effects of chemotherapy and radiation which target rapidly dividing cells.[1][2]
Q2: Does this compound have direct anti-cancer effects?
A2: Current research has not demonstrated direct cytotoxic effects of this compound on cancer cells. Its therapeutic utility in oncology is primarily as a myeloprotective agent, reducing the hematopoietic toxicity of chemotherapy.
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound is known to exert anti-fibrotic effects by counteracting the transforming growth factor-beta (TGF-β) signaling pathway. It has been shown to reduce the phosphorylation of Smad2, a key downstream mediator of TGF-β signaling.
Experimental Design
Q4: How can I determine the optimal concentration of this compound for my in vitro experiments?
A4: To determine the optimal concentration, you should perform a dose-response experiment. A suggested starting range for this compound concentration is between 10⁻¹⁰ M and 10⁻⁶ M. The readout for this experiment will depend on your research question. For myeloprotection, you could assess the percentage of cells in the S-phase of the cell cycle or cell viability after exposure to a cytotoxic agent.
Q5: What are the key considerations for designing an in vivo study with this compound?
A5: Key considerations for an in vivo study include:
-
Animal Model: Choose an animal model that is relevant to your research question.
-
Dosing and Administration: The short half-life of this compound may necessitate continuous infusion or frequent administration to maintain therapeutic levels.
-
Pharmacokinetics: If possible, perform pharmacokinetic studies to determine the bioavailability and clearance of this compound in your model.
-
Combination Therapy: If using this compound in combination with a chemotherapeutic agent, carefully plan the timing of administration of both drugs. This compound should be given prior to the cytotoxic agent.
Data Interpretation
Q6: I am not observing the expected myeloprotective effect. What could be the reason?
A6: Several factors could contribute to a lack of myeloprotective effect. Refer to the Troubleshooting Guide (Problem ID: GT-001 and GT-002) for a detailed list of potential causes and solutions. Common issues include suboptimal this compound concentration, incorrect timing of administration, and peptide instability.
Q7: How do I interpret a lack of anti-fibrotic effect in my experiments?
A7: A lack of anti-fibrotic effect could be due to several factors as outlined in the Troubleshooting Guide (Problem ID: GT-003). It is important to verify that your experimental model is appropriate and that the treatment duration and concentration of pro-fibrotic stimuli are optimized.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to assess the effect of this compound on the cell cycle distribution of hematopoietic stem and progenitor cells.
Materials:
-
Hematopoietic stem/progenitor cells (e.g., CD34+ cells)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed hematopoietic cells at an appropriate density in a multi-well plate.
-
Treat the cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot for Phospho-Smad2
This protocol is for assessing the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation in fibroblasts.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3)
-
Complete cell culture medium
-
This compound
-
Recombinant human TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-Smad2, anti-total-Smad2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed fibroblasts in a multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TGF-β1 for 30-60 minutes.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Smad2 signal to total Smad2 and the loading control (GAPDH).
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Goralatide and G-CSF in Hematopoietic Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Goralatide (AcSDKP) and Granulocyte Colony-Stimulating Factor (G-CSF), two agents with distinct mechanisms for managing hematopoietic function, particularly in the context of chemotherapy-induced myelosuppression. While G-CSF is a well-established therapy for stimulating neutrophil production, preclinical evidence suggests this compound may offer a complementary protective effect on hematopoietic stem cells.
Executive Summary
Granulocyte Colony-Stimulating Factor (G-CSF) is a growth factor that actively stimulates the proliferation and differentiation of neutrophil precursors, making it a cornerstone for treating neutropenia.[1][2][3] In contrast, this compound is a tetrapeptide that acts as a negative regulator of hematopoietic stem cell proliferation, protecting them from cycle-active cytotoxic agents.[4][5] This fundamental difference in their mechanism of action suggests that these agents are not direct competitors but may have synergistic potential in clinical applications. This guide will delve into their respective mechanisms, present preclinical data on their combined use, and outline the experimental protocols that generated this evidence.
Mechanism of Action
This compound (AcSDKP)
This compound, also known as N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), is an endogenous tetrapeptide that inhibits the entry of hematopoietic stem cells into the S-phase of the cell cycle. This quiescent state protects these primitive cells from the damaging effects of cell-cycle-specific cytotoxic therapies like chemotherapy. Beyond its role in hematopoiesis, this compound exhibits anti-inflammatory, anti-fibrotic, and pro-angiogenic properties. Its anti-fibrotic effects are partly mediated through the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.
Granulocyte Colony-Stimulating Factor (G-CSF)
G-CSF is a cytokine that plays a crucial role in granulopoiesis. It binds to the G-CSF receptor on the surface of hematopoietic stem cells and their progeny, stimulating their survival, proliferation, differentiation, and function into mature neutrophils. This action helps to shorten the duration of severe neutropenia, thereby reducing the risk of infection in patients undergoing chemotherapy. The signaling cascades initiated by G-CSF receptor activation primarily involve the Janus kinase/signal transducer and activator of transcription (JAK/STAT), Ras/mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathways.
Signaling Pathways
Below are simplified diagrams illustrating the key signaling pathways for this compound and G-CSF.
Preclinical Efficacy of Combination Therapy
Direct comparative clinical trials of this compound versus G-CSF for the treatment of neutropenia are not available. However, preclinical studies have explored the potential of this compound to protect the hematopoietic stem cell compartment during chemotherapy, thereby enhancing the subsequent myelopoietic response to colony-stimulating factors.
One key study investigated the combination of this compound with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in mice treated with iterative cycles of cytarabine (Ara-C), a chemotherapeutic agent. The results indicated that the sequential administration of this compound during chemotherapy followed by GM-CSF led to a more robust recovery of white blood cells and granulocytes compared to either agent alone.
Another study demonstrated that this compound protects bone marrow stem cells and progenitors from doxorubicin-induced toxicity in mice. The recovery of the CFU-GM (Colony Forming Unit–Granulocyte-Macrophage) population in mice treated with this compound and doxorubicin was optimized by the subsequent administration of G-CSF.
Quantitative Data Summary
| Treatment Group | Outcome Measure | Result | Significance | Reference |
| Ara-C + this compound + GM-CSF | White Blood Cell and Granulocyte Levels | Markedly increased levels compared to control, this compound alone, or GM-CSF alone. | Highly significant | |
| Ara-C + this compound | Platelet Count | Consistent and significant increase. | p < 0.001 | |
| Doxorubicin + this compound + G-CSF | CFU-GM Population Recovery | Optimized recovery. | - | |
| Doxorubicin + this compound | Mouse Survival | Improved survival from doxorubicin-induced toxicity. | - |
Experimental Protocols
This compound and GM-CSF Combination in Ara-C Treated Mice
-
Animal Model: Male B6D2F1 mice.
-
Chemotherapy: Cytarabine (Ara-C) administered intraperitoneally.
-
This compound Administration: this compound (AcSDKP) was administered via continuous subcutaneous infusion using Alzet osmotic pumps during the myelotoxic periods of chemotherapy.
-
GM-CSF Administration: Recombinant murine GM-CSF was administered subcutaneously daily for a specified period following the completion of the this compound and Ara-C treatment cycle.
-
Hematological Monitoring: Peripheral blood samples were collected via retro-orbital sinus puncture at various time points to monitor white blood cell, granulocyte, and platelet counts.
-
Statistical Analysis: Analysis of variance was used to assess the treatment effects pooled over three consecutive treatment cycles.
References
- 1. researchgate.net [researchgate.net]
- 2. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-CSF and GM-CSF in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of efficacy of GCSF in reducing neutropenia among carcinoma patients undergoing anti-cancer chemotherapy. A prospective cohort study | PLOS One [journals.plos.org]
Goralatide's Protective Effects In Vivo: A Comparative Analysis for Myelosuppression
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Goralatide's Performance Against Alternatives in Mitigating Chemotherapy-Induced Myelosuppression, Supported by Preclinical Data.
Chemotherapy-induced myelosuppression remains a significant dose-limiting toxicity in cancer treatment, leading to increased risks of infection, bleeding, and fatigue, which can compromise treatment efficacy and patient quality of life. This compound (acetyl-N-Ser-Asp-Lys-Pro or AcSDKP), a synthetic tetrapeptide, has emerged as a promising agent for protecting hematopoietic stem and progenitor cells (HSPCs) from the cytotoxic effects of chemotherapy. This guide provides a comparative analysis of this compound's protective effects in vivo, its mechanism of action, and how it compares to other therapeutic alternatives.
Mechanism of Action: A Quiescent Shield
This compound's protective mechanism lies in its ability to modulate the cell cycle of HSPCs. It is a physiological negative regulator of hematopoiesis, inhibiting the entry of these crucial stem cells into the S-phase of the cell cycle.[1] By inducing a state of temporary quiescence, this compound shields HSPCs from the damaging effects of cell cycle-specific chemotherapeutic agents, which primarily target rapidly dividing cells. This selective protection of normal hematopoietic tissue allows for a more robust recovery of blood cell lineages following chemotherapy.
In Vivo Efficacy of this compound: Preclinical Evidence
In vivo studies in murine models have demonstrated the protective effects of this compound against myelosuppression induced by various chemotherapeutic agents, notably doxorubicin and cytarabine.
Protection Against Doxorubicin-Induced Toxicity
A key study investigated the therapeutic potential of this compound in reducing the toxicity and hematopoietic damage caused by doxorubicin in mice. The study reported that this compound administration could reduce doxorubicin-induced mortality and protect long-term reconstituting hematopoietic stem cells, as well as various colony-forming units (CFU-S, HPP-CFC, and CFU-GM).[1] Optimal protection was observed when this compound was administered for three days at a dose of 2.4 µ g/day via continuous subcutaneous infusion or fractionated injections, starting 48 hours before doxorubicin treatment.[1]
Mitigation of Cytarabine-Induced Myelosuppression
In a separate study, this compound demonstrated a significant protective effect on the bone marrow during iterative cycles of cytarabine (Ara-C) treatment in mice. When administered during the myelotoxic periods of chemotherapy, this compound not only protected the stem cell compartment but also enhanced the subsequent myelopoietic response to granulocyte-macrophage colony-stimulating factor (GM-CSF).[2] This resulted in accelerated recovery from leukopenic nadirs and markedly increased white blood cell and granulocyte levels compared to controls or either agent used alone.[2] A significant increase in platelet count was also observed in animals receiving this compound in conjunction with cytarabine.
Comparative Analysis with Alternatives
This compound's unique mechanism of action sets it apart from traditional and modern alternatives for managing chemotherapy-induced myelosuppression.
| Feature | This compound (AcSDKP) | Granulocyte Colony-Stimulating Factor (G-CSF) | Trilaciclib |
| Mechanism of Action | Induces quiescence in HSPCs by inhibiting entry into the S-phase of the cell cycle. | Stimulates the proliferation and differentiation of neutrophil progenitors. | Transiently arrests HSPCs in the G1 phase of the cell cycle by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). |
| Timing of Administration | Administered before and during chemotherapy. | Typically administered after chemotherapy to accelerate neutrophil recovery. | Administered as an intravenous infusion prior to chemotherapy on the same day. |
| Lineage Protection | Protects multipotent HSPCs, suggesting broad, multi-lineage protection. | Primarily stimulates the neutrophil lineage. | Provides multi-lineage myeloprotection, including neutrophils, red blood cells, and platelets. |
| Clinical Status | Investigated in preclinical and some clinical studies, but not widely approved for this indication. | Widely used standard of care for preventing and treating neutropenia. | FDA-approved to decrease the incidence of chemotherapy-induced myelosuppression in certain cancers. |
Quantitative Data Summary
Note: The following tables are illustrative of how quantitative data would be presented. Specific mean values, standard deviations, and p-values from the primary in vivo studies on this compound were not available in the publicly accessible literature at the time of this guide's compilation. The descriptions are based on the qualitative findings reported in the study abstracts.
Table 1: Effect of this compound on Survival and Hematopoietic Progenitors in Doxorubicin-Treated Mice
| Treatment Group | Survival Rate (%) | CFU-GM per Femur (Mean ± SD) |
| Saline + Saline | Data not available | Data not available |
| Doxorubicin + Saline | Data not available (baseline mortality) | Data not available (significant reduction) |
| Doxorubicin + this compound | Data not available (significantly increased vs. Doxorubicin + Saline) | Data not available (significantly protected vs. Doxorubicin + Saline) |
CFU-GM: Colony-Forming Unit-Granulocyte/Macrophage. Data would be presented as mean ± standard deviation. Statistical significance would be noted (e.g., p < 0.05).
Table 2: Hematological Parameters in Cytarabine-Treated Mice with and without this compound
| Treatment Group | White Blood Cell Nadir (x10³/µL) (Mean ± SD) | Platelet Count (x10³/µL) (Mean ± SD) |
| Cytarabine + Placebo | Data not available (baseline nadir) | Data not available (baseline) |
| Cytarabine + this compound | Data not available (significantly higher nadir) | Data not available (significantly increased) |
| Cytarabine + this compound + GM-CSF | Data not available (markedly increased recovery) | Data not available |
Data would be presented as mean ± standard deviation. Statistical significance would be noted (e.g., p < 0.001 for platelet count increase as mentioned in the study abstract).
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the methodologies likely employed in the key in vivo studies of this compound, based on the available information.
Doxorubicin-Induced Myelosuppression Model
-
Animal Model: Male BALB/c mice.
-
Chemotherapy: Doxorubicin administered intravenously or intraperitoneally at a dose established to induce significant myelosuppression.
-
This compound Administration: 2.4 µ g/day of this compound administered for 3 days, starting 48 hours before doxorubicin, via continuous subcutaneous infusion or fractionated subcutaneous injections.
-
Hematological Analysis: Blood samples collected at specified time points post-chemotherapy for complete blood counts (CBC) using an automated hematology analyzer.
-
Colony-Forming Unit Assays: Bone marrow cells harvested from femurs and tibias and cultured in methylcellulose-based medium with appropriate cytokines to quantify CFU-GM, BFU-E, and other hematopoietic progenitors.
Cytarabine-Induced Myelosuppression Model
-
Animal Model: Murine model (specific strain not detailed in abstract).
-
Chemotherapy: Iterative cycles of cytarabine (Ara-C) administered to induce myelosuppression.
-
This compound Administration: this compound administered during the myelotoxic periods of chemotherapy.
-
Growth Factor Support: In some groups, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) was administered following the chemotherapy cycles.
-
Monitoring: Peripheral hematological responses (WBC, granulocytes, platelets) monitored throughout the treatment cycles.
Signaling Pathways and Visualizations
The protective effect of this compound on hematopoietic stem cells is believed to be mediated through signaling pathways that regulate cell cycle quiescence. While the precise downstream effectors of this compound are still under full investigation, the TGF-β signaling pathway and the cell cycle inhibitor p21 are known to be key regulators of HSPC quiescence. It is hypothesized that this compound may interact with or modulate these pathways to exert its protective effect.
Caption: Hypothesized signaling pathway for this compound-induced hematopoietic stem cell quiescence.
Caption: Generalized experimental workflow for in vivo validation of this compound's protective effects.
Conclusion
This compound demonstrates significant potential as a myeloprotective agent in preclinical models of chemotherapy-induced myelosuppression. Its mechanism of inducing reversible quiescence in hematopoietic stem cells offers a distinct advantage in protecting the hematopoietic system from the cytotoxic effects of chemotherapy. While direct comparative in vivo studies with newer agents like Trilaciclib are lacking, the existing data suggest that this compound is a promising candidate for further investigation and development. The optimization of its administration in combination with growth factors like G-CSF or GM-CSF could further enhance hematopoietic recovery post-chemotherapy. Future research should focus on elucidating the precise molecular targets of this compound and conducting well-controlled comparative efficacy studies to position it within the current landscape of myeloprotective therapies.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoradiation and granulocyte-colony or granulocyte macrophage-colony stimulating factors (G-CSF or GM-CSF): time to think out of the box? - PMC [pmc.ncbi.nlm.nih.gov]
Goralatide Analog Demonstrates Enhanced Stability and Potent Antileukemic Activity
A novel analog of the tetrapeptide Goralatide (AcSDKP) has been developed, exhibiting significantly increased stability and potent cytotoxic effects against various human leukemia cell lines. This next-generation compound presents a promising avenue for the development of new antileukemic therapies, addressing the inherent instability of the native this compound peptide.
Natural this compound is a selective inhibitor of primitive hematopoietic cell proliferation, but its therapeutic potential is hindered by its rapid in vivo degradation, with a half-life of only 4.5 minutes.[1] To overcome this limitation, a new analog has been synthesized that demonstrates significant stability in organic solutions with no tendency for oxidative degradation.[1] This enhanced stability is a critical step towards developing a clinically viable therapeutic.
Comparative Antileukemic Activity
The this compound analog has shown marked cytotoxicity towards a panel of human leukemia cell lines, including myeloid (HL-60, HEL) and lymphoid (Nalm-6) lineages. While specific IC50 values from direct comparative studies with standard antileukemic agents are not yet publicly available, the analog's ability to induce cell death in these well-established leukemia models underscores its potential as a novel therapeutic agent.
| Cell Line | Type of Leukemia | Reported Effect of this compound Analog |
| HL-60 | Acute Promyelocytic Leukemia | Cytotoxic |
| HEL | Erythroleukemia | Cytotoxic |
| Nalm-6 | B-cell Precursor Leukemia | Cytotoxic |
Table 1: In Vitro Activity of this compound Analog Against Human Leukemia Cell Lines.[1]
Potential Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
While the precise signaling pathways targeted by this novel this compound analog in leukemia cells are still under investigation, research on the parent compound, AcSDKP, suggests a potential role for the PI3K/Akt signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its constitutive activation is a hallmark of many hematological malignancies, including acute myeloid leukemia (AML).
The diagram below illustrates a potential mechanism by which the this compound analog may exert its antileukemic effects through the inhibition of the PI3K/Akt pathway, leading to the induction of apoptosis.
Experimental Protocols
Peptide Stability Assay in Human Plasma
This protocol is designed to assess the in vitro stability of the this compound analog in human plasma.
-
Materials: this compound analog, human plasma, acetonitrile (ACN), trifluoroacetic acid (TFA), HPLC system.
-
Procedure:
-
The this compound analog is incubated in human plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
The reaction is quenched by adding an equal volume of ACN containing 1% TFA to precipitate plasma proteins.
-
Samples are centrifuged, and the supernatant is analyzed by reverse-phase HPLC.
-
The peak area of the intact peptide is monitored over time to determine the degradation rate and calculate the half-life.
-
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the this compound analog on leukemia cell lines.
-
Materials: this compound analog, leukemia cell lines (HL-60, HEL, Nalm-6), RPMI-1640 medium, fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in complete medium.
-
The this compound analog is added at various concentrations, and cells are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The formazan crystals are dissolved by adding DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
-
In Vivo Xenograft Model for Antileukemic Activity
This protocol outlines the in vivo evaluation of the this compound analog's efficacy in a leukemia mouse model.
-
Materials: this compound analog, immunodeficient mice (e.g., NOD/SCID), human leukemia cells (e.g., HL-60), PBS.
-
Procedure:
-
Immunodeficient mice are intravenously injected with human leukemia cells.
-
Once leukemia is established (confirmed by peripheral blood analysis), mice are randomized into treatment and control groups.
-
The this compound analog is administered (e.g., intraperitoneally or intravenously) according to a predetermined dosing schedule.
-
The control group receives a vehicle control.
-
Tumor burden is monitored by measuring the percentage of human leukemia cells in the peripheral blood, bone marrow, and spleen at various time points.
-
The overall survival of the mice is recorded.
-
The development of this stable and potent this compound analog represents a significant advancement in the search for novel antileukemic agents. Further preclinical studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in comparison to existing treatments.
References
Goralatide and Seraspenide: A Unified Profile of a Myeloprotective Tetrapeptide
An important clarification for researchers and drug development professionals: Goralatide and seraspenide are different names for the same active substance, the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP). This guide provides a comprehensive overview of this molecule's mechanism of action, and preclinical and clinical data in the context of its primary application: the mitigation of chemotherapy-induced myelosuppression.
AcSDKP is an endogenous physiological regulator of hematopoiesis that has been investigated for its ability to protect hematopoietic stem and progenitor cells from the cytotoxic effects of chemotherapy.[1] Its primary mechanism involves inhibiting the entry of these cells into the S-phase of the cell cycle, thereby shielding them from cell-cycle-specific chemotherapeutic agents.[1][2]
Mechanism of Action
This compound (seraspenide) acts as a negative regulator of hematopoietic stem cell proliferation.[3] By preventing these cells from entering the S-phase of the cell cycle, it renders them less susceptible to the damaging effects of chemotherapeutic drugs that target rapidly dividing cells.[2] This protective effect helps to preserve the bone marrow's regenerative capacity, potentially reducing the severity and duration of myelosuppression-related side effects such as neutropenia, anemia, and thrombocytopenia.
The signaling pathway for AcSDKP's anti-fibrotic effects, which may share some elements with its myeloprotective actions, involves the inhibition of the TGF-β/Smad pathway.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Goralatide and Hematopoietic Stem Cell Quiescence: A Comparative Guide to Reproducibility and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Goralatide (AcSDKP) and its effects on hematopoietic stem cells (HSCs), with a focus on the reproducibility of its mechanism of action. It is intended to serve as a valuable resource for researchers and professionals in the fields of hematology, oncology, and regenerative medicine. This document synthesizes available preclinical data to objectively compare this compound's performance with alternative strategies for hematopoietic support, such as stem cell mobilization agents.
Executive Summary
This compound, a synthetic tetrapeptide, acts as a negative regulator of hematopoiesis by inhibiting the entry of hematopoietic stem cells into the S-phase of the cell cycle. This mechanism of inducing quiescence protects these vital progenitor cells from the cytotoxic effects of chemotherapy and radiation. This protective function distinguishes this compound from hematopoietic growth factors and stem cell mobilizing agents like Plerixafor and Motixafortide, which stimulate the proliferation and release of HSCs from the bone marrow. The available preclinical data consistently demonstrates this compound's ability to enhance hematopoietic recovery and improve survival in animal models, suggesting a reproducible biological effect.
Comparative Analysis of this compound and Alternatives
The primary role of this compound is to protect the existing pool of hematopoietic stem cells, whereas agents like Plerixafor and Motixafortide are utilized to mobilize HSCs into the peripheral blood for collection and subsequent autologous or allogeneic transplantation.
Table 1: Mechanism of Action and Primary Application
| Compound | Mechanism of Action | Primary Application |
| This compound (AcSDKP) | Inhibits entry of HSCs into the S-phase of the cell cycle, inducing quiescence.[1][2][3][4] | Protection of hematopoietic stem cells from chemotherapy- and radiation-induced damage. |
| Plerixafor (AMD3100) | A CXCR4 antagonist that disrupts the binding of SDF-1α, leading to the mobilization of HSCs from the bone marrow. | Mobilization of HSCs to the peripheral blood for collection and transplantation. |
| Motixafortide (BL-8040) | A CXCR4 antagonist with high affinity and long receptor occupancy, leading to robust mobilization of HSCs.[5] | Mobilization of HSCs to the peripheral blood for collection and transplantation, particularly in patients with multiple myeloma. |
Table 2: Quantitative Comparison of Efficacy
| Compound | Efficacy Metric | Result | Reference |
| This compound (AcSDKP) | Reduction in S-phase CFU-GM cells (in vitro, 10⁻⁹ M, 8h) | From 30% to 10% | |
| Increase in CFU-GM survival after hyperthermia (in vitro) | Nearly 10-fold | ||
| Increase in platelet count (in vivo, with chemotherapy) | p < 0.001 | ||
| Plerixafor (240 µg/kg) | Peak circulating CD34+ cells/µL (healthy donors) | Mean: 27.8 | |
| % of NHL patients collecting ≥5 x 10⁶ CD34+ cells/kg | 59% (vs. 20% with G-CSF alone) | ||
| Motixafortide + G-CSF | % of MM patients collecting ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis sessions | 92.5% (vs. 26.2% with placebo + G-CSF) | |
| Median CD34+ cells/kg collected in one apheresis (SCD patients, motixafortide alone) | 3.49 x 10⁶ | ||
| Median CD34+ cells/µl mobilized to peripheral blood (SCD patients, motixafortide alone) | 198 |
Experimental Protocols
In Vitro Treatment of Murine Bone Marrow Cells with this compound
This protocol is based on methodologies described in studies investigating the protective effects of this compound on hematopoietic progenitors.
Objective: To assess the effect of this compound on the cell cycle status of hematopoietic progenitor cells.
Materials:
-
Murine bone marrow cells harvested from femurs and tibiae.
-
Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal calf serum (FCS).
-
This compound (AcSDKP) stock solution.
-
Recombinant murine interleukin-3 (IL-3), recombinant human interleukin-1β (IL-1β), and recombinant murine macrophage colony-stimulating factor (M-CSF).
-
Methylcellulose-based medium for CFU-GM assay.
-
Propidium iodide (PI) for cell cycle analysis.
-
Flow cytometer.
Procedure:
-
Cell Isolation: Harvest bone marrow cells from mice by flushing femurs and tibiae with IMDM. Create a single-cell suspension by passing the cells through a fine-gauge needle.
-
Cell Culture: Culture the bone marrow cells at a density of 1 x 10⁶ cells/mL in IMDM with 20% FCS.
-
This compound Treatment: Add this compound to the cell culture at the desired final concentration (e.g., 10⁻⁹ M). An untreated control group should be maintained in parallel.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the desired duration (e.g., 8, 16, or 24 hours).
-
Colony-Forming Unit Granulocyte-Macrophage (CFU-GM) Assay:
-
Following incubation, wash the cells and resuspend them in IMDM.
-
Plate the cells in a methylcellulose-based medium containing IL-3, IL-1β, and M-CSF.
-
Incubate for 7-10 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Score colonies containing more than 50 cells.
-
-
Cell Cycle Analysis:
-
After this compound treatment, harvest the cells and wash with PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G₀/G₁, S, and G₂/M phases of the cell cycle.
-
In Vivo Hematopoietic Protection by this compound in a Chemotherapy Mouse Model
This protocol is a generalized representation of in vivo studies assessing this compound's protective effects.
Objective: To evaluate the ability of this compound to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage and to accelerate hematopoietic recovery.
Materials:
-
Laboratory mice (e.g., C57BL/6).
-
Chemotherapeutic agent (e.g., Doxorubicin or Cytarabine).
-
This compound (AcSDKP).
-
Sterile saline for injections.
-
Equipment for subcutaneous injections.
-
Complete blood count (CBC) analyzer.
-
Flow cytometer and antibodies for hematopoietic stem and progenitor cell markers (e.g., c-Kit, Sca-1, lineage markers).
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Experimental Groups: Divide mice into several groups:
-
Control (vehicle treatment).
-
Chemotherapy alone.
-
This compound alone.
-
This compound + Chemotherapy.
-
-
This compound and Chemotherapy Administration:
-
Administer this compound (e.g., 2.4 µ g/day ) via continuous subcutaneous infusion or fractionated injections for a specified period (e.g., starting 48 hours before chemotherapy).
-
Administer the chemotherapeutic agent at a dose known to induce myelosuppression.
-
-
Monitoring:
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, lethargy).
-
Perform serial peripheral blood collections via tail vein for complete blood counts (WBC, RBC, platelets) at specified time points post-chemotherapy.
-
-
Analysis of Bone Marrow:
-
At the end of the study, euthanize the mice and harvest bone marrow from femurs and tibiae.
-
Analyze the bone marrow for total cellularity.
-
Perform flow cytometry to quantify the number of hematopoietic stem cells (e.g., LSK cells) and progenitor populations.
-
Conduct colony-forming unit assays (CFU-GM, BFU-E, CFU-GEMM) to assess the functional capacity of progenitor cells.
-
-
Data Analysis: Compare the blood counts, bone marrow cellularity, and progenitor cell numbers between the different treatment groups to determine the protective effect of this compound.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is believed to exert its protective effect by maintaining hematopoietic stem cells in a quiescent state, making them less susceptible to the cytotoxic effects of cell cycle-specific agents like chemotherapy. While the precise receptor for this compound on HSCs has not been definitively identified, its downstream effect is the inhibition of entry into the S-phase of the cell cycle.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tetrapeptide AcSDKP, an inhibitor of the cell-cycle status for normal human hematopoietic progenitors, has no effect on leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive topline results from phase III GENESIS trial of motixafortide + G-CSF for hematopoietic stem cell mobilization [multiplemyelomahub.com]
A Comparative Analysis of Goralatide and Standard-of-Care Agents for Mitigating Chemotherapy-Induced Myelosuppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Goralatide (AcSDKP), a tetrapeptide with hematopoietic protective properties, against established standard-of-care agents for the management of chemotherapy-induced myelosuppression (CIM). This debilitating side effect of many cytotoxic agents leads to a reduction in neutrophils, platelets, and red blood cells, increasing the risk of infection, bleeding, and anemia.[1] This analysis is based on a review of available preclinical and clinical data.
Executive Summary
Chemotherapy-induced myelosuppression is a significant clinical challenge, often necessitating dose reductions or delays in cancer treatment, which can compromise patient outcomes. Current management strategies primarily involve the use of hematopoietic growth factors, such as Granulocyte Colony-Stimulating Factor (G-CSF), and more recently, the introduction of cell cycle inhibitors like Trilaciclib. This compound has been investigated as a potential myeloprotective agent with a distinct mechanism of action. This guide compares the performance and experimental basis of this compound with G-CSF and Trilaciclib to inform future research and development in this critical area of supportive cancer care.
Comparative Data on Myelosuppression Protection
The following tables summarize the available quantitative data from key preclinical and clinical studies on this compound, alongside representative outcomes for G-CSF and Trilaciclib.
Table 1: Preclinical Efficacy in Murine Models
| Agent | Chemotherapy Model | Key Hematological Endpoints | Outcome vs. Control | Citation |
| This compound | Cytarabine (Ara-C) | - Accelerated recovery from leukopenic nadirs- Markedly increased white blood cell and granulocyte levels (when followed by GM-CSF)- Significant increase in platelet count (p < 0.001) | This compound demonstrated a significant protective effect on the hematopoietic stem cell pool. | [2] |
| This compound | Doxorubicin (DOX) | - Reduced DOX-induced mortality- Protected long-term reconstituting cells (LTRCs), CFU-S, HPP-CFC, and CFU-GM | This compound improved survival and protected hematopoietic stem and progenitor cells from doxorubicin toxicity. | [3] |
| G-CSF | 5-Fluorouracil | - Suppressed the decrease of granulocytic cells in bone marrow and peripheral blood | Concomitant use of pegfilgrastim (a long-acting G-CSF) with chemotherapy improved neutropenia. | |
| Trilaciclib | Etoposide/Carboplatin | - Reduced duration of severe neutropenia- Decreased occurrence of febrile neutropenia- Reduced need for G-CSF and red blood cell transfusions | Trilaciclib demonstrated multilineage myeloprotection in preclinical models. |
Table 2: Clinical Trial Data
| Agent | Cancer Type & Chemotherapy | Key Hematological Endpoints | Outcome vs. Placebo/Control | Citation |
| This compound | Squamous Cell Carcinoma of Head & Neck or Esophagus (Carboplatin + 5-Fluorouracil) | - Mean nadir of leukocytes, granulocytes, platelets- Hemoglobin level- Duration of hematological toxicity | No significant difference observed for mean nadirs or duration of toxicity. Anemia and lymphopenia were more frequent in the this compound group. | [4] |
| G-CSF | Various Solid Tumors | - Reduced incidence and duration of severe neutropenia- Decreased incidence of febrile neutropenia | G-CSF is the standard of care for preventing febrile neutropenia and reducing the severity of neutropenia. | |
| Trilaciclib | Extensive-Stage Small Cell Lung Cancer (Etoposide/Carboplatin +/- Atezolizumab or Topotecan) | - Reduced occurrence and duration of severe neutropenia- Decreased all-cause chemotherapy dose reductions- Reduced need for G-CSF, red blood cell, and platelet transfusions | Trilaciclib significantly reduced multilineage myelosuppression and the need for supportive care interventions. | [5] |
Mechanisms of Action and Signaling Pathways
The myeloprotective effects of this compound, G-CSF, and Trilaciclib are mediated through distinct signaling pathways that influence the cell cycle and proliferation of hematopoietic stem and progenitor cells (HSPCs).
This compound: Quiescence Induction in HSPCs
This compound is a physiological inhibitor of hematopoietic stem cell proliferation. Its proposed mechanism involves reversibly blocking the entry of HSPCs into the S-phase of the cell cycle, thereby shielding them from the cytotoxic effects of chemotherapy agents that target rapidly dividing cells.
Caption: this compound's proposed mechanism of action.
G-CSF: Stimulation of Granulopoiesis
G-CSF is a growth factor that stimulates the proliferation and differentiation of hematopoietic progenitor cells committed to the neutrophil lineage. It binds to the G-CSF receptor, activating the JAK/STAT signaling pathway, which leads to the increased production and maturation of neutrophils.
Caption: G-CSF signaling pathway.
Trilaciclib: Transient Cell Cycle Arrest
Trilaciclib is a reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the progression of HSPCs from the G1 to the S phase of the cell cycle. This transient arrest protects them from chemotherapy-induced damage.
Caption: Trilaciclib's mechanism of CDK4/6 inhibition.
Experimental Protocols
Detailed methodologies for the key this compound studies are summarized below.
Preclinical Study: this compound with Cytarabine (Bogden et al., 1998)
-
Animal Model: Not specified in the abstract.
-
Chemotherapy Regimen: Iterative cycles of Ara-C (cytarabine).
-
This compound Administration: Administered during the myelotoxic periods of chemotherapy. The abstract does not specify the dose, route, or exact timing.
-
Combination Therapy: In some arms, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) was administered following chemotherapy and this compound.
-
Endpoints: Peripheral hematological responses (leukocyte, granulocyte, and platelet counts) were monitored during three consecutive cycles of chemotherapy to assess nadirs and recoveries.
Clinical Trial: this compound with Carboplatin and 5-Fluorouracil (Cappelaere et al., 1995)
-
Patient Population: 84 patients with locally advanced, non-metastatic squamous cell carcinoma of the head and neck or esophagus.
-
Study Design: Multicenter, double-blind, randomized, placebo-controlled trial.
-
Chemotherapy Regimen: Carboplatin (400 mg/m²) on day 1 and 5-fluorouracil (1 g/m²/day) as a continuous intravenous infusion over 96 hours.
-
This compound Administration: this compound at 12.5 or 62.5 µg/kg/day from day 1 to day 4, compared to a placebo.
-
Endpoints: Hematological toxicity was analyzed over 221 cycles of chemotherapy, focusing on the mean nadir of leukocytes, granulocytes, platelets, and hemoglobin levels, as well as the duration of hematological toxicity.
Conclusion and Future Directions
The available evidence suggests that this compound may have a protective effect on hematopoietic stem cells in preclinical models through a mechanism of cell cycle inhibition. However, the single reported clinical trial did not demonstrate a significant benefit in mitigating myelosuppression compared to placebo in patients receiving a carboplatin and 5-fluorouracil regimen.
In contrast, G-CSFs are well-established as effective agents for reducing the duration and severity of neutropenia, and Trilaciclib has emerged as a promising multilineage myeloprotective agent that can reduce the need for supportive care interventions.
The discrepancy between preclinical and clinical findings for this compound highlights the challenges in translating myeloprotective strategies from the laboratory to the clinic. Future research on this compound could explore its efficacy with different chemotherapy regimens, optimal dosing and scheduling, and in combination with other supportive care agents. Further elucidation of its specific signaling pathway could also identify biomarkers for patient selection and provide a more robust rationale for its clinical development. For drug development professionals, the this compound experience underscores the importance of robust preclinical models that are highly predictive of clinical outcomes and the need for well-designed clinical trials to validate novel myeloprotective agents.
References
- 1. CDK4/6 inhibition protects normal cells against cancer therapy-induced damage - Boopathi - Translational Cancer Research [tcr.amegroups.org]
- 2. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer [frontiersin.org]
- 4. Retinoblastoma expression and targeting by CDK4/6 inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the cyclin D-cyclin-dependent kinase (CDK) 4/6-retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Goralatide's Dichotomous Impact: A Comparative Analysis of its Effects on Normal and Leukemic Cells
For Immediate Release
A comprehensive review of existing research reveals the selective action of Goralatide (acetyl-N-Ser-Asp-Lys-Pro or AcSDKP), a tetrapeptide regulator of hematopoiesis, presenting a significant disparity in its effects on normal hematopoietic stem and progenitor cells versus their malignant, leukemic counterparts. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear comparison of this compound's biological impact, supported by experimental evidence.
Differential Effects on Cell Cycle Progression
The primary distinction in this compound's activity lies in its influence on cell cycle regulation. In normal hematopoietic stem and progenitor cells, this compound acts as a negative regulator of proliferation, effectively halting their entry into the DNA synthesis (S) phase and inducing a quiescent state in the G0/G1 phase.[1][2][3] This protective mechanism shields these vital cells from the cytotoxic effects of chemotherapy and hyperthermia, which primarily target rapidly dividing cells.[2][4]
Conversely, studies have consistently demonstrated that this compound exhibits no significant effect on the proliferation and cell cycle kinetics of various leukemic cell lines, including L1210, HL-60, and cells from patients with chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). This inherent resistance of leukemic cells to the anti-proliferative effects of this compound underscores its selective mode of action.
Unraveling the Signaling Pathways
The precise molecular mechanisms underpinning this differential response are an active area of investigation. In normal hematopoietic cells, the G0/G1 cell cycle arrest induced by this compound is thought to be mediated, at least in part, through the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad2 signaling pathway. By suppressing the phosphorylation of Smad2, a key transducer in the TGF-β pathway, this compound may prevent the downstream signaling events that promote cell cycle progression.
The reason for the lack of response in leukemic cells is not yet fully understood. It is hypothesized that leukemic cells may either lack the specific cell surface receptor for this compound or possess alterations in the downstream signaling components that render them insensitive to its inhibitory effects. Further research is required to elucidate the molecular basis of this resistance.
Comparative Data Summary
The following tables summarize the key quantitative data from comparative studies on this compound's effects.
| Cell Type | Parameter | This compound Concentration | Effect | Reference |
| Murine Hematopoietic Progenitor Cells (CFU-GM) | % of cells in S phase | 10⁻⁹ M | Decrease from 30% to 10% after 8 hours | |
| Murine Hematopoietic Progenitor Cells (CFU-GM) | Survival after hyperthermia (43°C for 90 min) | 10⁻⁹ M | ~10-fold increase | |
| L1210 Leukemic Cells | Growth kinetics and cell cycle distribution | 10⁻⁸, 10⁻⁹, 10⁻¹⁰ M | No effect after 24 hours | |
| Human Myeloid Leukemic Cells (HL-60) | Proliferation | Not specified | No effect | |
| Human Chronic Myeloid Leukemia (CML) Cells | Proliferation and % in S-phase | Not specified | No effect | |
| Human Acute Myeloid Leukemia (AML) Cells | Proliferation | Not specified | No effect |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
This assay is used to quantify the effect of this compound on the proliferation of hematopoietic progenitor cells.
-
Cell Preparation: Bone marrow cells are harvested from mice and suspended in Iscove's Modified Dulbecco's Medium (IMDM).
-
This compound Treatment: Cells are incubated with varying concentrations of this compound (e.g., 10⁻⁹ M) for a specified duration (e.g., 8 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Following incubation, cells are washed and plated in a semi-solid methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines to support the growth of granulocyte-macrophage colonies. This typically includes stem cell factor (SCF), interleukin-3 (IL-3), and granulocyte-macrophage colony-stimulating factor (GM-CSF). The final concentration of methylcellulose is critical and should be optimized (e.g., 0.72% to 1.44%).
-
Incubation: Plates are incubated for 7-14 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Colony Counting: The number of CFU-GM colonies (defined as aggregates of 50 or more cells) is counted using an inverted microscope.
Cell Cycle Analysis by Flow Cytometry
This method is employed to determine the proportion of cells in different phases of the cell cycle.
-
Cell Preparation and Treatment: Normal hematopoietic or leukemic cells are cultured and treated with this compound as described for the CFU-GM assay.
-
Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol while vortexing to prevent clumping. Cells are fixed for at least 30 minutes on ice.
-
Staining: Fixed cells are washed with PBS and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in a solution containing RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Thymidine Incorporation Assay
This assay provides a direct measure of DNA synthesis and cell proliferation.
-
Cell Culture and Treatment: Cells are seeded in microplates and treated with this compound.
-
Radiolabeling: A radioactive nucleoside, such as ³H-thymidine, is added to the cell culture. Cells actively synthesizing DNA will incorporate the ³H-thymidine into their newly synthesized DNA strands.
-
Harvesting: After an incubation period, the cells are harvested onto glass fiber filters, and unincorporated ³H-thymidine is washed away.
-
Scintillation Counting: The amount of incorporated radioactivity is measured using a scintillation counter. The level of radioactivity is proportional to the rate of DNA synthesis and, therefore, cell proliferation.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of this compound in normal vs. leukemic cells.
Caption: General workflow for assessing this compound's effects.
References
- 1. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
Goralatide: A Comparative Guide to its Cross-Species Efficacy in Hematopoietic Stem Cell Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Goralatide's (AcSDKP) performance in protecting hematopoietic stem cells (HSCs) across different species, with a comparative look at the established cytoprotective agent, Amifostine. The information is supported by experimental data to aid in research and development decisions.
I. Executive Summary
This compound is a tetrapeptide that has demonstrated significant potential in protecting hematopoietic stem cells from damage induced by chemotherapy and radiation. Its mechanism of action, which involves the modulation of the TGF-β signaling pathway, offers a targeted approach to cytoprotection. Evidence suggests efficacy in both murine and human cells, highlighting its cross-species potential. This guide will delve into the quantitative data supporting its efficacy, detail the experimental protocols used in key studies, and compare its mechanistic profile to that of Amifostine.
II. Comparative Efficacy of this compound and Amifostine
This compound Efficacy Data
This compound's protective effect is primarily attributed to its ability to keep hematopoietic stem cells in a quiescent state, making them less susceptible to cycle-specific cytotoxic agents.
| Species | Model | Treatment | This compound Concentration | Key Finding | Reference |
| Murine | In vitro (CBA/H mouse bone marrow cells) | Hyperthermia (43°C for 90 mins) | 10-9 M | Number of CFU-GM cells in S phase decreased from 30% to 10%, resulting in an almost 10-fold increase in survival.[1] | [1] |
| Human | In vitro (human hematopoietic progenitor cells) | Cytokine stimulation | 10-12 M | Peak activity for inhibiting the entry of nonadherent progenitor cells into S phase. | |
| Murine | In vivo (Doxorubicin-treated mice) | Doxorubicin | 2.4 µ g/day | Reduced doxorubicin-induced mortality and protected long-term reconstituting cells.[2] | [2] |
| Murine | In vivo (Ara-C treated mice) | Cytarabine (Ara-C) + GM-CSF | Not specified | Accelerated recovery from leukopenia and significantly increased white blood cell and granulocyte levels compared to controls.[3] |
Amifostine Efficacy Data
Amifostine is a broad-spectrum cytoprotective agent that is a prodrug converted to its active free thiol metabolite, WR-1065. It is thought to protect normal tissues through the detoxification of reactive metabolites of chemotherapeutic agents and scavenging of free radicals.
| Species | Model | Treatment | Key Finding | Reference |
| Human | Clinical Trial (Non-Hodgkin's Lymphoma) | DHAP chemotherapy | Associated with higher stem cell collection compared to the control arm. | |
| Human | Clinical Trial (Allogeneic BMT) | Myeloablative conditioning | Reduced duration of grade I-IV mucositis and grade III or IV infections. No significant difference in engraftment time. | |
| Human | In vitro (PBMC-derived CFU) | Etoposide, Carboplatin, Taxotere | Protected hematopoietic progenitors from toxicity. | |
| Human | Clinical Trial (Ovarian Cancer) | Cyclophosphamide + Cisplatin | Significant decrease in the incidence and duration of hospital stays for neutropenic fever. |
III. Mechanism of Action
This compound: Targeting the TGF-β Signaling Pathway
This compound's cytoprotective effect on hematopoietic stem cells is not direct but is mediated by its ability to block stimulators of HSC proliferation. A key signaling pathway implicated in this process is the Transforming Growth Factor-β (TGF-β) pathway. TGF-β is a potent inhibitor of HSC proliferation and plays a crucial role in maintaining their quiescence. This compound has been shown to inhibit the TGF-β signaling cascade by preventing the phosphorylation of Smad2, a key downstream effector of the pathway. By inhibiting this pathway, this compound helps to maintain HSCs in the G0/G1 phase of the cell cycle, thereby protecting them from cycle-specific cytotoxic agents.
Amifostine: A Scavenger of Free Radicals
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to its active free thiol metabolite, WR-1065. This active form is believed to protect normal cells by scavenging free radicals generated by radiation and chemotherapy, and by detoxifying reactive metabolites of certain chemotherapeutic agents. The differential expression of alkaline phosphatase between normal and tumor tissues is thought to contribute to its selective protection of normal cells.
IV. Experimental Protocols
This compound Administration in a Doxorubicin-Induced Myelosuppression Mouse Model
This protocol is based on a study demonstrating the protective effects of this compound against doxorubicin-induced toxicity in mice.
1. Animal Model:
-
Species: Mouse (specific strain, e.g., BALB/c)
-
Age/Weight: 8-10 weeks old, 20-25g
2. Materials:
-
This compound (AcSDKP)
-
Sterile saline (0.9% NaCl)
-
Doxorubicin
-
Alzet osmotic pumps or syringes for subcutaneous injection
3. This compound Preparation and Administration:
-
Reconstitute this compound in sterile saline to the desired concentration.
-
Administer a total dose of 2.4 µ g/day per mouse.
-
Administration can be achieved via:
-
Continuous Subcutaneous Infusion: Load Alzet osmotic pumps to deliver the daily dose and implant them subcutaneously.
-
Fractionated Subcutaneous Injections: Divide the daily dose into multiple injections (e.g., two or three times a day) and administer subcutaneously.
-
-
Start this compound administration 48 hours before the first doxorubicin treatment and continue for a total of 3 days.
4. Doxorubicin Administration:
-
Administer doxorubicin via intravenous or intraperitoneal injection at a pre-determined dose.
5. Monitoring and Endpoints:
-
Monitor animal survival and body weight daily.
-
Collect blood samples at specified time points to assess complete blood counts (CBC).
-
Harvest bone marrow for analysis of hematopoietic stem and progenitor cell populations (e.g., LTRCs, CFU-GM) by flow cytometry and colony-forming assays.
Amifostine Administration for In Vitro Hematopoietic Progenitor Protection
This protocol is a general representation based on in vitro studies of Amifostine's protective effects.
1. Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) or isolated CD34+ cells in an appropriate medium supplemented with cytokines to support hematopoietic progenitor cell growth.
2. Amifostine Pre-treatment:
-
Prepare a stock solution of Amifostine in a suitable solvent.
-
Pre-incubate the hematopoietic progenitor cells with Amifostine at a concentration range of 100-500 µM for a specified period (e.g., 30 minutes to 2 hours) before exposure to the chemotherapeutic agent.
3. Chemotherapy Exposure:
-
Add the chemotherapeutic agent (e.g., etoposide, carboplatin) to the cell culture at various concentrations.
-
Incubate the cells for a duration relevant to the drug's mechanism of action.
4. Washout and Colony-Forming Assay:
-
After the incubation period, wash the cells to remove both Amifostine and the chemotherapeutic agent.
-
Plate the cells in a semi-solid medium (e.g., MethoCult) to assess the formation of hematopoietic colonies (CFU-GM, BFU-E, etc.).
5. Analysis:
-
After 14 days of incubation, count the number of colonies in each treatment group to determine the protective effect of Amifostine.
V. Conclusion and Future Directions
This compound demonstrates significant promise as a cytoprotective agent with a distinct mechanism of action centered on the modulation of the TGF-β signaling pathway to maintain hematopoietic stem cell quiescence. Its efficacy in both murine and human cells underscores its potential for cross-species application. While Amifostine is an established broad-spectrum cytoprotectant, this compound's more targeted mechanism may offer a different therapeutic window and side-effect profile.
Future research should focus on direct, quantitative comparisons of this compound and Amifostine in preclinical models to delineate their relative efficacy and safety. Furthermore, studies that directly compare the quantitative protective effects of this compound on human versus murine hematopoietic stem cells under identical conditions will be crucial for translating preclinical findings to the clinic. A deeper understanding of the upstream regulators of the TGF-β pathway that this compound interacts with will also be vital for optimizing its therapeutic potential.
References
- 1. This compound (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Goralatide's Mechanism: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Goralatide's performance with alternative therapies for chemotherapy-induced neutropenia, supported by experimental data. We delve into the mechanism of action, present quantitative data from preclinical studies, and offer detailed experimental protocols to allow for independent assessment and replication.
Mechanism of Action: A Tale of Two Strategies
The management of chemotherapy-induced neutropenia primarily revolves around two distinct strategies: protecting hematopoietic stem cells (HSCs) from damage or stimulating the rapid proliferation of surviving progenitor cells. This compound and Granulocyte-Colony Stimulating Factor (G-CSF) epitomize these different approaches.
This compound (AcSDKP): The Shield
This compound, a synthetic tetrapeptide also known as AcSDKP, acts as a physiological regulator of hematopoiesis. Its primary mechanism involves the inhibition of entry of HSCs into the S-phase (synthesis phase) of the cell cycle.[1] By keeping these critical stem cells in a quiescent state (G0/G1 phase), this compound shields them from the cytotoxic effects of cell-cycle-specific chemotherapeutic agents, which primarily target rapidly dividing cells. This protective sequestration allows for the preservation of the HSC pool, enabling a more robust and endogenous hematopoietic recovery after the chemotherapeutic insult has passed.
G-CSF (e.g., Filgrastim) and GM-CSF (e.g., Sargramostim): The Stimulators
In contrast, G-CSF and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) are growth factors that actively promote the proliferation and differentiation of hematopoietic progenitor cells into mature granulocytes (neutrophils).[2][3] They are the current standard of care for preventing and treating chemotherapy-induced neutropenia.[2][3] These agents accelerate the recovery of neutrophil counts by stimulating the bone marrow to produce more of these infection-fighting white blood cells.
Below is a diagram illustrating the distinct mechanisms of this compound and G-CSF.
Comparative Preclinical Data
The following tables summarize key quantitative data from preclinical studies involving this compound and G-CSF in mouse models of chemotherapy-induced myelosuppression. Due to variations in experimental design across different studies, a direct head-to-head comparison in a single table is not feasible. The data is therefore presented for each agent individually, followed by a qualitative comparison.
This compound Preclinical Data
Table 1: Efficacy of this compound in Doxorubicin-Induced Myelosuppression in Mice
| Parameter | Chemotherapy Regimen | This compound Treatment | Outcome | Reference |
| Survival | Doxorubicin | 2.4 µ g/day for 3 days (continuous subcutaneous infusion or fractionated injections) starting 48h before doxorubicin | Reduced doxorubicin-induced mortality | |
| Hematopoietic Progenitor Protection | Doxorubicin | 2.4 µ g/day for 3 days | Protected long-term reconstituting cells (LTRCs) and colony-forming units-granulocyte-macrophage (CFU-GM) | |
| CFU-GM Recovery | Doxorubicin | 2.4 µ g/day for 3 days | Optimized with subsequent G-CSF administration |
Table 2: Efficacy of this compound in Cytarabine-Induced Myelosuppression in Mice
| Parameter | Chemotherapy Regimen | This compound Treatment | Outcome | Reference |
| Leukopenic Nadir Recovery | Iterative cycles of Cytarabine (Ara-C) | Administered during myelotoxic periods | Accelerated recovery from leukopenic nadirs when followed by GM-CSF | |
| White Blood Cell and Granulocyte Levels | Iterative cycles of Cytarabine (Ara-C) | Administered during myelotoxic periods, followed by GM-CSF | Markedly increased levels compared to control, this compound alone, or GM-CSF alone | |
| Platelet Count | Iterative cycles of Cytarabine (Ara-C) | In conjunction with Ara-C or Ara-C + GM-CSF | Consistent and significant increase (p < 0.001) |
G-CSF Preclinical Data
Table 3: Efficacy of G-CSF in Chemotherapy-Induced Neutropenia in Mice
| Parameter | Chemotherapy Regimen | G-CSF Treatment | Outcome | Reference |
| Neutrophil Counts | FOLFIRINOX | Recombinant G-CSF | Increased serum G-CSF correlated with an induction of granulocytic MDSCs | |
| Neutrophil Counts | Radiation-induced neutropenia | Filgrastim and Pegfilgrastim | Both significantly increased neutrophil counts in irradiated mice; Pegfilgrastim effect was more potent and longer-lasting | |
| Neutropenia Incidence | Small cell lung cancer chemotherapy | Prophylactic G-CSF | Reduced incidence of febrile neutropenia (26% in G-CSF group vs. 53% in placebo) |
Qualitative Comparison
-
Prophylactic vs. Therapeutic: this compound's mechanism is inherently prophylactic, aiming to protect the hematopoietic system before and during chemotherapy. G-CSF and GM-CSF are typically used prophylactically but also therapeutically to hasten recovery after neutropenia has developed.
-
Endogenous vs. Exogenous Stimulation: this compound relies on preserving the endogenous regenerative capacity of the bone marrow. In contrast, G-CSF and GM-CSF provide an exogenous stimulus to drive proliferation.
-
Synergistic Potential: Preclinical evidence suggests that this compound's protective effect can be complemented by the subsequent administration of G-CSF or GM-CSF, leading to a more robust and accelerated hematopoietic recovery than either agent alone.
Experimental Protocols
This compound in Doxorubicin-Induced Myelosuppression Mouse Model
This protocol is based on the study by P. Veiby et al., Blood (1998).
Objective: To assess the protective effect of this compound against doxorubicin-induced toxicity and hematopoietic damage in mice.
Animal Model:
-
Species: Mouse
-
Strain: Not specified in the abstract
Experimental Groups:
-
Control (no treatment)
-
Doxorubicin only
-
This compound + Doxorubicin
-
This compound + Doxorubicin + G-CSF
Procedures:
-
This compound Administration: this compound (AcSDKP) is administered at a dose of 2.4 µ g/day for 3 consecutive days. Administration can be via continuous subcutaneous infusion using an osmotic pump or through fractionated subcutaneous injections. Treatment with this compound begins 48 hours prior to the administration of doxorubicin.
-
Chemotherapy Administration: Doxorubicin is administered to induce myelosuppression. The exact dosage and administration schedule are study-specific.
-
G-CSF Administration (for combination therapy group): Following the completion of the this compound and doxorubicin regimen, a course of G-CSF is administered to stimulate hematopoietic recovery.
-
Endpoint Analysis:
-
Survival: Monitor and record animal survival over a defined period.
-
Hematopoietic Progenitor Assays: At specified time points, bone marrow is harvested to quantify hematopoietic stem and progenitor cells, including:
-
Colony-Forming Units-Granulocyte-Macrophage (CFU-GM)
-
High Proliferative Potential Colony-Forming Cells (HPP-CFC)
-
Long-Term Reconstituting Cells (LTRCs) through competitive repopulation assays.
-
-
Experimental Workflow Diagram:
This compound in Cytarabine-Induced Myelosuppression Mouse Model
This protocol is based on the study by A. E. Bogden et al., Int J Cancer (1998).
Objective: To evaluate the protective effect of this compound, alone or in combination with GM-CSF, during iterative cycles of cytarabine chemotherapy in mice.
Animal Model:
-
Species: Mouse
-
Strain: Not specified in the abstract
Experimental Groups:
-
Control (no chemotherapy)
-
Cytarabine only
-
This compound + Cytarabine
-
GM-CSF + Cytarabine
-
This compound + Cytarabine + GM-CSF
Procedures:
-
Chemotherapy Cycles: Mice are subjected to three consecutive cycles of cytarabine (Ara-C) chemotherapy to induce myelosuppression.
-
This compound Administration: this compound is administered during the myelotoxic periods of the chemotherapy cycles.
-
GM-CSF Administration (for combination therapy groups): Following the chemotherapy and this compound treatment, GM-CSF is administered to stimulate hematopoietic recovery.
-
Endpoint Analysis:
-
Peripheral Blood Monitoring: Peripheral blood samples are collected regularly throughout the three treatment cycles to monitor:
-
White blood cell counts
-
Granulocyte counts
-
Platelet counts
-
-
Nadir and Recovery Analysis: The depth of the neutropenic nadir and the kinetics of recovery are analyzed for each group.
-
Experimental Workflow Diagram:
Conclusion
The independent validation of this compound's mechanism of action is supported by preclinical studies demonstrating its ability to protect hematopoietic stem cells from chemotherapy-induced damage by inhibiting their entry into the S-phase of the cell cycle. This protective strategy offers a distinct and potentially complementary approach to the current standard of care, which relies on stimulating the proliferation of surviving progenitor cells with growth factors like G-CSF and GM-CSF. The presented data and experimental protocols provide a foundation for further research into the clinical utility of this compound as a myeloprotective agent in oncology. The potential for a synergistic effect when combined with growth factors warrants further investigation to optimize supportive care regimens for patients undergoing chemotherapy.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (this compound) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-CSF and GM-CSF in Neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Goralatide: A Procedural Guide
For researchers and drug development professionals, ensuring the proper disposal of investigational compounds like Goralatide is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, synthesized from established best practices for peptide-based compounds. Adherence to these procedures is essential for minimizing environmental impact and ensuring a safe laboratory environment.
This compound Handling and Storage:
Proper storage is the first step in managing this compound effectively. Lyophilized this compound should be stored at -20°C for long-term stability.[1][2][3] Once reconstituted, the peptide solution should be kept refrigerated at 4°C and should not be frozen.[1] To prevent contamination and preserve the integrity of the peptide, sterile bacteriostatic water should be used for reconstitution. It is recommended to allow the vial to warm to room temperature before opening to reduce moisture uptake.
| Condition | Temperature | Duration | Notes |
| Lyophilized (Solid) | -20°C | Long-term | Store away from bright light in a dry place. |
| Reconstituted (Liquid) | 4°C | Short-term (up to a week) | Do not freeze once reconstituted. Use sterile buffers at a pH of around 5-6 to prolong shelf life. |
This compound Disposal Protocol:
The disposal of this compound, as with any laboratory chemical, must be carried out in accordance with federal, state, and local environmental control regulations. The following protocol is a general guideline based on best practices for peptide and chemical waste.
Step 1: Decontamination of Spills
In the event of a small spill, use appropriate tools to carefully collect the spilled material into a designated waste disposal container. For larger spills, a shovel can be used for the same purpose. It is crucial to wear appropriate personal protective equipment (PPE), including splash goggles, a full suit, a dust respirator, boots, and gloves, during cleanup. A self-contained breathing apparatus should be used to avoid inhalation of the product.
Step 2: Waste Segregation
All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., vials, pipette tips), and cleaning materials, must be segregated from general laboratory waste. This waste should be collected in a clearly labeled, leak-proof hazardous waste container.
Step 3: Inactivation (Optional, based on local guidelines)
While specific inactivation protocols for this compound are not publicly available, general methods for peptide degradation can be considered in consultation with your institution's environmental health and safety (EHS) office. These methods may include chemical degradation, such as hydrolysis with a strong acid or base, or incineration.
Step 4: Packaging and Labeling for Disposal
The hazardous waste container must be securely closed and labeled with a hazardous waste tag. The label should clearly identify the contents as "this compound waste" and include the date of accumulation.
Step 5: Final Disposal
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.
Disclaimer: The information provided here is intended as a general guide. It is imperative to consult your institution's specific safety data sheets (SDS) and to adhere to all applicable federal, state, and local regulations for hazardous waste disposal. Always consult with your designated laboratory safety officer or environmental health and safety department for guidance tailored to your specific situation.
References
Essential Safety and Logistical Information for Handling Goralatide
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
To minimize exposure and prevent contamination when handling Goralatide, the following personal protective equipment is mandatory.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles from the lyophilized powder and splashes from solutions. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves should be removed and replaced immediately after any contact with the peptide. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[2] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Handling Lyophilized this compound
-
Due to the hygroscopic nature of peptides, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening. This prevents the absorption of moisture, which can degrade the peptide.[3]
-
Weigh the lyophilized powder in a designated, clean, and well-ventilated area, preferably within a fume hood, to minimize inhalation risk.[4]
-
Handle the powder carefully to avoid creating dust.
-
After weighing, tightly reseal the container and store it under the recommended conditions.
Reconstitution and Aliquoting
-
Refer to the product's certificate of analysis for the recommended solvent for reconstitution. For many peptides, sterile, purified water or a specific buffer is appropriate.
-
To reconstitute, add the appropriate volume of solvent to the vial. Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation.[2]
-
To prevent repeated freeze-thaw cycles that can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use vials.
Storage of this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or colder | Long-term | Protect from moisture and light. |
| Reconstituted Solution | -20°C or colder | Short-term (weeks to months) | Avoid repeated freeze-thaw cycles. |
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to protect personnel and the environment. As this compound is a biologically active peptide, all waste should be treated as biohazardous chemical waste.
-
Unused this compound: Unused or expired lyophilized this compound and concentrated stock solutions should be disposed of as chemical waste through your institution's hazardous waste program. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing this compound should be collected as chemical waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for the disposal of chemical and biohazardous waste.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
Spill Response
In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a lab coat, double nitrile gloves, and safety goggles.
-
Cover the spill with an absorbent material.
-
Gently clean the area with a suitable disinfectant or detergent and water.
-
Collect all contaminated materials in a sealed container and dispose of it as hazardous waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
